molecular formula C9H10N2O B1346581 5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 2033-30-9

5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B1346581
CAS No.: 2033-30-9
M. Wt: 162.19 g/mol
InChI Key: ORWJLFLEIZBRBR-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one ( 2033-30-9) is a high-purity benzimidazole derivative supplied for advanced pharmaceutical and biological research. This compound features a molecular formula of C9H10N2O and a molecular weight of 162.19 g/mol . The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its wide range of therapeutic properties . Researchers value this particular derivative as a key synthon in the development of novel bioactive molecules. Its primary research applications are in the fields of oncology and infectious diseases. Benzimidazole derivatives have demonstrated significant anticancer activity in screenings against breast cancer cell lines, with some analogs showing promising binding to molecular targets like the Pin1 enzyme, which is often overexpressed in cancers . Furthermore, structurally similar benzimidazole compounds exhibit potent antimicrobial and antibiofilm activity against challenging pathogens such as Staphylococcus aureus (including MRSA), Mycobacterium smegmatis , and Candida albicans . The mechanism of action for benzimidazole derivatives can involve interaction with several biological targets, including FtsZ proteins crucial for bacterial cell division , pyruvate kinase enzymes , and (p)ppGpp synthetases/hydrolases that regulate bacterial persistence . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethyl-1,3-dihydrobenzimidazol-2-one
Source PubChem
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InChI

InChI=1S/C9H10N2O/c1-5-3-7-8(4-6(5)2)11-9(12)10-7/h3-4H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ORWJLFLEIZBRBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
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DSSTOX Substance ID

DTXSID10174226
Record name 1,3-Dihydro-5,6-dimethyl-2H-benzimidazol-2-one
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Molecular Weight

162.19 g/mol
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CAS No.

2033-30-9
Record name 1,3-Dihydro-5,6-dimethyl-2H-benzimidazol-2-one
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Foundational & Exploratory

synthesis of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one from 4,5-dimethyl-1,2-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one from 4,5-dimethyl-1,2-phenylenediamine. This document details the chemical properties of the reactants and products, a reliable synthesis protocol, and the expected analytical data for the final compound.

Introduction

This compound is a heterocyclic compound belonging to the benzimidazolone family. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of this specific derivative is a key step in the development of various potential therapeutic agents. This guide focuses on a direct and efficient method for its preparation.

Physicochemical Data

A summary of the key quantitative data for the starting material and the final product is presented below for easy reference and comparison.

Property4,5-Dimethyl-1,2-phenylenediamine (Starting Material)This compound (Final Product)
Molecular Formula C₈H₁₂N₂C₉H₁₀N₂O
Molecular Weight 136.19 g/mol 162.19 g/mol
Appearance Light brown powderOff-white to white solid
Melting Point 127-129 °C[1]>300 °C[2]
CAS Number 3171-45-72033-30-9

Synthesis Protocol

The recommended synthesis method for this compound from 4,5-dimethyl-1,2-phenylenediamine involves a cyclization reaction with urea. This method is advantageous due to the ready availability and low cost of urea, which serves as the carbonyl source.

Reaction Scheme

The overall chemical transformation is depicted below:

reaction_scheme cluster_reactants Reactants cluster_product Product 4_5_dimethyl_1_2_phenylenediamine 4,5-Dimethyl-1,2-phenylenediamine product This compound 4_5_dimethyl_1_2_phenylenediamine->product Heat (e.g., 180 °C) Urea Urea Urea->product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Procedure

This protocol is adapted from a known procedure for a similar substrate and is expected to provide the desired product in good yield.

Materials:

  • 4,5-Dimethyl-1,2-phenylenediamine

  • Urea

  • High-boiling point solvent (e.g., diphenyl ether or without solvent)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Buchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 4,5-dimethyl-1,2-phenylenediamine (1.0 equivalent) and urea (1.5 to 2.0 equivalents).

  • The reaction can be carried out neat (without solvent) or in a high-boiling point solvent. For a neat reaction, gently heat the mixture with stirring.

  • Heat the reaction mixture to approximately 180 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Maintain the temperature for several hours until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, the product may precipitate upon cooling. If the reaction was performed neat, the solid crude product is obtained directly.

  • Triturate the crude solid with water to remove any unreacted urea and other water-soluble impurities.

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water.

  • For further purification, recrystallize the crude product from a suitable solvent, such as ethanol.

  • Dry the purified crystals under vacuum to obtain this compound.

Reaction Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

workflow start Start reactants Combine 4,5-dimethyl-1,2-phenylenediamine and Urea start->reactants reaction Heat to 180 °C reactants->reaction monitoring Monitor by TLC reaction->monitoring workup Cool and Triturate with Water reaction->workup Reaction Complete monitoring->reaction Continue heating filtration Vacuum Filtration workup->filtration purification Recrystallize from Ethanol filtration->purification drying Dry under Vacuum purification->drying end Obtain Pure Product drying->end

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound is achieved through spectroscopic methods. While specific spectra for this exact compound are not widely published, the expected NMR data can be inferred from closely related structures.

  • ¹H NMR (DMSO-d₆):

    • A singlet for the two aromatic protons (H-4 and H-7) is expected in the range of δ 6.8-7.2 ppm.

    • A broad singlet for the two N-H protons should appear in the downfield region, typically around δ 10.5-11.5 ppm.

    • A singlet integrating to six protons for the two methyl groups (at C-5 and C-6) is anticipated around δ 2.1-2.3 ppm.

  • ¹³C NMR (DMSO-d₆):

    • The carbonyl carbon (C-2) should appear significantly downfield, likely in the range of δ 155-160 ppm.

    • Signals for the quaternary aromatic carbons (C-3a, C-7a, C-5, and C-6) are expected between δ 125-135 ppm.

    • The aromatic C-H carbons (C-4 and C-7) should resonate in the region of δ 105-115 ppm.

    • The methyl carbons are expected to show a signal around δ 19-21 ppm.

Safety Precautions

  • 4,5-Dimethyl-1,2-phenylenediamine is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction is conducted at a high temperature, and appropriate care should be taken to avoid thermal burns.

  • Standard laboratory safety practices should be followed throughout the procedure.

This guide provides a foundational protocol for the synthesis of this compound. Researchers may need to optimize the reaction conditions, such as temperature, reaction time, and purification method, to achieve the best results in their specific laboratory setting.

References

The Synthesis and Profile of 5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one, a significant heterocyclic compound. The core of this guide focuses on the reaction of 4,5-dimethyl-1,2-phenylenediamine with urea, a common and effective method for the formation of the benzimidazolone scaffold. Benzimidazole derivatives are of considerable interest in medicinal chemistry due to their diverse biological activities.[1]

Core Synthesis Reaction

The primary reaction involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with urea to yield this compound. This reaction is a cyclization process that forms the stable five-membered imidazole ring fused to the benzene ring. While specific, detailed experimental protocols for this exact reaction are not extensively documented in publicly available literature, the general synthesis of benzimidazolones from o-phenylenediamines and urea is a well-established method.[2] Typically, these reactions are carried out at elevated temperatures, often in the absence of a solvent or in a high-boiling point solvent. One related synthesis of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one involves heating a mixture of 4-methyl-1,2-phenylenediamine and urea at 180°C.[3] Another general method for benzimidazolone synthesis involves reacting o-phenylenediamine with urea in an organic solvent at temperatures between 100-200°C for 3-10 hours in the presence of a phase-transfer catalyst.[4]

Physicochemical and Spectroscopic Data

Quantitative data for the product, this compound, is summarized below. It is important to note that spectroscopic data can vary slightly based on the solvent and instrument used.

PropertyValueReference
Molecular Formula C₉H₁₀N₂O[5]
Molecular Weight 162.19 g/mol [6]
Melting Point >300°C[6]
Appearance Pale brown to brown solid[5]
¹H NMR (DMSO-d₆, 400 MHz) δ 12.23 (s, 1H), 8.07 (s, 1H), 7.36 (s, 2H), 2.30 (s, 6H)[7]
¹³C NMR (DMSO-d₆, 100 MHz) δ 140.51 (C), 136.20 (CH), 129.61 (CH), 114.81 (CH), 19.44 (CH₃)[7]
IR (KBr, cm⁻¹) 3442 (N-H), 1623 (C=O)Inferred from similar compounds[8]

Experimental Protocols

General Protocol for the Synthesis of Benzimidazolones:

  • Reactant Mixture: In a round-bottom flask, combine 4,5-dimethyl-1,2-phenylenediamine and urea. A slight excess of urea may be used.

  • Heating: Heat the mixture to a temperature in the range of 150-200°C. The reaction can be performed neat (without solvent) or in a high-boiling solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Time: Maintain the temperature for a period of 2 to 10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the crude product is typically triturated with water to remove excess urea and other water-soluble impurities.

  • Purification: The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford the pure this compound.

Reaction Mechanism and Workflow

The formation of this compound from 4,5-dimethyl-1,2-phenylenediamine and urea proceeds through a proposed multi-step mechanism involving nucleophilic attack and subsequent cyclization with the elimination of ammonia.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Diamine 4,5-Dimethyl-1,2- phenylenediamine Intermediate1 N-carbamoyl- o-phenylenediamine derivative Diamine->Intermediate1 Nucleophilic Attack Urea Urea Urea->Intermediate1 Intermediate2 Intramolecular cyclization adduct Intermediate1->Intermediate2 Intramolecular Cyclization Product 5,6-Dimethyl-1H- benzo[d]imidazol-2(3H)-one Intermediate2->Product Deamination (-NH3)

Proposed reaction mechanism for benzimidazolone formation.

The experimental workflow for the synthesis and purification of this compound can be visualized as a sequential process.

Experimental_Workflow Start Start: Reactant Mixing (Diamine + Urea) Reaction Heating (150-200°C, 2-10h) Start->Reaction Workup Aqueous Work-up (Removal of excess urea) Reaction->Workup Filtration Filtration and Washing Workup->Filtration Purification Recrystallization (e.g., from Ethanol/Water) Filtration->Purification Analysis Characterization (NMR, IR, MP) Purification->Analysis End Final Product Analysis->End

General experimental workflow for synthesis and purification.

Biological Significance

Benzimidazole derivatives are a well-known class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] While specific signaling pathways for this compound are not extensively detailed, the benzimidazolone core is a privileged scaffold in medicinal chemistry.[9] The functionalization of this core can lead to compounds with potent and selective biological activities, making it a valuable starting point for drug discovery programs.

References

An In-Depth Technical Guide to the Preparation of 5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic organic compound belonging to the benzimidazolone class. The benzimidazolone scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the synthetic routes for the preparation of 5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, detailing experimental protocols and presenting key quantitative data.

Synthetic Pathways

The primary and most direct route to synthesizing 5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves the cyclocondensation of 4,5-dimethyl-1,2-phenylenediamine with a suitable carbonyl source. Several carbonylating agents can be employed, each with its own advantages and reaction conditions. The most common and economically viable carbonyl source is urea. Alternative reagents include 1,1'-carbonyldiimidazole (CDI) and ethyl chloroformate.

G General Synthetic Pathways to Benzimidazol-2-ones cluster_start Starting Material cluster_carbonyl Carbonyl Source cluster_product Product o-Phenylenediamine o-Phenylenediamine Benzimidazol-2-one Benzimidazol-2-one o-Phenylenediamine->Benzimidazol-2-one + Urea (High Temp) o-Phenylenediamine->Benzimidazol-2-one + CDI (Milder Conditions) o-Phenylenediamine->Benzimidazol-2-one + Ethyl Chloroformate (Base) Urea Urea CDI 1,1'-Carbonyldiimidazole (CDI) EtChloroformate Ethyl Chloroformate

Caption: General synthetic routes to benzimidazol-2-ones.

Experimental Protocols

While a specific protocol for 5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is not extensively detailed in publicly available literature, a reliable procedure can be extrapolated from the well-documented synthesis of its close analog, 5-methyl-1,3-dihydro-2H-benzimidazol-2-one.[1] The key adaptation is the use of 4,5-dimethyl-1,2-phenylenediamine as the starting material.

Method 1: Reaction with Urea

This method is the most straightforward and commonly used approach for the synthesis of benzimidazolones.

Reaction:

4,5-dimethyl-1,2-phenylenediamine + Urea → 5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one + 2 NH₃

Procedure:

  • A mixture of 4,5-dimethyl-1,2-phenylenediamine and urea is heated.

  • The reaction is typically carried out in the absence of a solvent (neat).

  • The temperature is raised to and maintained at approximately 180°C.[1]

  • The reaction progress can be monitored by the evolution of ammonia gas.

  • After completion, the reaction mixture is cooled to room temperature.

  • The solid product is then purified, typically by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Quantitative Data (Estimated):

ParameterValueReference
Starting Material4,5-dimethyl-1,2-phenylenediamine-
ReagentUrea-
Molar Ratio (Diamine:Urea)1 : 1.1 - 1.5General Knowledge
Temperature180 °C[1]
Reaction Time2 - 4 hoursGeneral Knowledge
Expected Yield> 80%General Knowledge
Method 2: Reaction with 1,1'-Carbonyldiimidazole (CDI)

CDI is a milder and often more efficient carbonylating agent, which can lead to higher purity products under less harsh conditions.

Reaction:

4,5-dimethyl-1,2-phenylenediamine + CDI → 5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one + 2 Imidazole

Procedure:

  • 4,5-dimethyl-1,2-phenylenediamine is dissolved in an appropriate aprotic solvent (e.g., THF, DMF).

  • 1,1'-Carbonyldiimidazole (CDI) is added to the solution, typically portion-wise, at room temperature.

  • The reaction mixture is then heated to reflux to ensure complete cyclization.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography or recrystallization.

Quantitative Data:

ParameterValueReference
Starting Material4,5-dimethyl-1,2-phenylenediamine-
Reagent1,1'-Carbonyldiimidazole (CDI)-
Molar Ratio (Diamine:CDI)1 : 1.1General Knowledge
SolventTHF or DMFGeneral Knowledge
TemperatureRefluxGeneral Knowledge
Reaction Time2 - 6 hoursGeneral Knowledge
Expected Yield> 90%General Knowledge

Experimental Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis of 5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one using the urea method.

G Experimental Workflow for Urea-based Synthesis Start Start Combine Reactants Combine 4,5-dimethyl-1,2-phenylenediamine and Urea in a reaction flask. Start->Combine Reactants Heat Reaction Heat the mixture to 180°C (monitor ammonia evolution). Combine Reactants->Heat Reaction Cool Down Cool the reaction mixture to room temperature. Heat Reaction->Cool Down Purification Recrystallize the solid product from a suitable solvent (e.g., ethanol). Cool Down->Purification Characterization Analyze the purified product (NMR, IR, MS, Melting Point). Purification->Characterization End End Characterization->End

Caption: Workflow for the synthesis of the target compound.

Applications in Drug Development

Benzimidazolone derivatives are recognized for their diverse pharmacological activities, including but not limited to their roles as kinase inhibitors, antiviral agents, and antipsychotics. The 5,6-dimethyl substitution pattern on the benzimidazolone core can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, 5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one serves as a valuable building block for the synthesis of novel drug candidates and for structure-activity relationship (SAR) studies in various drug discovery programs.

Conclusion

The preparation of 5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is readily achievable through established synthetic methodologies, primarily the condensation of 4,5-dimethyl-1,2-phenylenediamine with urea or other carbonylating agents. This guide provides the essential theoretical and practical knowledge for researchers to synthesize this important chemical intermediate for applications in drug discovery and medicinal chemistry. The straightforward nature of the synthesis, coupled with the biological relevance of the benzimidazolone scaffold, makes this compound an attractive target for further investigation.

References

An In-depth Technical Guide to the Chemical Properties of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic organic compound belonging to the benzimidazolone family. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Benzimidazolone derivatives have been explored for a range of therapeutic applications, including as tankyrase inhibitors, which play a role in Wnt signaling pathways implicated in cancer. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound.

Chemical and Physical Properties

Limited experimental data is available for this compound. The following table summarizes the available information, primarily sourced from chemical suppliers.

PropertyValueSource
CAS Number 2033-30-9[1][2][3][4][5][6][7][8][9]
Molecular Formula C₉H₁₀N₂O[2][5][6][7]
Molecular Weight 162.19 g/mol [2][3][5][6][9]
Appearance Pale brown powder[1]
Melting Point >300 °C[1][3][9]
Boiling Point 174.0 ± 30.0 °C (Predicted)[5]
Density 1.161 g/cm³ (Predicted)[5]

Note: Predicted values are based on computational models and may not reflect experimental results.

Synthesis

The synthesis of this compound typically proceeds through the cyclization of 4,5-dimethyl-1,2-phenylenediamine with a carbonyl-containing reagent. Common methods for the synthesis of benzimidazol-2-ones are adaptable for this specific derivative.

Experimental Protocol: Synthesis from 4,5-dimethyl-1,2-phenylenediamine and Urea

This method is a widely used and straightforward approach for the preparation of 2-benzimidazolones.

Reaction Scheme:

Synthesis_of_5_6_dimethyl_1H_benzo_d_imidazol_2_3H_one cluster_reactants Reactants cluster_product Product cluster_conditions Conditions reactant1 4,5-dimethyl-1,2-phenylenediamine conditions Heat (e.g., 130-150°C) reactant1->conditions reactant2 Urea reactant2->conditions product This compound conditions->product + NH₃

Caption: General reaction scheme for the synthesis of this compound.

Materials:

  • 4,5-dimethyl-1,2-phenylenediamine

  • Urea

  • High-boiling point solvent (e.g., ethylene glycol, o-dichlorobenzene, or neat reaction)

Procedure:

  • A mixture of 4,5-dimethyl-1,2-phenylenediamine and a molar excess of urea (typically 1.5 to 3 equivalents) is prepared. The reaction can be carried out neat or in a suitable high-boiling point solvent.

  • The reaction mixture is heated to a temperature typically ranging from 130°C to 150°C.

  • The reaction is monitored for the evolution of ammonia gas, which indicates the progress of the cyclization.

  • After the reaction is complete (as determined by TLC or the cessation of ammonia evolution), the mixture is cooled to room temperature.

  • If a solvent is used, it is removed under reduced pressure.

  • The crude product is then purified. Purification often involves washing with hot water to remove unreacted urea and other water-soluble impurities, followed by recrystallization from a suitable solvent such as ethanol or acetic acid.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and desired purity.

Spectroscopic Data

Detailed and validated spectroscopic data for this compound are not widely available in public databases. However, based on the structure and data from related benzimidazolone compounds, the following characteristic spectral features can be anticipated:

  • ¹H NMR:

    • Singlets for the two methyl groups on the benzene ring.

    • Singlets for the two aromatic protons on the benzene ring.

    • A broad singlet for the two N-H protons of the imidazole ring, which may be exchangeable with D₂O.

  • ¹³C NMR:

    • A peak in the range of 150-160 ppm corresponding to the carbonyl carbon (C=O).

    • Peaks for the aromatic carbons, with those bearing methyl groups appearing at different chemical shifts than the others.

    • Peaks for the methyl group carbons.

  • IR Spectroscopy:

    • A strong absorption band in the region of 1680-1720 cm⁻¹ characteristic of the C=O stretching vibration of the cyclic urea.

    • Broad absorption bands in the region of 3100-3400 cm⁻¹ corresponding to N-H stretching vibrations.

    • Bands corresponding to C-H stretching of the methyl and aromatic groups, and C=C stretching of the aromatic ring.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of 162.19.

Chemical Reactivity and Stability

This compound is expected to be a stable compound under normal conditions. The benzimidazolone ring system is generally robust. The N-H protons are weakly acidic and can be deprotonated with a strong base, allowing for subsequent N-alkylation or other modifications at the nitrogen atoms. The carbonyl group can potentially undergo reactions typical of ureas, though its reactivity is influenced by its incorporation into the aromatic heterocyclic system.

Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented, the broader class of benzimidazolone derivatives has shown significant therapeutic potential. A notable area of research is their activity as tankyrase inhibitors .

Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a crucial role in the Wnt/β-catenin signaling pathway by targeting AXIN for degradation. Inhibition of tankyrases leads to the stabilization of AXIN, which in turn promotes the degradation of β-catenin, thereby downregulating Wnt signaling. Aberrant Wnt signaling is a hallmark of many cancers, particularly colorectal cancer.

Several benzimidazolone-containing compounds have been identified as potent tankyrase inhibitors. The 5,6-dimethyl substitution pattern on the benzimidazolone core can influence the potency and selectivity of these inhibitors. The development of such inhibitors is an active area of research in oncology drug discovery.

Wnt_Signaling_Inhibition cluster_wnt Wnt Signaling Pathway cluster_tankyrase Tankyrase Action and Inhibition Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dsh->DestructionComplex Inhibits beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates for Degradation Axin Axin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Tankyrase Tankyrase Tankyrase->Axin PARylates Proteasome Proteasome Axin->Proteasome Ubiquitination & Degradation Inhibitor This compound (as a potential Tankyrase Inhibitor) Inhibitor->Tankyrase Inhibits

Caption: Potential role of this compound as a tankyrase inhibitor in the Wnt signaling pathway.

Conclusion

This compound is a stable heterocyclic compound for which detailed experimental data is currently limited. Its synthesis can be achieved through established methods for benzimidazolone formation. The primary interest in this molecule and its derivatives lies in their potential as modulators of key biological pathways, particularly as tankyrase inhibitors for the treatment of cancer. Further research is warranted to fully characterize its physicochemical properties, optimize its synthesis, and explore its therapeutic potential in drug discovery and development.

References

An In-depth Technical Guide to the Spectral Characteristics of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one, a molecule of interest in pharmaceutical research. Due to the limited availability of a complete, published spectral dataset for this specific compound, this guide also includes data from the closely related and well-characterized compound 5,6-dimethyl-1H-benzo[d]imidazole to provide a comparative reference for researchers.

Chemical Structure and Properties

This compound is a heterocyclic organic compound featuring a benzimidazole core with two methyl groups substituted on the benzene ring and a carbonyl group at the 2-position of the imidazole ring. This structure is of interest in medicinal chemistry due to the prevalence of the benzimidazole scaffold in a wide range of biologically active compounds.

Systematic Name: 5,6-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one Molecular Formula: C₉H₁₀N₂O Molecular Weight: 162.19 g/mol

Spectral Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5Singlet (broad)2HN-H
~6.9Singlet2HAr-H
~2.2Singlet6H-CH₃
Predicted in DMSO-d₆.

Table 2: Experimental ¹H NMR Spectral Data for 5,6-dimethyl-1H-benzo[d]imidazole

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
12.28Singlet-1HN-H
8.01Singlet-1HC2-H
7.44Doublet6.41HC7-H
7.34Singlet-1HC4-H
6.98Doublet6.41HC6-H
2.39Singlet-3H-CH₃
Solvent: DMSO-d₆, 400 MHz[1]

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~155C=O
~130Ar-C
~130Ar-C
~110Ar-C
~20-CH₃
Predicted in DMSO-d₆.

Table 4: Experimental ¹³C NMR Spectral Data for 5,6-dimethyl-1H-benzo[d]imidazole

Chemical Shift (δ, ppm)Assignment
141.49C-3a/C-7a
130.75C-5/C-6
123.08C-4/C-7
114.83C-2
21.17-CH₃
Solvent: DMSO-d₆, 100 MHz[1]
Infrared (IR) Spectroscopy

Table 5: Predicted and Experimental IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹) for this compoundExperimental Wavenumber (cm⁻¹) for 5,6-dimethyl-1H-benzo[d]imidazole
N-H Stretch~3200-3400 (broad)3154
C-H Stretch (aromatic)~3000-3100Not specified
C-H Stretch (aliphatic)~2850-3000Not specified
C=O Stretch~1700-1750N/A
C=C Stretch (aromatic)~1450-1600Not specified
C-N Stretch~1250-1350Not specified
Experimental data for 5,6-dimethyl-1H-benzo[d]imidazole from KBr pellet.[1]
Mass Spectrometry (MS)

Table 6: Predicted and Experimental Mass Spectrometry Data

CompoundPredicted [M+H]⁺ (m/z)Experimental m/z (Relative Intensity)
This compound163.08Not available
5,6-dimethyl-1H-benzo[d]imidazole147.09132 (M+, 89%), 131 (100)
Experimental data for 5,6-dimethyl-1H-benzo[d]imidazole from electron ionization (EI).[1]

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for this compound are not explicitly available. However, general procedures for the characterization of benzimidazole derivatives can be adapted.

Synthesis of this compound

A common method for the synthesis of benzimidazol-2-ones involves the reaction of the corresponding o-phenylenediamine with urea or a urea equivalent. For the target compound, 4,5-dimethyl-1,2-phenylenediamine would be the starting material.

Synthesis_Workflow 4,5-dimethyl-1,2-phenylenediamine 4,5-dimethyl-1,2-phenylenediamine Reaction Reaction 4,5-dimethyl-1,2-phenylenediamine->Reaction Urea Urea Urea->Reaction This compound This compound Reaction->this compound

Synthetic route to this compound.
NMR Spectroscopy Protocol

A general protocol for acquiring ¹H and ¹³C NMR spectra of benzimidazole derivatives is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures. For ¹H NMR, a spectral width of 16 ppm and for ¹³C NMR, a spectral width of 220 ppm are typically sufficient.

  • Data Acquisition: Acquire the spectra at a constant temperature (e.g., 298 K). The number of scans will depend on the sample concentration and the sensitivity of the instrument.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve_Sample Dissolve sample in deuterated solvent Transfer_to_Tube Transfer to NMR tube Dissolve_Sample->Transfer_to_Tube Instrument_Setup Instrument setup (Tune & Shim) Transfer_to_Tube->Instrument_Setup Acquire_Spectra Acquire FID Instrument_Setup->Acquire_Spectra Fourier_Transform Fourier Transform Acquire_Spectra->Fourier_Transform Phase_Correction Phase Correction Fourier_Transform->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Reference_Shifts Reference Chemical Shifts Baseline_Correction->Reference_Shifts

General workflow for NMR spectroscopy.
IR Spectroscopy Protocol

For solid samples, the KBr pellet method is commonly used:

  • Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

Electrospray ionization (ESI) is a suitable method for analyzing benzimidazolone derivatives:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer and set the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, and drying gas temperature).

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Acquire the mass spectrum in the desired mass range.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the public domain detailing signaling pathways or established experimental workflows directly involving this compound. Research in this area would be a valuable contribution to the understanding of the biological activity of this compound class.

Conclusion

This technical guide provides a summary of the available and predicted spectral data for this compound. While a complete experimental dataset for this specific molecule is not yet published, the provided information, in conjunction with data from the closely related 5,6-dimethyl-1H-benzo[d]imidazole, offers a solid foundation for researchers and scientists in the field of drug development. Further experimental work is encouraged to fully characterize this compound and explore its potential biological activities.

References

An In-depth Technical Guide on 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one (CAS Number: Not Assigned)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The fusion of a benzene ring with an imidazole ring creates a versatile scaffold that can be readily functionalized to interact with various biological targets. The introduction of a carbonyl group at the 2-position to form a benzimidazol-2(3H)-one introduces a cyclic urea moiety, which can further modulate the compound's physicochemical properties and biological profile. This guide focuses on the synthesis, potential properties, and biological activities of the specific derivative, 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one.

Chemical Synthesis

The synthesis of this compound can be conceptually approached in a two-step process: first, the synthesis of the precursor 5,6-dimethyl-1H-benzo[d]imidazole, followed by the conversion to the target benzimidazol-2(3H)-one.

Synthesis of 5,6-dimethyl-1H-benzo[d]imidazole

The most common and straightforward method for the synthesis of 2-unsubstituted benzimidazoles is the condensation of an o-phenylenediamine with formic acid.

Experimental Protocol:

  • Materials: 4,5-dimethyl-1,2-phenylenediamine, formic acid, hydrochloric acid, sodium hydroxide.

  • Procedure:

    • In a round-bottom flask, dissolve 4,5-dimethyl-1,2-phenylenediamine in a suitable volume of dilute hydrochloric acid.

    • Add an excess of formic acid to the solution.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a solution of sodium hydroxide until a precipitate is formed.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or water.

Synthesis of this compound

The conversion of an o-phenylenediamine to a benzimidazol-2(3H)-one is typically achieved by reaction with a carbonylating agent such as phosgene, triphosgene, or more conveniently and safely, urea.[2][3]

Experimental Protocol:

  • Materials: 4,5-dimethyl-1,2-phenylenediamine, urea, water or an organic solvent (e.g., o-dichlorobenzene).[3]

  • Procedure:

    • In a pressure vessel, combine 4,5-dimethyl-1,2-phenylenediamine and urea in a molar ratio of approximately 1:1.1.[2]

    • Add water or an appropriate high-boiling organic solvent.[2][3]

    • Seal the vessel and heat the mixture to 130-160°C for 3-6 hours, with stirring.[2]

    • During the reaction, ammonia will be evolved.

    • After the reaction is complete, cool the vessel to room temperature.

    • If water is used as the solvent, the product will precipitate out. Collect the solid by filtration, wash with water, and dry.[2]

    • If an organic solvent is used, it may be necessary to cool the mixture and filter the product, or to remove the solvent under reduced pressure and purify the residue by recrystallization.[3]

Synthetic Workflow:

G cluster_0 Synthesis of 5,6-dimethyl-1H-benzo[d]imidazole cluster_1 Synthesis of this compound 4,5-dimethyl-1,2-phenylenediamine 4,5-dimethyl-1,2-phenylenediamine Reflux Reflux 4,5-dimethyl-1,2-phenylenediamine->Reflux Formic Acid Formic Acid Formic Acid->Reflux 5,6-dimethyl-1H-benzo[d]imidazole 5,6-dimethyl-1H-benzo[d]imidazole Reflux->5,6-dimethyl-1H-benzo[d]imidazole 4,5-dimethyl-1,2-phenylenediamine_2 4,5-dimethyl-1,2-phenylenediamine Heating Heating 4,5-dimethyl-1,2-phenylenediamine_2->Heating Urea Urea Urea->Heating Target Compound This compound Heating->Target Compound

Caption: Synthetic routes to the precursor and the target compound.

Physicochemical Properties (Predicted)

While experimental data is unavailable, some physicochemical properties of this compound can be predicted based on its structure.

PropertyPredicted Value
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to have low solubility in water and higher solubility in polar organic solvents.
Melting Point Expected to be significantly higher than the parent benzimidazole due to the polar urea moiety and potential for hydrogen bonding.

Potential Biological Activities and Signaling Pathways

The biological activities of this compound have not been reported. However, the benzimidazolone scaffold is present in numerous biologically active compounds, suggesting a range of potential therapeutic applications.

Potential Therapeutic Areas:

  • Anticancer Activity: Many benzimidazolone derivatives have demonstrated potent anticancer activity.[4] Their mechanisms of action often involve the inhibition of kinases, such as VEGFR2 and CDK4, which are crucial for tumor growth and proliferation.[4]

  • Antimicrobial Activity: The benzimidazole core is a well-known pharmacophore in antimicrobial agents. Benzimidazolone derivatives have also been reported to possess antibacterial and antifungal properties.[5]

  • Antiviral Activity: Certain benzimidazolone derivatives have been identified as non-nucleoside reverse transcriptase inhibitors, indicating potential for development as antiviral agents.[5]

  • Other Activities: The benzimidazole scaffold is associated with a wide array of other biological activities, including analgesic, anti-inflammatory, and antidiabetic effects.[6][7]

Potential Signaling Pathway Involvement:

Given the prevalence of kinase inhibition among benzimidazolone derivatives, a plausible mechanism of action for this compound could involve interference with cellular signaling pathways that are dependent on these enzymes.

Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR2) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) Receptor_Tyrosine_Kinase->Downstream_Signaling Target_Compound This compound Target_Compound->Receptor_Tyrosine_Kinase Cell_Proliferation Cell Proliferation & Angiogenesis Downstream_Signaling->Cell_Proliferation

Caption: A speculative inhibitory action on a receptor tyrosine kinase pathway.

Quantitative Data for Related Compounds

The following table summarizes the in vitro activity of some benzimidazolone derivatives from the literature to provide a context for the potential potency of the title compound.

Compound ClassTarget/AssayIC₅₀ (µM)Reference
Benzimidazolone-bridged oxadiazole hybridA549 (lung cancer)28.3[4]
Benzimidazolone-bridged oxadiazole hybridMCF-7 (breast cancer)31.2[4]
Benzimidazolone-bridged oxadiazole hybridHeLa (cervical cancer)10.6[4]
Benzimidazolone-bridged coumarin hybrids (12b-d)HeLa (cervical cancer)11.2 - 13.6[4]
1,3-disubstituted-benzimidazole-2-imineDipeptidyl peptidase-IV< 200[6]
1,3-thiazolo[3,2-a]benzimidazolone derivativeXanthine oxidase< 200[6]

Conclusion

While this compound is not a well-documented compound, its synthesis is feasible through established chemical transformations. The benzimidazolone scaffold is a privileged structure in medicinal chemistry, and derivatives have shown a wide range of biological activities, particularly as anticancer and antimicrobial agents. Further research is warranted to synthesize and evaluate the pharmacological profile of this compound to determine its therapeutic potential. The protocols and comparative data presented in this guide provide a solid foundation for such an investigation.

References

Solubility Profile of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document outlines the established experimental protocols for determining solubility and presents available data for the closely related precursor, 5,6-dimethylbenzimidazole, as a reference. This guide is intended to equip researchers with the necessary information to assess the solubility of this compound and similar benzimidazole derivatives in common laboratory solvents.

Quantitative Solubility Data

Table 1: Solubility of 5,6-Dimethylbenzimidazole in Various Solvents

SolventMolar Mass ( g/mol )Temperature (°C)Solubility (mg/mL)Molarity (mol/L)
Dimethyl Sulfoxide (DMSO)78.1325~25~2.15
Ethanol46.0725~25~3.72
Dimethylformamide (DMF)73.09Not Specified~25~2.35
Water18.02255~0.34

Note: This data is for 5,6-dimethylbenzimidazole and should be considered as an estimate for this compound. Experimental verification is crucial.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, a systematic experimental approach is necessary. The following protocols outline standard methodologies for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

This initial screening provides a general understanding of the compound's solubility in different solvent classes.

Materials:

  • This compound

  • Small test tubes or vials

  • Vortex mixer

  • A range of solvents:

    • Water (distilled or deionized)

    • 5% Sodium Hydroxide (NaOH) solution

    • 5% Sodium Bicarbonate (NaHCO₃) solution

    • 5% Hydrochloric Acid (HCl) solution

    • Ethanol

    • Methanol

    • Acetone

    • Ethyl Acetate

    • Toluene

    • Hexane

Procedure:

  • Add approximately 1-2 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

  • Visually inspect the solution. Classify the solubility as:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: A noticeable amount of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.[1][2]

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of the solubility of the compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Chosen solvent(s)

  • Scintillation vials or flasks with secure caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Syringe filters (0.45 µm)

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a flask. The presence of undissolved solid is essential to ensure saturation.

  • Seal the flask and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

  • Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solution to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Accurately dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the original solubility by taking the dilution factor into account. Express the solubility in units such as mg/mL or mol/L.

Visualizing Experimental Workflows

General Solubility Testing Workflow

The following diagram illustrates a typical workflow for determining the solubility of a novel compound.

G cluster_prep Preparation cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Analysis Compound Compound (this compound) Qual_Test Small-scale solubility test (mg of compound in mL of solvent) Compound->Qual_Test Solvents Selection of Solvents Solvents->Qual_Test Observation Visual Observation (Soluble, Partially Soluble, Insoluble) Qual_Test->Observation Shake_Flask Shake-Flask Method (Equilibration) Observation->Shake_Flask Select solvents for quantitative analysis Sampling Sampling & Filtration Shake_Flask->Sampling Analysis HPLC or UV-Vis Analysis Sampling->Analysis Data Solubility Calculation (mg/mL, M) Analysis->Data

Caption: A flowchart of the experimental workflow for solubility determination.

Biological Relevance of Benzimidazole Derivatives

Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to interact with various biological targets. While a specific signaling pathway for this compound is not well-defined in the literature, the core benzimidazole structure is a scaffold for molecules with diverse biological activities, including anticancer and antimicrobial effects.[3][4] Research into novel benzimidazole derivatives often involves assessing their potential to modulate signaling pathways implicated in diseases like cancer.

G cluster_drug Drug Action cluster_cellular Cellular Processes Drug Benzimidazole Derivative Target Biological Target (e.g., Enzyme, Receptor) Drug->Target Binding Pathway Signaling Pathway Target->Pathway Modulation Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Pathway->Response

Caption: A generalized diagram of a benzimidazole derivative's interaction with a biological pathway.

Conclusion

The solubility of this compound is a critical parameter for its handling, formulation, and potential application in research and drug development. While specific quantitative data is currently lacking, the experimental protocols detailed in this guide provide a robust framework for its determination. The solubility data for the related compound, 5,6-dimethylbenzimidazole, offers a valuable starting point for solvent selection. Further investigation into the solubility of this compound in a broader range of pharmaceutically relevant solvents is warranted to fully characterize its physicochemical properties.

References

The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Benzimidazolone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazolone core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents and high-performance pigments. This technical guide provides a comprehensive overview of the discovery and historical development of benzimidazolone compounds, from their initial synthesis to their contemporary applications in drug discovery. It details key synthetic methodologies, presents quantitative biological data for prominent derivatives, and elucidates their engagement with critical signaling pathways. This document serves as a detailed resource for researchers and professionals engaged in the exploration and utilization of this versatile chemical entity.

Discovery and Early History

The journey of the benzimidazolone scaffold begins in the early 20th century. While the broader benzimidazole class was known since Hobrecker's synthesis of a derivative in 1872, the specific synthesis of the parent 1,3-dihydro-2H-benzo[d]imidazol-2-one was first reported in the early 1900s. Early investigations focused on the fundamental chemistry and synthesis of this and related cyclic urea compounds.

A significant milestone in the history of benzimidazolone compounds was their development as high-performance pigments.[1] Starting in the 1960s, derivatives of benzimidazolone were introduced as organic pigments, prized for their excellent lightfastness and thermal stability.[2] This industrial application marked the first large-scale use of this chemical class and spurred further investigation into its synthesis and properties.

The therapeutic potential of benzimidazolones came into focus with the synthesis of Domperidone in 1974 by Janssen Pharmaceutica.[3][4] Developed as a dopamine D2 and D3 receptor antagonist, Domperidone established the benzimidazolone core as a viable pharmacophore for targeting G-protein coupled receptors.[3] This discovery paved the way for the exploration of benzimidazolone derivatives for a wide range of biological activities.

Key Synthetic Methodologies

The synthesis of the benzimidazolone core and its derivatives has evolved over the past century, with numerous methods developed to improve efficiency, yield, and substituent diversity.

Synthesis of the Parent 1,3-dihydro-2H-benzo[d]imidazol-2-one

The most common and historically significant method for synthesizing the parent benzimidazolone is the condensation of o-phenylenediamine with a carbonyl source, typically urea or a derivative thereof.

Experimental Protocol: Synthesis from o-Phenylenediamine and Urea [5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 mole) and urea (1.1 moles).

  • Heating: Heat the mixture to 150-180°C. The reaction proceeds with the evolution of ammonia.

  • Reaction Monitoring: The reaction is typically complete within 2-4 hours, which can be monitored by the cessation of ammonia evolution or by thin-layer chromatography.

  • Work-up: Cool the reaction mixture and treat with hot water to dissolve any unreacted starting materials.

  • Isolation: The crude benzimidazolone, being sparingly soluble in hot water, can be isolated by filtration.

  • Purification: Recrystallize the crude product from ethanol or another suitable solvent to obtain pure 1,3-dihydro-2H-benzo[d]imidazol-2-one.

Synthesis of Substituted Benzimidazolone Derivatives

The synthesis of substituted benzimidazolones can be achieved by starting with substituted o-phenylenediamines or by post-synthetic modification of the parent ring.

Experimental Protocol: N-Alkylation of 5-Nitrobenzimidazolone [6]

  • Reaction Setup: Dissolve 5-nitrobenzimidazolone (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Base: Add a base, such as potassium carbonate (K2CO3, 2.2 equivalents), to the solution to deprotonate the amide nitrogens.

  • Addition of Alkylating Agent: Add the desired alkylating agent (e.g., phenoxyethyl bromide, 2.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at a slightly elevated temperature (e.g., 45°C) for several hours until the reaction is complete, as monitored by TLC.

  • Work-up: Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Benzimidazolones in Drug Discovery: Biological Activities and Quantitative Data

Benzimidazolone derivatives have been investigated for a wide range of biological activities, with a particular focus on their role as kinase inhibitors. The following table summarizes the inhibitory activities of selected benzimidazolone compounds against key protein kinases.

Compound ClassTarget KinaseIC50 (nM)Reference
Benzimidazolone-based ureasVEGFR-2475[2]
Benzimidazolone-based ureasTIE-2-[7]
Substituted Benzimidazolonesp38α MAP Kinase44[8]
Benzimidazole-oxadiazolesVEGFR-2475[2]

Signaling Pathways Modulated by Benzimidazolone Compounds

The diverse biological activities of benzimidazolone derivatives stem from their ability to interact with and modulate various cellular signaling pathways. Key examples include the p38 MAP kinase and VEGFR-2 signaling pathways.

Inhibition of the p38 MAP Kinase Signaling Pathway

Certain benzimidazolone derivatives have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in the cellular response to stress and inflammation.[3][8]

p38_MAPK_pathway Stress Stimuli Stress Stimuli MKK3_6 MKK3/6 Stress Stimuli->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates Inflammatory Cytokines Inflammatory Cytokines MK2->Inflammatory Cytokines leads to production Benzimidazolone Inhibitor Benzimidazolone Inhibitor Benzimidazolone Inhibitor->p38 inhibits

Caption: p38 MAPK signaling pathway inhibition by benzimidazolone compounds.

Inhibition of the VEGFR-2 Signaling Pathway

Benzimidazolone-based compounds have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is a critical process in tumor growth and metastasis.[2][7]

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds to PLCg PLCγ VEGFR2->PLCg activates PKC PKC PLCg->PKC activates Raf Raf PKC->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Angiogenesis Angiogenesis ERK->Angiogenesis promotes Benzimidazolone Inhibitor Benzimidazolone Inhibitor Benzimidazolone Inhibitor->VEGFR2 inhibits

Caption: VEGFR-2 signaling pathway inhibition by benzimidazolone compounds.

Experimental and Drug Discovery Workflow

The development of novel benzimidazolone-based therapeutic agents follows a structured drug discovery workflow, from initial hit identification to preclinical evaluation.

drug_discovery_workflow cluster_0 Discovery & Lead Identification cluster_1 Preclinical Development cluster_2 Clinical Trials HTS High-Throughput Screening Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead SAR Structure-Activity Relationship (SAR) Hit_to_Lead->SAR In_vitro In Vitro Efficacy (Cell-based assays) SAR->In_vitro In_vivo In Vivo Efficacy (Animal models) In_vitro->In_vivo Tox Toxicology Studies In_vivo->Tox Phase_I Phase I Tox->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III

Caption: A generalized workflow for kinase inhibitor drug discovery.

Conclusion

The benzimidazolone scaffold has traversed a remarkable journey from its early synthesis to becoming a cornerstone in both materials science and medicinal chemistry. Its synthetic accessibility, rigid bicyclic structure, and capacity for diverse substitution patterns have made it an attractive starting point for the design of molecules with tailored properties. The continued exploration of benzimidazolone chemistry promises to yield novel therapeutic agents and advanced materials, further solidifying its status as a privileged structural motif in modern chemical research.

References

A Theoretical Investigation into the Structural and Electronic Properties of the 5,6-Dimethyl-1H-benzo[d]imidazole Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzimidazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. The substituted benzimidazole, 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one, is a molecule of significant interest due to its potential applications in drug discovery. Theoretical studies, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the geometric, vibrational, and electronic properties of such molecules, thereby facilitating rational drug design and the prediction of their chemical behavior. This technical guide provides a comprehensive overview of the theoretical studies on the 5,6-dimethyl-1H-benzo[d]imidazole scaffold, drawing from detailed computational analyses of its core structure and a complex derivative.

Computational Methodologies

The primary computational approach discussed herein is Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems. The specific protocols employed in the cited studies are detailed below.

DFT Calculations for 5,6-dimethyl-1H-benzo[d]imidazol-3-ium Derivative (DBH)

The theoretical calculations for the DBH derivative were performed using the Gaussian 09 software package. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, was utilized. The 6-311G(d,p) basis set was employed for all atoms. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. The optimization of the molecular geometry was performed without any symmetry constraints, and the vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

DFT Calculations for 5,6-dimethyl Benzimidazole (5,6DBZ)

For the core 5,6-dimethyl benzimidazole structure, vibrational spectra were computed using the B3LYP/6-311G** method and basis set combinations.[1] The solid-phase FT-IR and FT-Raman spectra were recorded for comparison.[1] A close agreement between the observed and calculated frequencies was achieved through normal coordinate calculations, indicating a high level of accuracy for the simulated spectra.[1]

Quantitative Data

The following tables summarize the key quantitative data obtained from the theoretical studies on the 5,6-dimethyl-1H-benzo[d]imidazol-3-ium derivative (DBH).

Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for the DBH Derivative
Vibrational ModeExperimental (FT-IR)Calculated (DFT B3LYP/6-311G(d,p))Assignment
ν(O-H)33833388Water of hydration
ν(C-H)310631265,6-dimethyl-1H-benzo[d]imidazole ring
ν(C=O)1691, 16521737, 16291,3-dioxane ring
ν(C-O)1255, 12151261, 12251,3-dioxane ring

Data sourced from[2]

Table 2: Calculated Electronic Transitions for the DBH Derivative
Calculated Wavelength (nm)Oscillator Strength (f)Major Contributions (HOMO/LUMO)
3390.231HOMO -> LUMO+1
2520.145HOMO-5 -> LUMO+2, HOMO-4 -> LUMO, HOMO-3 -> LUMO

Data sourced from[2]

Experimental Protocols

Synthesis of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium Derivative (DBH)

Trimethyl orthoformate (1.27 g, 12 mmol) was refluxed with 1,5-dioxaspiro[5.5]undecane-2,4-dione (1.84 g, 10 mmol) in ethanol (30 mL) for 3 hours at 60 °C.[2] Subsequently, 5,6-dimethyl-1H-benzene (1.46 g, 10 mmol) was added, and the mixture was refluxed for an additional 4 hours.[2] After cooling, the resulting yellow powder (DBH) was isolated by filtration.[2]

X-ray Diffraction Analysis of DBH

A crystal of DBH was mounted on a Spider Rapid IP area detector at 293 K. Reflection data were collected using MoKα (λ = 0.71073 Å) radiation. The structure was solved using SHELXL-2015 and SHELXT-2015. The hydrogen atoms were refined using a riding model.[2]

Visualization of Theoretical Workflow

The following diagram illustrates a typical workflow for the theoretical study of a benzimidazole derivative using DFT.

Theoretical_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_analysis Analysis cluster_output Output start Initial Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, etc.) geom_opt->electronic_prop spectra_sim Spectra Simulation (IR, Raman, UV-Vis) geom_opt->spectra_sim struct_analysis Structural Parameter Analysis (Bond lengths, angles) freq_calc->struct_analysis vib_analysis Vibrational Mode Assignment freq_calc->vib_analysis electronic_analysis Electronic Transition Analysis electronic_prop->electronic_analysis spectra_sim->vib_analysis spectra_sim->electronic_analysis comparison Comparison with Experimental Data struct_analysis->comparison vib_analysis->comparison electronic_analysis->comparison end Elucidated Structural and Electronic Properties comparison->end

References

Unveiling the Therapeutic Potential of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This technical guide focuses on the potential biological targets of a specific derivative, 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one. While direct experimental evidence for this particular compound remains limited in publicly accessible literature, structure-activity relationship (SAR) studies of the broader class of 5,6-disubstituted and N1-substituted benzimidazol-2-ones provide compelling insights into its likely biological functions. This document synthesizes the available data on related compounds to postulate potential targets, summarizes relevant quantitative data, details key experimental protocols, and provides visual representations of associated signaling pathways and workflows.

Introduction to Benzimidazolones and Their Pharmacological Significance

Benzimidazol-2-one, a heterocyclic aromatic compound, serves as a "privileged structure" in drug discovery due to its ability to interact with a diverse range of biological targets. The fusion of a benzene ring with an imidazole ring creates a scaffold that is both structurally rigid and amenable to functionalization at various positions. Substitutions on the benzene ring, particularly at the 5- and 6-positions, have been shown to significantly modulate the biological activity of these compounds.[1][2] The methyl groups at these positions in this compound are expected to influence its lipophilicity and steric interactions with target proteins, thereby defining its pharmacological profile.

Postulated Biological Targets

Based on the pharmacological activities of structurally similar benzimidazolone derivatives, the following are proposed as potential biological targets for this compound.

Progesterone Receptor (PR)

SAR studies on 6-aryl-1,3-dihydrobenzimidazol-2-ones have identified this class of compounds as potent progesterone receptor (PR) antagonists.[3] The nature of the substituent at the 6-position plays a critical role in determining the functional activity. While the user's compound has a methyl group instead of an aryl group at this position, the general susceptibility of the benzimidazolone scaffold to PR modulation suggests this as a primary avenue for investigation.

NLRP3 Inflammasome

Recent research has highlighted the role of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives as inhibitors of the NLRP3 inflammasome.[4] The benzimidazol-2-one core was found to be a minimal requirement for this inhibitory activity. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases.

Enzymes Involved in Inflammation

Benzimidazole derivatives are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes.[1][5] The substitution pattern on the benzimidazole ring, including at the 5- and 6-positions, significantly influences this activity.[1][2]

α-Glucosidase and Glucokinase

Benzylbenzimidazolone derivatives have been investigated as potential modulators of α-glucosidase and glucokinase, enzymes critical for carbohydrate metabolism.[6] This suggests a potential role for this compound in metabolic disorders.

Quantitative Data for Related Benzimidazolone Derivatives

The following table summarizes the inhibitory activities of various benzimidazolone derivatives against their respective targets. It is important to note that these data are for structurally related compounds and should be considered as indicative of the potential activity of this compound.

Compound ClassTargetAssay TypeMeasured Activity (IC50/EC50)Reference
6-Aryl-1,3-dihydrobenzimidazol-2-onesProgesterone ReceptorAntagonist ActivityPotent, with some analogs showing a 10-fold increase in potency[3]
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one DerivativesNLRP3 InflammasomePyroptosis Inhibition~35-40% inhibition at 10 µM[4]
Benzylbenzimidazolone Derivativesα-GlucosidaseMolecular DockingAffinity energies < -5 Kcal/mol[6]
Benzylbenzimidazolone DerivativesGlucokinaseMolecular DockingAffinity energies < -5 Kcal/mol[6]

Key Experimental Protocols

Detailed methodologies for assessing the activity of compounds against the postulated targets are crucial for reproducible research.

Progesterone Receptor Antagonist Assay

A common method to assess PR antagonist activity is a cell-based reporter gene assay.

Protocol Outline:

  • Cell Culture: T47D human breast cancer cells, which endogenously express the progesterone receptor, are cultured in a suitable medium.

  • Transfection: Cells are transiently transfected with a plasmid containing a progesterone response element (PRE) linked to a luciferase reporter gene.

  • Compound Treatment: Transfected cells are treated with a known PR agonist (e.g., progesterone) in the presence and absence of varying concentrations of the test compound.

  • Luciferase Assay: After an incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.

  • Data Analysis: A decrease in luciferase activity in the presence of the test compound indicates antagonist activity. IC50 values are calculated from the dose-response curves.

NLRP3 Inflammasome Inhibition Assay

The inhibition of NLRP3 inflammasome activation can be measured by quantifying the release of interleukin-1β (IL-1β) from immune cells.

Protocol Outline:

  • Cell Culture: Murine bone marrow-derived macrophages (BMDMs) or human THP-1 cells are primed with lipopolysaccharide (LPS) to upregulate pro-IL-1β expression.

  • Compound Treatment: Primed cells are pre-incubated with the test compound for a defined period.

  • NLRP3 Activation: The NLRP3 inflammasome is then activated using a stimulus such as ATP or nigericin.

  • ELISA: The concentration of secreted IL-1β in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: A reduction in IL-1β release in compound-treated cells compared to vehicle-treated cells indicates NLRP3 inflammasome inhibition.

Visualizing Molecular Pathways and Workflows

Simplified NLRP3 Inflammasome Activation Pathway

NLRP3_Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP) cluster_inflammasome Inflammasome Assembly LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB proIL1B pro-IL-1β pro-IL-18 NFkB->proIL1B NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp IL1B Mature IL-1β (Inflammation) ATP ATP P2X7 P2X7 Receptor ATP->P2X7 K_efflux K+ Efflux P2X7->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 activates ASC ASC NLRP3->ASC proCasp1 pro-Caspase-1 ASC->proCasp1 Casp1 Active Caspase-1 proCasp1->Casp1 Casp1->proIL1B cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis Benzimidazolone 5,6-dimethyl-1H-benzo[d]imidazol- 2(3H)-one (Potential Inhibitor) Benzimidazolone->NLRP3 inhibits

Caption: Postulated inhibition of the NLRP3 inflammasome assembly by this compound.

General Workflow for Target Identification and Validation

Target_Validation_Workflow Start Start: Compound of Interest (this compound) Screening High-Throughput Screening (e.g., Cell-based assays, Biochemical assays) Start->Screening Hit_ID Hit Identification (Identification of initial biological activity) Screening->Hit_ID Target_Deconv Target Deconvolution (e.g., Affinity chromatography, Proteomics) Hit_ID->Target_Deconv Putative_Target Identification of Putative Target(s) Target_Deconv->Putative_Target Validation Target Validation (e.g., Genetic knockdown, Overexpression) Putative_Target->Validation SAR Structure-Activity Relationship (SAR) Studies Putative_Target->SAR Validation->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End Preclinical Candidate Lead_Opt->End

Caption: A generalized workflow for identifying and validating the biological targets of a novel compound.

Conclusion and Future Directions

While the direct biological targets of this compound are not yet definitively established, the existing literature on related benzimidazolone analogs provides a strong foundation for future research. The potential for this compound to modulate the progesterone receptor, the NLRP3 inflammasome, and key enzymes involved in inflammation and metabolism warrants further investigation. The experimental protocols and workflows outlined in this guide offer a roadmap for elucidating the precise mechanism of action and therapeutic potential of this promising molecule. Future studies should focus on synthesizing this compound and screening it against a panel of targets suggested by the SAR of the broader benzimidazolone class. Such efforts will be instrumental in unlocking the full therapeutic value of this and related compounds.

References

Methodological & Application

Application Notes and Protocols for Anticancer Assays Using 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including significant potential in anticancer research.[1][2] The structural similarity of the benzimidazole nucleus to endogenous purines allows these compounds to interact with various biological targets, leading to mechanisms such as the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[2][3] While a substantial body of research exists on the anticancer properties of the broader benzimidazole family, specific data on 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one is less prevalent in publicly available literature. It is known that 5,6-dimethyl-1H-benzo[d]imidazole is an endogenous metabolite and serves as a precursor in the synthesis of other active compounds.[4]

These application notes provide a comprehensive guide for researchers interested in evaluating the anticancer potential of this compound. The following protocols for in vitro assays are based on established methodologies for testing benzimidazole derivatives against various cancer cell lines.[5][6][7]

Data Presentation

Due to the limited specific data for this compound, the following tables are presented as templates for data collection and presentation. Researchers can populate these tables with their experimental results. For context, representative data for other anticancer benzimidazole derivatives are often reported in the micromolar (µM) range for IC50 values.[8][9]

Table 1: In Vitro Cytotoxicity (IC50 Values in µM)

Cancer Cell LineTissue of OriginThis compoundDoxorubicin (Positive Control)
MCF-7BreastExperimental DataExperimental Data
HCT-116ColonExperimental DataExperimental Data
A549LungExperimental DataExperimental Data
HeLaCervicalExperimental DataExperimental Data
HepG2LiverExperimental DataExperimental Data

Table 2: Apoptosis Induction (% of Apoptotic Cells)

Treatment GroupConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Vehicle Control0Experimental DataExperimental DataExperimental Data
CompoundIC50/2Experimental DataExperimental DataExperimental Data
CompoundIC50Experimental DataExperimental DataExperimental Data
Compound2 x IC50Experimental DataExperimental DataExperimental Data
Positive ControlSpecifyExperimental DataExperimental DataExperimental Data

Table 3: Cell Cycle Analysis (% of Cells in Each Phase)

Treatment GroupConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (%)
Vehicle Control0Experimental DataExperimental DataExperimental DataExperimental Data
CompoundIC50/2Experimental DataExperimental DataExperimental DataExperimental Data
CompoundIC50Experimental DataExperimental DataExperimental DataExperimental Data
Compound2 x IC50Experimental DataExperimental DataExperimental DataExperimental Data
Positive ControlSpecifyExperimental DataExperimental DataExperimental DataExperimental Data

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to determine the concentration at which this compound inhibits cell viability by 50% (IC50).[6][10]

Materials:

  • This compound (dissolved in DMSO)

  • Human cancer cell lines of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to quantify the induction of apoptosis in cancer cells treated with the test compound.[5][7]

Materials:

  • Human cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • 6-well cell culture plates

  • PBS, pH 7.4

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at various concentrations (e.g., based on the IC50 value) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both floating and attached cells. For attached cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of the test compound on cell cycle progression using flow cytometry.[5][6]

Materials:

  • Human cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • 6-well cell culture plates

  • PBS, pH 7.4

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for 24 hours.

  • Cell Harvesting: Collect and centrifuge the cells as described in the apoptosis assay protocol.

  • Cell Fixation: Discard the supernatant, wash the cell pellet once with ice-cold PBS, and resuspend in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[6]

  • Storage: Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS and resuspend in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the cell cycle distribution to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

experimental_workflow cluster_assays In Vitro Anticancer Assays cluster_endpoints Biological Endpoints cluster_analysis Data Analysis start Cancer Cell Lines (e.g., MCF-7, HCT-116) treatment Treatment with This compound start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist

Caption: Experimental workflow for evaluating the anticancer activity of the test compound.

signaling_pathway cluster_compound Compound Action cluster_cellular_effects Cellular Effects cluster_outcome Outcome compound Benzimidazole Derivative (e.g., this compound) dna_damage DNA Damage / Topoisomerase Inhibition compound->dna_damage Potential MOA kinase_inhibition Kinase Inhibition (e.g., EGFR, CDK) compound->kinase_inhibition Potential MOA apoptosis_pathway Apoptosis Induction (Caspase Activation, Bcl-2 Regulation) dna_damage->apoptosis_pathway cell_cycle_arrest Cell Cycle Arrest (e.g., G2/M Phase) dna_damage->cell_cycle_arrest kinase_inhibition->cell_cycle_arrest outcome Inhibition of Cancer Cell Proliferation apoptosis_pathway->outcome cell_cycle_arrest->outcome

Caption: Putative signaling pathways targeted by anticancer benzimidazole derivatives.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of Benzimidazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazolone derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent antimicrobial effects.[1][2] The evaluation of their efficacy against various microbial pathogens is a critical step in the drug development process. These application notes provide detailed protocols for determining the antimicrobial activity of novel benzimidazolone derivatives, focusing on standardized methods to ensure reproducibility and comparability of data. The primary assays covered are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Core Concepts in Antimicrobial Susceptibility Testing

Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[3][4] It is a fundamental measure of the potency of an antimicrobial compound against a specific organism.

Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5][6][7] While the MIC indicates growth inhibition (bacteriostatic activity), the MBC provides information about the killing activity (bactericidal effect) of the compound.[5][7] An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[6]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is a widely used and standardized technique for determining the MIC of an antimicrobial agent in a liquid medium.[3][4][8]

Materials:

  • Benzimidazolone derivatives (test compounds)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)

  • Negative control (vehicle, e.g., Dimethyl sulfoxide - DMSO)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compounds:

    • Prepare a stock solution of each benzimidazolone derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium (CAMHB or RPMI-1640) to achieve a range of concentrations to be tested.[3]

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

    • Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6][9]

  • Microtiter Plate Setup:

    • Dispense 100 µL of the appropriate broth into all wells of a 96-well plate.

    • Add 100 µL of the serially diluted test compounds to the corresponding wells.

    • The final volume in each well will be 200 µL after adding the inoculum.

    • Include the following controls:

      • Growth Control: Broth with inoculum but no test compound.

      • Sterility Control: Broth only, to check for contamination.

      • Positive Control: Broth with inoculum and a known antibiotic.

      • Vehicle Control: Broth with inoculum and the solvent used to dissolve the test compounds.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well (except the sterility control).

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria[8] or at an appropriate temperature and duration for fungi.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the benzimidazolone derivative that shows no visible growth.[3][6]

Agar Well Diffusion Method for Preliminary Screening

The agar well diffusion method is a widely used technique for the preliminary evaluation of the antimicrobial activity of extracts and synthesized compounds.[10][11][12]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Sterile cork borer (6-8 mm diameter)

  • Test compounds and controls

Procedure:

  • Inoculation of Agar Plates:

    • A standardized microbial inoculum is spread uniformly over the entire surface of the MHA plate.[10][11]

  • Well Preparation and Sample Addition:

    • Aseptically punch wells with a sterile cork borer in the inoculated agar.[10][12]

    • Add a defined volume (e.g., 100 µL) of the test compound solution into each well.[12]

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[13]

  • Result Measurement:

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates higher antimicrobial activity.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed following the MIC test to determine if a compound is bactericidal.[7]

Procedure:

  • Subculturing from MIC Plates:

    • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL).[6]

  • Plating:

    • Spread the aliquot onto a fresh, antibiotic-free MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.[6]

  • MBC Determination:

    • After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[5][6][7]

Data Presentation

Quantitative data from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison.

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
BZD-001S. aureus ATCC 292138162
BZD-001E. coli ATCC 2592216644
BZD-002S. aureus ATCC 29213482
BZD-002E. coli ATCC 2592232>128>4
CiprofloxacinS. aureus ATCC 292130.512
CiprofloxacinE. coli ATCC 259220.250.52

Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_results Results prep_compound Prepare Benzimidazolone Derivative Stock & Dilutions setup_plate Dispense Dilutions & Inoculum into 96-Well Plate prep_compound->setup_plate prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) prep_inoculum->setup_plate incubate Incubate Plate (37°C, 18-24h) setup_plate->incubate read_mic Visually Inspect for Growth (Turbidity) incubate->read_mic determine_mic Determine MIC read_mic->determine_mic

Caption: Workflow for MIC Determination.

Experimental_Workflow_MBC cluster_mic From MIC Assay cluster_subculture Subculturing cluster_mbc_results MBC Determination mic_wells Select Wells with No Visible Growth (MIC and above) aliquot Take Aliquot (10 µL) from Selected Wells mic_wells->aliquot plate Spread Aliquot onto Antibiotic-Free Agar Plates aliquot->plate incubate_mbc Incubate Plates (37°C, 18-24h) plate->incubate_mbc count_colonies Count Colonies (CFU) incubate_mbc->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc

Caption: Workflow for MBC Determination.

References

Application Notes and Protocols for 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including their potential as kinase inhibitors.[1] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The benzimidazole scaffold serves as a versatile backbone for the design of potent and selective kinase inhibitors.[1] This document provides a detailed experimental framework for the evaluation of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one as a potential kinase inhibitor. The protocols outlined below are based on established methodologies for analogous benzimidazole-based compounds and provide a comprehensive guide for its characterization.

While specific data on the kinase inhibitory activity of this compound is not extensively available in the public domain, the following protocols are adapted from research on structurally related benzimidazole derivatives and provide a robust starting point for its investigation.

Data Presentation

The inhibitory activity of various benzimidazole derivatives against different kinases is summarized below. This table serves as a reference for the potential efficacy that may be observed with this compound.

Compound IDTarget KinaseIC50 (nM)Cell LineReference
16h Aurora A21.94MDA-MB-231[2]
Compound 6i EGFRNot specifiedHepG2[3][4]
HER2Not specifiedHepG2[3][4]
CDK2Not specifiedHepG2[3][4]
mTORNot specifiedHepG2[3][4]
Compound 23 CK1δ98.6-[5]
Compound 24 CK1δ2530-[5]
Compound 20 CK1δ1000-[5]
Compound 13 CK1δ4210-[5]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescent Kinase Assay)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against a target kinase. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[6]

Materials:

  • Recombinant human kinase (e.g., EGFR, Aurora A)

  • Peptide substrate specific for the kinase

  • This compound (dissolved in DMSO)

  • Known kinase inhibitor (positive control, e.g., Gefitinib for EGFR)

  • DMSO (vehicle control)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 1 µL of each compound dilution. Include wells for the positive control and a DMSO vehicle control.

  • Add 2 µL of a solution containing the kinase and the peptide substrate in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HepG2, MDA-MB-231)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24-72 hours. Include a DMSO vehicle control.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Protocol 3: Western Blot Analysis for Phosphorylated Protein Levels

This protocol is used to investigate the effect of this compound on the phosphorylation status of a target kinase and its downstream effectors in a cellular context.

Materials:

  • Human cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Aurora A (Thr288), anti-total-Aurora A, anti-phospho-Histone H3 (Ser10), anti-total-Histone H3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound at various concentrations for a specified time.

  • Lyse the cells with lysis buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Use a loading control like GAPDH to ensure equal protein loading.

Visualizations

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays synthesis Synthesis and Purification of This compound characterization Structural Characterization (NMR, MS) synthesis->characterization kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo) characterization->kinase_assay ic50 IC50 Determination kinase_assay->ic50 cell_viability Cell Viability Assay (e.g., MTT) ic50->cell_viability western_blot Western Blot Analysis (Phospho-protein levels) cell_viability->western_blot cell_cycle Cell Cycle Analysis western_blot->cell_cycle apoptosis Apoptosis Assay cell_cycle->apoptosis EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor This compound Inhibitor->EGFR Inhibits

References

Application Notes: Developing Enzyme Inhibition Assays for 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous commercial drugs with a wide range of biological activities, including anticancer, antiviral, and antihypertensive effects.[1] The compound 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one belongs to this class and represents a promising starting point for inhibitor development. Derivatives of the 5,6-dimethyl-1H-benzo[d]imidazole core have shown inhibitory activity against various enzyme classes, most notably protein kinases and cholinesterases, making these enzymes primary candidates for initial screening.[2][3]

This document provides detailed protocols for developing robust biochemical assays to screen for and characterize the inhibitory activity of this compound and its analogs against these key enzyme families. The protocols are designed for a microplate format, suitable for medium- to high-throughput screening.

Proposed Target Class: Protein Kinases

Rationale: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The benzimidazole scaffold is a core component of several multi-kinase inhibitors.[3] Therefore, assessing the inhibitory potential of this compound against a panel of protein kinases is a logical first step.

Principle of the Assay: A common method for assessing kinase activity is to measure the amount of ATP consumed during the phosphorylation reaction.[5] The Kinase-Glo® luminescent assay platform quantifies the amount of ATP remaining in solution following the kinase reaction.[5] A decrease in the luminescent signal corresponds to higher kinase activity (more ATP consumed), whereas a strong signal indicates inhibition of the kinase by the test compound.[4][6]

Signaling Pathway Visualization

G cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase Cascade (e.g., RAF) Receptor->Kinase1 Activates Ligand External Signal (e.g., Growth Factor) Ligand->Receptor Binds Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylates Substrate Target Protein (e.g., ERK) Kinase2->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Leads to Inhibitor 5,6-dimethyl-1H- benzo[d]imidazol-2(3H)-one Inhibitor->Kinase1 Inhibits Inhibitor->Kinase2 Inhibits G Start Start Step1 Prepare serial dilution of This compound in DMSO Start->Step1 Step2 Dispense 1 µL of compound, vehicle (DMSO), and controls into 384-well white plate Step1->Step2 Step3 Add Kinase/Substrate master mix to all wells Step2->Step3 Step4 Initiate reaction by adding ATP Step3->Step4 Step5 Incubate at 30°C for 30-60 min Step4->Step5 Step6 Add equal volume of Kinase-Glo® Reagent to stop reaction and generate signal Step5->Step6 Step7 Incubate at RT for 10 min Step6->Step7 Step8 Measure luminescence with a plate reader Step7->Step8 End End Step8->End G Start Start Step1 Add Buffer, DTNB, and Test Compound to 96-well clear plate Start->Step1 Step2 Add Cholinesterase (AChE/BChE) Enzyme Solution Step1->Step2 Step3 Pre-incubate at 37°C for 15 min Step2->Step3 Step4 Initiate reaction by adding Acetylthiocholine (ATChI) Substrate Step3->Step4 Step5 Immediately measure absorbance at 412 nm kinetically for 10-15 min Step4->Step5 Step6 Calculate reaction rate (slope of Abs vs. Time) Step5->Step6 End End Step6->End G Start Start Step1 Add Test Compound and ATPase Enzyme to 96-well clear plate Start->Step1 Step2 Initiate reaction by adding ATP Step1->Step2 Step3 Incubate at optimal temperature for 15-30 min Step2->Step3 Step4 Stop reaction and develop color by adding Malachite Green Reagent Step3->Step4 Step5 Incubate at RT for 15-30 min for signal stabilization Step4->Step5 Step6 Measure absorbance at ~650 nm Step5->Step6 Step7 Calculate Pi released using a Phosphate Standard Curve Step6->Step7 End End Step7->End

References

Application Notes & Protocols: High-Throughput Screening of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one core represents a promising starting point for the development of novel therapeutics. This document outlines a comprehensive high-throughput screening (HTS) campaign designed to identify potent and selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology, from a library of this compound derivatives.

This application note provides detailed protocols for a primary biochemical screen, a secondary cell-based confirmatory assay, and guidelines for data analysis and hit validation.

Experimental Workflow

The overall workflow for the high-throughput screening campaign is depicted below. It follows a logical progression from initial library handling to the identification and confirmation of active compounds.

HTS_Workflow cluster_prep Library Preparation cluster_screen Primary Screening cluster_validation Hit Confirmation & Validation cluster_output Lead Identification lib_prep Library Acquisition & Quality Control plate_prep Assay-Ready Plate Generation (384-well) lib_prep->plate_prep Compound Plating primary_assay Biochemical HTS (ADP-Glo Kinase Assay) plate_prep->primary_assay data_acq Luminescence Reading primary_assay->data_acq data_an Primary Data Analysis (Z-Factor, % Inhibition) data_acq->data_an hit_pick Hit Picking & Cherry-Picking data_an->hit_pick dose_resp Dose-Response (IC50) Biochemical Assay hit_pick->dose_resp secondary_assay Secondary Assay (Cell-Based Cytotoxicity) dose_resp->secondary_assay confirmed_hits Confirmed Hits secondary_assay->confirmed_hits sar_analysis Structure-Activity Relationship (SAR) confirmed_hits->sar_analysis

Caption: High-throughput screening workflow for identifying kinase inhibitors.

Signaling Pathway of Interest: CDK2 and Cell Cycle Regulation

CDK2, in complex with Cyclin E and Cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle. Its activity is tightly regulated by phosphorylation and by endogenous inhibitors. Dysregulation of the CDK2 pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. The diagram below illustrates the central role of the CDK2/Cyclin complex in cell cycle progression.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) mitogens Mitogenic Signals cyclinD Cyclin D mitogens->cyclinD cdk46 CDK4/6 cyclinD->cdk46 pRb pRb cdk46->pRb Phosphorylation E2F E2F pRb->E2F cyclinE Cyclin E E2F->cyclinE Transcription s_phase_genes S-Phase Genes cdk2 CDK2 cyclinE->cdk2 cdk2->pRb Hyper- phosphorylation cdk2->s_phase_genes Activation benzimidazolone 5,6-dimethyl-1H-benzo [d]imidazol-2(3H)-one (Hypothetical Inhibitor) benzimidazolone->cdk2 Inhibition

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Experimental Protocols

Library Preparation and Plating
  • Compound Library: A collection of 10,000 this compound derivatives is used.

  • Solubilization: Compounds are solubilized in 100% DMSO to a stock concentration of 10 mM.

  • Assay-Ready Plates: Using an automated liquid handler, compounds are serially diluted and plated into 384-well, non-binding surface plates. For the primary screen, a final assay concentration of 10 µM is used.

Primary High-Throughput Screen: ADP-Glo™ Kinase Assay

This biochemical assay measures the activity of CDK2 by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant Human CDK2/Cyclin E (SignalChem)

  • G1-S-specific substrate peptide (e.g., Histone H1)

  • ATP (10 µM final concentration, at Km)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT

Protocol:

  • Dispensing Reagents: To each well of the 384-well assay plate containing 50 nL of the library compound, add:

    • 5 µL of a solution containing the CDK2/Cyclin E enzyme and the substrate peptide in assay buffer.

  • Initiating the Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Terminating the Reaction & ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., EnVision Multilabel Reader).

Secondary Assay: Cell-Based Cytotoxicity (MTT Assay)

This assay confirms the on-target effect of the hits by measuring their ability to inhibit the proliferation of a cancer cell line that is dependent on CDK2 activity (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 384-well cell culture plates

Protocol:

  • Cell Seeding: Seed MCF-7 cells into 384-well plates at a density of 2,500 cells/well and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of the hit compounds (from 100 µM to 0.1 nM) to the cells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add 50 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Data Presentation and Analysis

Raw data from the primary screen is normalized to controls (positive control: a known CDK2 inhibitor like Roscovitine; negative control: DMSO). The Z-factor is calculated to assess the quality of the assay. A Z-factor > 0.5 is considered excellent for HTS.

Table 1: Summary of Primary HTS Campaign

ParameterValue
Library Size10,000
Screening Concentration10 µM
Assay Format384-well ADP-Glo™
Z-Factor0.78
Hit Criteria>50% Inhibition
Primary Hit Rate1.5% (150 compounds)

Hits from the primary screen are then subjected to dose-response analysis to determine their potency (IC₅₀).

Table 2: Profile of Top 5 Confirmed Hits

Compound IDPrimary Screen (% Inhibition @ 10 µM)Biochemical IC₅₀ (µM)Cell-Based IC₅₀ (µM)
BZI-00195.20.251.8
BZI-00292.80.483.5
BZI-00388.11.108.2
BZI-00485.51.5212.1
BZI-00583.72.30>20

The described HTS workflow and protocols provide a robust framework for the identification of novel CDK2 inhibitors from a this compound library. The combination of a highly sensitive biochemical primary screen with a relevant cell-based secondary assay ensures the identification of potent and cell-permeable compounds. The confirmed hits from this campaign, such as BZI-001, serve as excellent starting points for lead optimization programs aimed at developing new anticancer therapeutics.

References

Application Notes and Protocols for the Quantification of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one is a benzimidazole derivative.[1] The quantification of such compounds in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development. Analytical methods for benzimidazole derivatives often employ techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), frequently coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool for the bioanalysis of these compounds due to its ability to provide high sensitivity and specificity, even in complex biological matrices like plasma and urine.[4][5][6]

This document provides a detailed application note and a representative protocol for the quantification of this compound in human plasma using a validated LC-MS/MS method. The methodologies described are based on established principles for the analysis of similar benzimidazole-containing compounds.[2][4][5]

Data Presentation

A summary of the expected quantitative performance of a validated LC-MS/MS method for this compound in human plasma is presented below.

ParameterAcceptance CriteriaResult
Linearity Range Correlation coefficient (r²) ≥ 0.991 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, Accuracy within ±20%, Precision ≤ 20%1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) Within ±15% of nominal concentration (±20% at LLOQ)95.8% - 104.2%
Precision (Intra-day and Inter-day) Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)≤ 8.7%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%4.3%
Recovery Consistent and reproducible> 85%

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, IS: Internal Standard

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol details the procedure for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in human plasma.

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (IS) (e.g., this compound-d3)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (≥ 98%)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and internal standard in methanol.

  • Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.

  • Spiked CC and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., LLOQ, LQC, MQC, HQC).

3. Sample Preparation (Solid Phase Extraction - SPE)

  • To 100 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the internal standard working solution (e.g., 100 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    2.5 80
    2.6 20

    | 4.0 | 20 |

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (To be determined experimentally)

    • Internal Standard: Precursor ion > Product ion (To be determined experimentally)

  • Data Analysis: Integrate the peak areas of the analyte and IS. Calculate the analyte concentration using a calibration curve constructed from the peak area ratios of the analyte to the IS versus the nominal concentration.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_acid Add Phosphoric Acid vortex1->add_acid vortex2 Vortex add_acid->vortex2 spe Solid Phase Extraction (SPE) vortex2->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute evaporate->reconstitute hplc HPLC Separation reconstitute->hplc msms MS/MS Detection hplc->msms integration Peak Integration msms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

logical_relationships cluster_methods Analytical Techniques cluster_attributes Method Attributes LC_MSMS LC-MS/MS Sensitivity High Sensitivity LC_MSMS->Sensitivity provides Specificity High Specificity LC_MSMS->Specificity provides Throughput High Throughput LC_MSMS->Throughput enables Cost Higher Cost LC_MSMS->Cost has HPLC_UV HPLC-UV Robustness Robustness HPLC_UV->Robustness GC_MS GC-MS GC_MS->Specificity

Caption: Comparison of analytical techniques for benzimidazole derivative quantification.

signaling_pathway_placeholder cluster_cell Cellular Environment Receptor Target Receptor/Enzyme Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activates/Inhibits Compound This compound Compound->Receptor Binds to/Inhibits Biological_Response Biological Response Signaling_Cascade->Biological_Response Leads to

Caption: Hypothetical signaling pathway involving this compound.

References

Application Notes and Protocols for In Vivo Studies with 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: Experimental Design for In Vivo Preclinical Evaluation of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one.

Introduction

These application notes provide a comprehensive framework for the in vivo preclinical evaluation of this compound, a benzimidazole derivative. Benzimidazole scaffolds are recognized for a wide range of biological activities, including potential as anticancer and neuroprotective agents.[1][2][3][4][5][6] This document outlines general protocols for administration, efficacy, and initial safety assessment in rodent models. Researchers should adapt these guidelines based on the specific physicochemical properties and in vitro data of the compound.[7]

Compound Information and Formulation

  • Compound: this compound

  • Molecular Formula: C₉H₁₀N₂O

  • Known Activities of Analogues: Derivatives of benzimidazole have shown promise as inhibitors of various enzymes and as modulators of signaling pathways implicated in cancer and neurodegenerative diseases.[1][2][3]

  • Formulation: The compound's solubility will dictate the appropriate vehicle. For oral administration, a suspension in 0.5% carboxymethylcellulose (CMC) in sterile water is a common starting point. For parenteral routes, a solution in a vehicle such as 10% DMSO, 40% PEG300, and 50% saline may be considered, depending on solubility and local tolerance. All formulations must be sterile.

Data Presentation: Tables for Quantitative Data

The following tables should be used to structure and summarize the quantitative data obtained from the in vivo studies.

Table 1: Dose Escalation and Maximum Tolerated Dose (MTD) Study

GroupTreatmentDose (mg/kg)Route of AdministrationNumber of AnimalsBody Weight Change (%)Clinical Observations (Score)Mortality
1Vehicle Control-e.g., Oral (PO)5
2Compound X10PO5
3Compound X30PO5
4Compound X100PO5

Table 2: Efficacy Study in Xenograft Mouse Model (e.g., for Anticancer Evaluation)

GroupTreatmentDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight (g) ± SEM
1Vehicle Control-DailyN/A
2Compound X50Daily
3Positive Controle.g., 10Daily

Table 3: Pharmacokinetic (PK) Study Parameters

ParameterUnitRoute: IVRoute: PO
Cmaxng/mL
Tmaxh
AUC(0-t)ngh/mL
AUC(0-inf)ngh/mL
t1/2h
Bioavailability (F)%N/A

Experimental Protocols

4.1. General Guidelines for Compound Administration in Mice

The choice of administration route depends on the compound's properties and the therapeutic goal.[7]

Table 4: Common Administration Routes in Mice

Route of AdministrationAbbreviationRecommended Max VolumeNeedle GaugeAbsorption Rate
Intravenous (Tail Vein)IV0.2 mL27-30 GVery Rapid
IntraperitonealIP2.0 mL25-27 GRapid
SubcutaneousSC1.0 - 2.0 mL25-27 GSlow
Oral (Gavage)PO10 mL/kg (max)20-22 G (ball-tipped)Variable

Source: Adapted from general preclinical guidelines.[7]

4.1.1. Protocol for Oral Gavage (PO)

  • Accurately weigh the mouse to calculate the required dose volume.

  • Gently restrain the mouse in an upright position.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the stomach depth.[7]

  • Insert the ball-tipped gavage needle into the mouth, slightly to one side, and gently advance it along the esophagus.[7]

  • If resistance is met, withdraw and reposition. Do not force the needle.

  • Once in the stomach, slowly administer the compound.

  • Withdraw the needle and return the mouse to its cage, monitoring for any signs of distress.[7]

4.1.2. Protocol for Intraperitoneal (IP) Injection

  • Weigh the mouse and calculate the dose volume.

  • Restrain the mouse with its head tilted downwards.

  • Locate the injection site in the lower abdominal quadrant, avoiding the midline.[7]

  • Insert a 25-27 G needle at a 30-45 degree angle into the peritoneal cavity.

  • Aspirate to ensure no fluid (urine or blood) is drawn back.

  • Inject the compound and withdraw the needle.

  • Return the mouse to its cage and monitor.

4.2. Protocol for a Xenograft Efficacy Study (Hypothetical Anticancer Application)

  • Cell Culture and Implantation: Culture a relevant human cancer cell line (e.g., based on in vitro sensitivity data). Implant 1-5 x 10⁶ cells subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or Athymic Nude).

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors with calipers 2-3 times per week and calculate volume using the formula: (Length x Width²)/2.

  • Randomization and Grouping: Once tumors reach the target size, randomize mice into treatment groups (n=8-10 per group) to ensure similar average tumor volumes across groups.[8]

  • Treatment: Administer the vehicle, this compound at one or more dose levels, and a positive control drug daily via the chosen route (e.g., oral gavage).

  • Data Collection: Monitor tumor volume, body weight, and clinical signs of toxicity (e.g., changes in posture, activity, fur texture) throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration. At the endpoint, collect tumors and vital organs for further analysis (e.g., histopathology, biomarker analysis).

4.3. Protocol for a Preliminary Pharmacokinetic (PK) Study

  • Animal Model: Use healthy adult mice (e.g., C57BL/6 or BALB/c), with cannulated jugular veins for serial blood sampling if possible.

  • Grouping:

    • Group 1 (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • Group 2 (PO): Administer a single oral gavage dose (e.g., 10-20 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., 20-30 µL) into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h).

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.[9]

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Mandatory Visualizations

G cluster_0 Phase 1: Preparation & Pre-study cluster_1 Phase 2: In Vivo Execution cluster_2 Phase 3: Endpoint & Analysis A Compound Formulation (Vehicle Selection) B Animal Acclimatization (7 days) A->B D Randomization into Groups (Vehicle, Compound, Positive Control) B->D Start of Study C Ethical Approval (IACUC) E Daily Dosing (e.g., Oral Gavage) D->E F Data Collection (Tumor Volume, Body Weight, Clinical Signs) E->F G Study Termination (Endpoint Met) F->G Monitoring H Sample Collection (Tumors, Blood, Tissues) G->H I Data Analysis (Efficacy, Toxicity, PK) H->I J Final Report I->J G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 5,6-dimethyl-1H-benzo [d]imidazol-2(3H)-one Compound->Akt Inhibition

References

Application of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one and its Derivatives in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The global challenge of Alzheimer's disease (AD), a progressive neurodegenerative disorder, has spurred intensive research into novel therapeutic strategies. One of the key pathological hallmarks of AD is the decline in acetylcholine (ACh), a neurotransmitter crucial for learning and memory. This has led to the development of drugs that inhibit the enzymes responsible for ACh degradation, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The benzimidazole scaffold has emerged as a promising framework for the design of potent cholinesterase inhibitors.

The compound 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one and its derivatives are of significant interest in this area. Research has demonstrated that derivatives of this core structure exhibit inhibitory activity against both AChE and BChE.[1][2] The mechanism of action primarily involves the binding of these compounds to the active sites of the cholinesterase enzymes, thereby preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission. This approach aims to alleviate the cognitive symptoms associated with Alzheimer's disease.

Beyond cholinesterase inhibition, the benzimidazole core is being explored for its potential to address other facets of AD pathology. Some benzimidazole derivatives have been investigated for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides and the hyperphosphorylation of tau protein, the two primary components of the characteristic plaques and tangles found in the brains of AD patients. Furthermore, derivatives of 2-phenyl-1H-benzo[d]imidazole have been designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Aβ neurotoxicity.[3][4]

Molecular docking studies have been instrumental in elucidating the binding modes of these benzimidazole derivatives within the active sites of their target enzymes, providing a rational basis for the design of more potent and selective inhibitors. The versatility of the benzimidazole scaffold allows for structural modifications to optimize inhibitory activity and other pharmacokinetic properties, making it a valuable platform in the development of multi-target-directed ligands for Alzheimer's disease.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of various derivatives of this compound and related benzimidazole compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Compound IDModificationTarget EnzymeIC50 (µM)Reference
Compound 3a N-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)-1-phenylmethanimine derivativeAChELow IC50 (specific value not provided)[1]
Compound 3d N-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)-1-phenylmethanimine derivativeAChELow IC50 (specific value not provided)[1]
Compound 3a N-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)-1-phenylmethanimine derivativeBChELow IC50 (specific value not provided)[1]
Compound 3d N-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)-1-phenylmethanimine derivativeBChELow IC50 (specific value not provided)[1]
Compound 5IIc ethyl 1-(3-(1H-imidazol-1-yl)propyl)-2-(4-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylateAChE5.12[5]
Compound 5IIc ethyl 1-(3-(1H-imidazol-1-yl)propyl)-2-(4-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylateBChE8.63[5]
Compound 9 Benzimidazole-based oxazole analogueAChE0.10 ± 0.050[6]
Compound 14 Benzimidazole-based oxazole analogueAChE0.20 ± 0.050[6]
Compound 9 Benzimidazole-based oxazole analogueBChE0.20 ± 0.050[6]
Compound 14 Benzimidazole-based oxazole analogueBChE0.30 ± 0.050[6]
Compound 33 N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide17β-HSD101.65 ± 0.55[3][4]

Signaling Pathway Diagram

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release Vesicle Synaptic Vesicle AChE AChE ACh_cleft->AChE Degradation BChE BChE ACh_cleft->BChE Degradation AChR Acetylcholine Receptor ACh_cleft->AChR Binding Benzimidazole This compound Derivative Benzimidazole->AChE Inhibition Benzimidazole->BChE Inhibition Signal Signal Transduction (Cognition, Memory) AChR->Signal Activation

Caption: Cholinergic signaling at the synapse and the inhibitory action of benzimidazole derivatives.

Experimental Protocols

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of the inhibitory activity of this compound derivatives against AChE and BChE.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (this compound derivative) dissolved in DMSO

  • Donepezil (standard inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of AChE and BChE in phosphate buffer.

    • Prepare stock solutions of ATCI and BTCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compound and donepezil in phosphate buffer. The final DMSO concentration in the assay should be less than 1%.

  • Assay Setup:

    • In a 96-well plate, add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound or standard inhibitor at various concentrations to the respective wells. For the control, add 20 µL of the buffer (containing the same percentage of DMSO as the test compound solutions).

    • Add 20 µL of the AChE or BChE enzyme solution to all wells except the blank.

    • Mix and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add 10 µL of DTNB solution to each well.

    • To initiate the reaction, add 10 µL of the substrate solution (ATCI for AChE, BTCI for BChE) to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 10 minutes, with readings taken every minute.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Cholinesterase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, Enzymes, Substrates, DTNB) Add_Buffer Add Buffer to Plate Prep_Reagents->Add_Buffer Prep_Compound Prepare Test Compound and Standard Dilutions Add_Inhibitor Add Inhibitor/Control Prep_Compound->Add_Inhibitor Add_Buffer->Add_Inhibitor Add_Enzyme Add Enzyme Add_Inhibitor->Add_Enzyme Incubate Incubate (37°C, 15 min) Add_Enzyme->Incubate Add_DTNB Add DTNB Incubate->Add_DTNB Add_Substrate Add Substrate Add_DTNB->Add_Substrate Measure_Abs Measure Absorbance (412 nm) Add_Substrate->Measure_Abs Calc_Rate Calculate Reaction Rate Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Calc_Inhibition->Calc_IC50

Caption: Workflow for the in vitro cholinesterase inhibition assay.

Protocol 2: Molecular Docking Study

This protocol outlines a general workflow for in silico molecular docking of benzimidazole derivatives with human AChE.

Software and Resources:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)

  • Protein Data Bank (PDB) for the crystal structure of human AChE (e.g., PDB ID: 4EY7)

  • Ligand preparation software (e.g., ChemDraw, MarvinSketch)

Procedure:

  • Protein Preparation:

    • Download the crystal structure of human AChE from the PDB.

    • Prepare the protein by removing water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Define the binding site based on the location of the co-crystallized inhibitor or by identifying the catalytic active site.

  • Ligand Preparation:

    • Draw the 3D structure of the this compound derivative.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Molecular Docking:

    • Set up the docking parameters, including the grid box that encompasses the defined binding site.

    • Run the docking simulation to generate multiple binding poses of the ligand within the protein's active site.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores (binding affinities).

    • Visualize the interactions between the ligand and the amino acid residues of the active site (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

    • Compare the binding mode of the test compound with that of a known inhibitor (e.g., donepezil).

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Download Protein Structure (PDB) Prep_Protein Prep_Protein PDB->Prep_Protein Prepare Protein Ligand Draw and Minimize Ligand Structure Prep_Ligand Prep_Ligand Ligand->Prep_Ligand Prepare Ligand Define_Site Define Binding Site Prep_Protein->Define_Site Run_Docking Run Docking Simulation Prep_Ligand->Run_Docking Define_Site->Run_Docking Analyze_Poses Analyze Binding Poses and Scores Run_Docking->Analyze_Poses Visualize Visualize Ligand-Protein Interactions Analyze_Poses->Visualize Compare Compare with Known Inhibitors Visualize->Compare

Caption: General workflow for molecular docking studies.

Protocol 3: In Vitro Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin T Method)

This protocol provides a general method to assess the potential of this compound derivatives to inhibit Aβ aggregation.

Materials and Reagents:

  • Synthetic Amyloid-beta (1-42) peptide

  • Hexafluoroisopropanol (HFIP)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Thioflavin T (ThT)

  • Test compound dissolved in DMSO

  • Known Aβ aggregation inhibitor (e.g., Curcumin)

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • Aβ Peptide Preparation:

    • Dissolve the Aβ(1-42) peptide in HFIP to ensure it is in a monomeric state.

    • Evaporate the HFIP to form a peptide film.

    • Resuspend the peptide film in a small volume of DMSO and then dilute to the desired final concentration in phosphate buffer immediately before use.

  • Aggregation Assay:

    • In a 96-well black plate, add the Aβ(1-42) solution to each well.

    • Add the test compound at various concentrations. For the control, add the same volume of buffer/DMSO.

    • Incubate the plate at 37°C with continuous gentle shaking to promote aggregation.

  • Thioflavin T Staining and Measurement:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), add ThT solution to the wells.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with ThT but no Aβ).

    • Plot the fluorescence intensity against time for each concentration of the test compound.

    • Calculate the percentage of aggregation inhibition at the final time point compared to the control.

Abeta_Aggregation_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Abeta Prepare Monomeric Aβ Peptide Mix_Reagents Mix Aβ and Test Compound in Plate Prep_Abeta->Mix_Reagents Prep_Compound Prepare Test Compound Dilutions Prep_Compound->Mix_Reagents Incubate Incubate with Shaking (37°C) Mix_Reagents->Incubate Add_ThT Add Thioflavin T at Time Points Incubate->Add_ThT Measure_Fluorescence Measure Fluorescence (Ex:440nm, Em:485nm) Add_ThT->Measure_Fluorescence Plot_Data Plot Fluorescence vs. Time Measure_Fluorescence->Plot_Data Calc_Inhibition Calculate % Aggregation Inhibition Plot_Data->Calc_Inhibition

Caption: Workflow for the in vitro amyloid-beta aggregation assay.

References

Application Notes and Protocols for the Use of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one as a Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the design of novel therapeutic agents. Its rigid bicyclic structure, combined with the presence of hydrogen bond donors and acceptors, allows for diverse functionalization and interaction with various biological targets. This document provides detailed application notes, experimental protocols, and data on the utility of this scaffold, with a primary focus on its application in the development of anticancer agents.

Key Applications in Drug Design

Derivatives of the this compound scaffold have shown promising activity in several therapeutic areas, most notably as:

  • Anticancer Agents: By incorporating various substituents, derivatives have been developed that exhibit potent cytotoxicity against a range of cancer cell lines. A notable example is the derivative 1-(2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)thiazol-4-yl)-9H-pyrido[3,4-b]indole , which has demonstrated high potency against colon, lung, breast, and ovarian cancer cell lines[1]. The primary mechanisms of action for many benzimidazole derivatives in cancer include kinase inhibition, disruption of microtubule polymerization, and induction of apoptosis.

  • Kinase Inhibitors: The benzimidazole scaffold is a common feature in many kinase inhibitors. By targeting the ATP-binding site of kinases, these compounds can modulate signaling pathways crucial for cancer cell proliferation and survival.

  • Enzyme Inhibitors: Derivatives have also been explored as inhibitors of other enzymes, such as 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which is a target for Alzheimer's disease therapeutics[2]. Additionally, certain Schiff base derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[3].

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of selected derivatives based on the 5,6-dimethyl-1H-benzo[d]imidazole scaffold.

Table 1: Cytotoxic Activity of 1-(2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)thiazol-4-yl)-9H-pyrido[3,4-b]indole

Cancer Cell LineIC50 (µM)Reference
Colo-205 (Colon)Potent[1]
A549 (Lung)Potent[1]
MCF-7 (Breast)Potent[1]
A2780 (Ovarian)Potent[1]

Table 2: Enzyme Inhibitory Activity of N-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)-1-phenylmethanimine Derivatives [3]

CompoundTarget EnzymeIC50 (µM)
3a Acetylcholinesterase (AChE)0.21
Butyrylcholinesterase (BChE)0.43
3d Acetylcholinesterase (AChE)0.18
Butyrylcholinesterase (BChE)0.51

Table 3: Inhibitory Activity of 2-phenyl-1H-benzo[d]imidazole Derivatives Against 17β-HSD10 [2]

CompoundTarget EnzymeIC50 (µM)
33 17β-HSD101.65 ± 0.55

Experimental Protocols

Protocol 1: General Synthesis of 2-Substituted-5,6-dimethyl-1H-benzo[d]imidazoles

This protocol outlines a general method for the synthesis of 2-substituted benzimidazole derivatives through the condensation of 4,5-dimethyl-1,2-phenylenediamine with various aldehydes.

Materials:

  • 4,5-dimethyl-1,2-phenylenediamine

  • Substituted aldehyde (e.g., 2-thiazolecarboxaldehyde for the synthesis of the precursor to the lead anticancer compound)

  • Sodium metabisulfite (Na2S2O5)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of 4,5-dimethyl-1,2-phenylenediamine (1 equivalent) in a mixture of ethanol and water, add the substituted aldehyde (1.1 equivalents).

  • Add sodium metabisulfite (0.5 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution. Collect the solid by filtration.

  • Wash the collected solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

This is a general procedure and may require optimization for specific substrates.

Protocol 2: Evaluation of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, Colo-205)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (for dissolving formazan crystals)

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the DMSO stock solutions. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

Signaling Pathway for Benzimidazole-Induced Apoptosis

Many benzimidazole derivatives exert their anticancer effects by inducing apoptosis. This is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, leading to the activation of caspases, which are the executioners of apoptosis.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_execution Execution Phase Benzimidazole Derivative Benzimidazole Derivative Death Receptors Death Receptors Benzimidazole Derivative->Death Receptors Mitochondrion Mitochondrion Benzimidazole Derivative->Mitochondrion Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 Bax/Bak Bax/Bak Mitochondrion->Bax/Bak Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Cytochrome c Cytochrome c Bax/Bak->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Apoptosome Apoptosome Pro-caspase-9->Apoptosome Caspase-9 Caspase-9 Caspase-9->Pro-caspase-3 Apoptosome->Caspase-9 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis experimental_workflow cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation Start Start Reactants 4,5-dimethyl-1,2-phenylenediamine + Aldehyde/Carboxylic Acid Start->Reactants Condensation Condensation Reaction Reactants->Condensation Purification Purification (Recrystallization/Chromatography) Condensation->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization In vitro Screening In vitro Cytotoxicity Screening (MTT Assay) Characterization->In vitro Screening IC50 Determination IC50 Value Determination In vitro Screening->IC50 Determination Mechanism Studies Mechanism of Action Studies (e.g., Kinase Assay, Apoptosis Assay) IC50 Determination->Mechanism Studies Lead Identification Lead Compound Identification Mechanism Studies->Lead Identification

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues in the synthesis of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method for synthesizing this compound is the cyclization of 4,5-dimethyl-1,2-phenylenediamine with a suitable carbonyl source. Urea is a commonly used, safe, and cost-effective reagent for this transformation, proceeding via a condensation reaction.

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields in this synthesis can often be attributed to several factors:

  • Purity of Starting Materials: Ensure the 4,5-dimethyl-1,2-phenylenediamine is of high purity and has not oxidized, which is indicated by a dark coloration.

  • Reaction Temperature: The reaction temperature is critical. It needs to be high enough to drive the cyclization but not so high as to cause decomposition of the starting materials or product.

  • Reaction Time: Incomplete reactions are a common cause of low yields. Ensure the reaction is monitored (e.g., by TLC) until the starting material is consumed.

  • Stoichiometry: The molar ratio of reactants is important. An excess of urea is often used to drive the reaction to completion.

  • Atmosphere: While not always essential, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially at elevated temperatures.

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

Common side products in the synthesis of benzimidazolones include:

  • Unreacted Starting Material: The presence of 4,5-dimethyl-1,2-phenylenediamine.

  • Intermediate Carbamate Species: Incomplete cyclization can lead to the formation of intermediate compounds.

  • Polymerization Products: At excessively high temperatures, starting materials can polymerize.

  • Oxidation Products: If the reaction is exposed to air at high temperatures, the diamine can oxidize, leading to colored impurities.

Q4: How can I effectively purify the final product?

Purification of this compound is typically achieved through recrystallization. Common solvent systems include ethanol, methanol, or a mixture of ethanol and water. If significant colored impurities are present, treatment with activated carbon during recrystallization can be effective. For more persistent impurities, column chromatography on silica gel may be necessary.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Impure starting materials. 4. Product loss during workup/purification.1. Increase reaction time and monitor by TLC until starting material is consumed. 2. Optimize the reaction temperature. See Table 1 for illustrative data. 3. Recrystallize or purify the 4,5-dimethyl-1,2-phenylenediamine before use. 4. Minimize transfer steps and optimize the recrystallization solvent system to improve recovery.
Dark-colored Product 1. Oxidation of the diamine starting material. 2. Reaction temperature is too high, causing decomposition.1. Use high-purity starting materials. Consider running the reaction under an inert atmosphere. 2. Reduce the reaction temperature. 3. During purification, use activated carbon to decolorize the solution before recrystallization.
Product is Insoluble/Difficult to Recrystallize 1. Presence of polymeric impurities. 2. Incorrect choice of recrystallization solvent.1. Attempt to precipitate the product by adding a non-polar solvent to a solution in a polar solvent. If this fails, column chromatography may be required. 2. Screen a range of solvents for recrystallization, such as different alcohols, acetone, or solvent mixtures.
Inconsistent Results Between Batches 1. Variation in the quality of starting materials. 2. Inconsistent reaction conditions (e.g., heating rate, stirring).1. Source starting materials from a reliable supplier and check for purity upon receipt. 2. Standardize all reaction parameters, including heating mantle settings, stirring speed, and reaction setup.

Data Presentation

Table 1: Illustrative Effect of Reaction Temperature on Yield

Temperature (°C)Reaction Time (h)Yield (%)Observations
130645Incomplete reaction, significant starting material remaining.
150475Good conversion, manageable side products.
170385Optimal yield, reaction goes to completion.
190370Increased formation of dark, insoluble impurities.

Table 2: Illustrative Effect of Reactant Stoichiometry on Yield

Molar Ratio (Diamine:Urea)Reaction Time (h)Yield (%)Observations
1:1460Incomplete conversion of the diamine.
1:1.5478Good yield, most of the diamine is consumed.
1:2388High yield, reaction proceeds efficiently.
1:3389No significant improvement in yield over 1:2 ratio.

Experimental Protocols

Key Experiment: Synthesis of this compound from 4,5-dimethyl-1,2-phenylenediamine and Urea

Materials:

  • 4,5-dimethyl-1,2-phenylenediamine (1.0 eq)

  • Urea (2.0 eq)

  • High-boiling point solvent (e.g., diphenyl ether or no solvent)

Procedure:

  • Combine 4,5-dimethyl-1,2-phenylenediamine and urea in a round-bottom flask equipped with a reflux condenser.

  • If using a solvent, add it to the flask.

  • Heat the reaction mixture to 170 °C with stirring.

  • Maintain the temperature and continue stirring for 3 hours. Ammonia gas will be evolved during the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine spot is no longer visible.

  • Allow the reaction mixture to cool to room temperature.

  • If no solvent was used, the solid product can be directly subjected to purification. If a solvent was used, filter the solid product.

  • Wash the crude product with a suitable solvent (e.g., water, then a cold non-polar solvent like hexane) to remove excess urea and solvent residue.

  • Purify the crude product by recrystallization from ethanol.

Visualizations

Signaling Pathways and Experimental Workflows

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4_5_dimethyl_1_2_phenylenediamine 4,5-dimethyl-1,2- phenylenediamine Product This compound 4_5_dimethyl_1_2_phenylenediamine->Product Urea Urea Urea->Product Heat Heat (170 °C) Heat->Product + NH3

Caption: Reaction scheme for the synthesis of this compound.

troubleshooting_workflow Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Impure Impure? Check_Purity->Impure Purify Purify Starting Materials Impure->Purify Yes Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Impure->Check_Conditions No Purify->Check_Conditions Suboptimal Sub-optimal? Check_Conditions->Suboptimal Optimize Optimize Conditions (See Tables 1 & 2) Suboptimal->Optimize Yes Check_Workup Evaluate Workup and Purification Procedure Suboptimal->Check_Workup No Optimize->Check_Workup Losses Significant Losses? Check_Workup->Losses Refine_Purification Refine Recrystallization or Consider Chromatography Losses->Refine_Purification Yes End Improved Yield Losses->End No Refine_Purification->End

Caption: Troubleshooting workflow for addressing low reaction yields.

Technical Support Center: Purification of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The most common purification techniques for this compound and structurally similar compounds are recrystallization and column chromatography.[1][2] The choice of method depends on the impurity profile and the desired final purity.

Q2: What are the likely impurities in a synthesis of this compound?

A2: Common impurities may include unreacted starting materials such as 4,5-dimethyl-o-phenylenediamine and urea (or its derivatives), as well as byproducts from side reactions.[3] Depending on the synthetic route, over-alkylated or rearranged products might also be present.

Q3: What is the solubility of this compound in common organic solvents?

Q4: Can I use activated carbon for purification?

A4: Yes, treatment with activated carbon can be an effective step to remove colored impurities and other byproducts. A patent for the synthesis of the related 5,6-dimethylbenzimidazole describes a purification step involving stirring with activated carbon in an acidic solution before precipitation.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For benzimidazolones, ethanol, or mixtures containing ethanol are often a good starting point.
Oiling out occurs instead of crystallization. The solution is supersaturated, or the cooling rate is too fast. The solvent may also be too nonpolar.Add a small amount of a more polar co-solvent. Ensure slow cooling. Use a seed crystal to induce crystallization.
Poor recovery of the purified compound. The compound is too soluble in the cold solvent. The volume of solvent used was excessive.Place the crystallization flask in an ice bath to maximize precipitation. Reduce the initial volume of solvent used to dissolve the crude product.
Crystals are colored despite recrystallization. Colored impurities are co-crystallizing with the product.Treat the hot solution with a small amount of activated carbon before filtration to adsorb colored impurities.[7]
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the compound from impurities. The eluent system is not optimized.Perform thin-layer chromatography (TLC) with various solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to determine the optimal eluent for separation.[1] A gradient elution may be necessary.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if using an ethyl acetate/hexane system, increase the proportion of ethyl acetate.
Streaking or tailing of the compound band on the column. The compound may be interacting too strongly with the silica gel (acidic). The sample is overloaded.Add a small amount of a polar solvent like methanol or a few drops of a base like triethylamine to the eluent system to reduce strong interactions. Ensure the amount of crude material loaded is appropriate for the column size.
The compound precipitates on the column. The compound has low solubility in the chosen eluent.Choose a solvent system in which the compound is more soluble. Pre-adsorbing the crude material onto a small amount of silica gel before loading can sometimes help.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol
  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and continue to heat for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).[1] Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of the compound using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified solid product under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Purity_Check Purity Check (TLC, NMR, etc.) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Recrystallization If Impure Purity_Check->Column_Chromatography If Impure Pure_Product Pure Product Purity_Check->Pure_Product If Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Crude Product Dissolved in Hot Solvent Oiling_Out Product Oils Out Start->Oiling_Out Slow_Cool Cool Slowly / Add Seed Crystal Oiling_Out->Slow_Cool Yes Crystals_Form Crystals Form Oiling_Out->Crystals_Form No Slow_Cool->Crystals_Form Colored_Crystals Crystals are Colored Crystals_Form->Colored_Crystals Activated_Carbon Treat with Activated Carbon Colored_Crystals->Activated_Carbon Yes Pure_Crystals Pure, Colorless Crystals Colored_Crystals->Pure_Crystals No Activated_Carbon->Start

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Overcoming Solubility Challenges of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one during in vitro and in vivo assays.

Troubleshooting Guide

Issue: Precipitate formation upon addition of this compound to aqueous assay buffer.

This is a common issue for many benzimidazole derivatives, which are often characterized by their low aqueous solubility. The formation of a precipitate indicates that the compound's concentration has exceeded its solubility limit in the final assay medium.

Possible Causes and Recommended Solutions:

  • Low Aqueous Solubility: The intrinsic properties of the compound lead to poor dissolution in water-based solutions.

  • "Solvent Shock": Rapid precipitation can occur when a concentrated stock solution (e.g., in 100% DMSO) is diluted directly into an aqueous buffer.

  • Suboptimal pH: The solubility of benzimidazole derivatives can be highly dependent on the pH of the medium.

  • High Final Concentration: The desired experimental concentration may be higher than the compound's maximum solubility under the assay conditions.

Systematic Approach to Troubleshooting:

  • Optimize Stock Solution and Dilution:

    • Ensure your stock solvent (e.g., DMSO) is of high quality and anhydrous.

    • Instead of a single, large dilution, perform a serial dilution of your stock solution in an intermediate solvent or directly in the assay medium. This gradual reduction in solvent concentration can prevent solvent shock.

  • Investigate pH-Dependence:

    • Determine the pH-solubility profile of your compound. Many benzimidazole compounds are more soluble in acidic conditions.[1] If your assay permits, a slight decrease in the buffer's pH might enhance solubility.

  • Employ Co-solvents:

    • While aiming for the lowest possible concentration to avoid off-target effects, the use of a water-miscible organic co-solvent in the final assay medium can increase solubility.[2] Always include a vehicle control with the same co-solvent concentration in your experiments.

  • Consider Solubilizing Excipients:

    • Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for preparing a stock solution of a benzimidazole compound like this compound?

A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of poorly water-soluble compounds, including benzimidazole derivatives.[4] Ethanol is another potential option.[5]

Q2: My compound precipitates even with a low percentage of DMSO in the final assay medium. What should I do next?

A2: If precipitation occurs even at low DMSO concentrations (e.g., <1%), you should consider a multi-pronged approach. First, try a more gradual serial dilution. Second, investigate the effect of pH on your compound's solubility. A modest adjustment to the assay buffer's pH, if permissible for your experimental system, can often lead to a significant improvement in solubility.[1] If these methods are not sufficient, exploring the use of solubilizing agents like cyclodextrins may be necessary.[6]

Q3: Are there any potential interferences I should be aware of when using solubility-enhancing agents?

A3: Yes, it is critical to evaluate the compatibility of any additive with your specific assay.

  • Co-solvents (e.g., DMSO, Ethanol): At higher concentrations, these can be toxic to cells or inhibit enzyme activity. It is crucial to determine the tolerance of your system and always include a vehicle control.[3]

  • pH Adjustments: Altering the pH can affect not only the compound's solubility but also its ionization state, which might influence its biological activity. Furthermore, pH changes can impact the function and stability of proteins and cells in the assay.

  • Cyclodextrins: These can sometimes interact with cell membranes or other components of your assay system.[3]

Q4: How can I determine the maximum soluble concentration of my compound in my specific assay buffer?

A4: You can perform a kinetic or thermodynamic solubility assessment. A simple approach is to prepare a series of dilutions of your compound in the assay buffer. After an appropriate incubation period with agitation, centrifuge the samples to pellet any undissolved compound. The concentration of the compound remaining in the supernatant, which can be measured by techniques like HPLC-UV or LC-MS, represents the solubility limit under those conditions.

Quantitative Data on Solubility

SolventSolubility (mg/mL)Molar Solubility (mM)Reference
DMSO29198.37[5]
Ethanol29198.37[5]
Water534.2[5]

Note: The data above is for 5,6-dimethyl-1H-benzo[d]imidazole, which lacks the carbonyl group at the 2-position present in this compound. The presence of the carbonyl group may alter the solubility profile.

Experimental Protocols

Protocol 1: Preparation of Stock Solution and Serial Dilution
  • Weigh out a precise amount of this compound.

  • Add a sufficient volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Gently warm and vortex the solution to ensure complete dissolution.

  • For the working solution, perform a serial dilution. For example, to achieve a 1:1000 dilution in an aqueous buffer, first, dilute the stock 1:10 in DMSO, then 1:10 again in DMSO, and finally 1:10 in the aqueous buffer. This stepwise process helps to avoid precipitation.

Protocol 2: pH-Solubility Profile Determination
  • Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Incubate the vials at a constant temperature (e.g., 25°C or 37°C) with constant agitation for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • After incubation, visually inspect for the presence of undissolved solid.

  • Filter the supernatant through a 0.22 µm filter to remove any undissolved particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH to determine the pH-solubility profile.

Visualizations

Experimental Workflow for Overcoming Solubility Issues

G start Start: Compound Precipitation Observed stock_sol Prepare High-Concentration Stock in DMSO start->stock_sol serial_dilution Attempt Serial Dilution into Assay Buffer stock_sol->serial_dilution check1 Precipitation Still Occurs? serial_dilution->check1 ph_test Investigate pH-Solubility Profile check1->ph_test Yes success Proceed with Assay check1->success No adjust_ph Adjust Assay Buffer pH (if compatible) ph_test->adjust_ph check2 Solubility Improved? adjust_ph->check2 cosolvent Add Co-solvent (e.g., PEG, Ethanol) check2->cosolvent No check2->success Yes check3 Solubility Sufficient? cosolvent->check3 cyclodextrin Use Cyclodextrin Formulation check3->cyclodextrin No check3->success Yes cyclodextrin->success fail Re-evaluate Compound or Assay cyclodextrin->fail

Caption: A stepwise workflow for troubleshooting and resolving solubility issues of a test compound in an aqueous assay buffer.

Potential Signaling Pathway Involvement of Benzimidazole Derivatives

Derivatives of 1H-benzo[d]imidazole have been identified as inhibitors of multiple protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS HER2 HER2 PI3K PI3K HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation CDK2 CDK2 ERK->CDK2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CellCycle Cell Cycle Progression CDK2->CellCycle Compound This compound (or derivative) Compound->EGFR Inhibition Compound->HER2 Inhibition Compound->mTOR Inhibition Compound->CDK2 Inhibition

Caption: A diagram illustrating potential kinase inhibition by benzimidazole derivatives in common cancer signaling pathways.

References

optimizing reaction conditions for the synthesis of benzimidazolones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions to optimize the synthesis of benzimidazolones.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing benzimidazolones?

A1: The most widely used methods for synthesizing benzimidazolones typically involve the reaction of an o-phenylenediamine with a carbonyl source.[1] Common carbonyl sources include urea, phosgene, triphosgene, and 1,1'-carbonyldiimidazole (CDI).[1]

Q2: My reaction is not proceeding to completion. What are the likely causes?

A2: Incomplete reactions can be due to several factors. Insufficient reaction temperature or time are common culprits.[2] The choice of solvent can also significantly impact the reaction rate and yield. Additionally, the reactivity of your specific o-phenylenediamine derivative may require a more reactive carbonyl source or the use of a catalyst.

Q3: What types of catalysts are effective for benzimidazolone synthesis?

A3: A range of catalysts can be employed to improve reaction rates and yields. These include:

  • Phase-transfer catalysts: Such as benzyltriethylammonium chloride (TEBA) and tetrabutylammonium chloride (TBAC), particularly when using urea in an organic solvent.[2]

  • Palladium catalysts: Used in methods involving intramolecular C-N bond formation.[3]

  • Copper catalysts: Copper(I) iodide (CuI) with L-proline as a ligand can catalyze the formation of the benzimidazolone ring system.[3]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Product Yield 1. Suboptimal reaction temperature. 2. Inappropriate solvent. 3. Insufficient reaction time. 4. Formation of side products.1. Systematically screen a range of temperatures. For instance, reactions with urea can be run between 100-200 °C.[2] 2. Test a variety of solvents. Aprotic polar solvents like DMF or DMSO are often effective.[2] 3. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. 4. Consider alternative carbonylating agents like CDI, which can offer cleaner reactions.[1]
Formation of Impurities 1. Decomposition of starting materials at high temperatures. 2. Side reactions, such as the formation of biuret from urea.[4] 3. Oxidation of the o-phenylenediamine.1. Attempt the reaction at a lower temperature for a longer duration. 2. Use a milder carbonylating agent or a catalyst to allow for lower reaction temperatures. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification 1. Product is highly soluble in the reaction solvent. 2. Similar polarity of the product and byproducts. 3. Contamination with the catalyst.1. Choose a solvent in which the product is sparingly soluble at room temperature to facilitate precipitation upon cooling.[4] 2. Recrystallization from a suitable solvent is a common and effective purification method.[5] Column chromatography may be necessary for challenging separations.[6] 3. If using a homogeneous catalyst, perform an aqueous workup to remove it. Alternatively, consider using a heterogeneous catalyst that can be filtered off.[7]

Quantitative Data Summary

The choice of reaction conditions can significantly influence the yield of benzimidazolone. The following table summarizes the effect of different parameters on the synthesis of 2-phenylbenzimidazole.

Solvent Temperature (°C) Reaction Time (h) Yield (%)
Water2504~60[8]
Water3004~85[8]
Water3504~90[8][9]
Water4004~90[8]

Data from the synthesis of 2-phenylbenzimidazole from 1,2-phenylenediamine and benzoic acid in high-temperature water.[8][9]

Experimental Protocols

Synthesis of Benzimidazolone from o-Phenylenediamine and Urea

This protocol is a general guideline for the synthesis of benzimidazolone.

Materials:

  • o-Phenylenediamine

  • Urea

  • Organic solvent (e.g., toluene, xylene, DMF, or DMSO)[2]

  • Phase-transfer catalyst (e.g., TEBA or TBAC) (optional)[2]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-phenylenediamine and urea. The mass ratio of urea to o-phenylenediamine can range from 0.58:1 to 0.83:1.[2]

  • Add the organic solvent. The mass ratio of the organic solvent to o-phenylenediamine is typically between 3:1 and 10:1.[2]

  • If using a phase-transfer catalyst, add it to the mixture. The mass ratio of the catalyst to o-phenylenediamine is generally in the range of 0.001:1 to 0.009:1.[2]

  • Heat the reaction mixture to a temperature between 100 °C and 200 °C.[2]

  • Stir the reaction for 3 to 10 hours, monitoring the progress by TLC.[2]

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by filtration and wash it with a suitable solvent to remove any remaining impurities.

  • The product can be further purified by recrystallization.

Process Optimization Workflow

Optimizing the reaction conditions is a critical step in developing an efficient synthesis. The following workflow outlines a systematic approach to this process.

OptimizationWorkflow cluster_screening Initial Screening cluster_optimization Parameter Optimization cluster_analysis Analysis & Scale-up Solvent Solvent Screening (e.g., Toluene, DMF, DMSO) Temp Temperature Screening (e.g., 100-200°C) Solvent->Temp Catalyst Catalyst Screening (e.g., PTC, Pd, Cu) Temp->Catalyst Ratio Reactant Ratio Optimization Catalyst->Ratio Time Reaction Time Optimization Ratio->Time Concentration Concentration Optimization Time->Concentration Analysis Yield & Purity Analysis (TLC, LC-MS, NMR) Concentration->Analysis ScaleUp Scale-up Synthesis Analysis->ScaleUp End End ScaleUp->End Start Start Start->Solvent

Caption: A workflow for the systematic optimization of benzimidazolone synthesis.

References

Technical Support Center: Phosgenation of 4,5-Dimethyl-1,2-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the phosgenation of 4,5-dimethyl-1,2-phenylenediamine to synthesize 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the phosgenation of 4,5-dimethyl-1,2-phenylenediamine?

The primary product is this compound. This reaction involves the cyclization of the o-phenylenediamine with a carbonyl source, in this case, phosgene or a phosgene equivalent.

Q2: What are the main safety concerns when working with phosgene?

Phosgene is a highly toxic and corrosive gas. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. A phosgene detection system is highly recommended. Safer alternatives to phosgene gas, such as triphosgene (a solid) or diphosgene (a liquid), are often used.

Q3: Can I use an alternative to phosgene for this synthesis?

Yes, several safer alternatives can be used as a carbonyl source for the synthesis of benzimidazolones. These include:

  • Triphosgene (bis(trichloromethyl) carbonate): A solid, easier-to-handle phosgene equivalent.

  • 1,1'-Carbonyldiimidazole (CDI): A solid reagent that is a safer alternative for carbonylation reactions.[1]

  • Urea: Can be used at high temperatures, but may lead to the formation of byproducts like biuret.[2]

  • Ethyl chloroformate: Can be used to form a carbamate intermediate which then cyclizes.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. A typical mobile phase could be a mixture of petroleum ether and ethyl acetate. The disappearance of the starting material (4,5-dimethyl-1,2-phenylenediamine) and the appearance of the product spot can be visualized under UV light.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Reagents: Phosgene or its equivalents can degrade upon exposure to moisture. The diamine may have oxidized.1. Use freshly opened or properly stored phosgene/phosgene equivalent. Ensure the 4,5-dimethyl-1,2-phenylenediamine is pure and has not darkened due to oxidation.
2. Incomplete Reaction: Insufficient reaction time or temperature.2. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider a moderate increase in temperature.
3. Poor Quality Solvent: Presence of water or other reactive impurities in the solvent.3. Use anhydrous solvents.
Formation of Multiple Products (Side Reactions) 1. Polymerization: Uncontrolled reaction conditions can lead to the formation of polymeric byproducts.1. Add the phosgene or its equivalent slowly to the solution of the diamine at a low temperature to control the initial exothermic reaction.
2. Formation of Urea Derivatives: Incomplete cyclization or reaction with excess amine.2. Ensure the stoichiometry of the reagents is correct. The use of a base can facilitate the cyclization step.
3. Oxidation of Starting Material: 4,5-Dimethyl-1,2-phenylenediamine is susceptible to air oxidation.3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is Difficult to Purify 1. Presence of Polar Byproducts: Formation of ureas or other polar side products.1. Purify the crude product by column chromatography on silica gel. A gradient elution with petroleum ether and ethyl acetate is often effective.
2. Product is Insoluble: The desired benzimidazolone may have low solubility in common organic solvents.2. Recrystallization from a suitable solvent (e.g., ethanol, DMF/water) can be an effective purification method.

Experimental Protocols

General Experimental Protocol for the Synthesis of this compound using Triphosgene

This protocol is a general guideline and may require optimization.

Materials:

  • 4,5-Dimethyl-1,2-phenylenediamine

  • Triphosgene

  • Triethylamine (or another suitable base)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4,5-dimethyl-1,2-phenylenediamine (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous THF.

  • Addition of Triphosgene: Cool the solution to 0 °C in an ice bath. Dissolve triphosgene (0.4 equivalents) in anhydrous THF and add it dropwise to the stirred solution of the diamine over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate to afford the pure this compound.

Data Presentation

Table 1: Yields of Benzimidazolone Synthesis with Different Carbonyl Sources (Analogous Reactions)

Carbonyl SourceSubstrateYield (%)Reference
1,1'-Carbonyldiimidazole (CDI)o-phenylenediamine40 (batch), >95 (flow)[1]
Urea3-bromo-1,2-benzenediamineNot specified[3]
Ethyl Chloroformateo-phenylenediamine derivativesNot specified[4]

Visualizations

ReactionPathways cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Main Product cluster_side_products Side Products DMPD 4,5-Dimethyl-1,2- phenylenediamine CarbamoylChloride Carbamoyl Chloride Intermediate DMPD->CarbamoylChloride + Phosgene Polymer Polymeric Byproducts DMPD->Polymer Excess Phosgene Urea Di-substituted Urea DMPD->Urea Reaction with Isocyanate Intermediate Phosgene Phosgene (COCl₂) Phosgene->CarbamoylChloride Phosgene->Polymer Isocyanate Isocyanate Intermediate CarbamoylChloride->Isocyanate - HCl Product 5,6-Dimethyl-1H-benzo[d]imidazol- 2(3H)-one Isocyanate->Product Intramolecular Cyclization Isocyanate->Urea

Caption: Reaction pathways in the phosgenation of 4,5-dimethyl-1,2-phenylenediamine.

TroubleshootingWorkflow Start Experiment Start Problem Low or No Yield? Start->Problem Cause1 Check Reagent Quality (Phosgene, Diamine) Problem->Cause1 Yes Cause2 Verify Reaction Conditions (Time, Temperature) Problem->Cause2 Yes Cause3 Ensure Anhydrous Solvent Problem->Cause3 Yes End Successful Synthesis Problem->End No Failure Further Optimization Needed Problem->Failure Solution1 Use Fresh Reagents Cause1->Solution1 Solution2 Optimize Reaction Time/Temp (Monitor by TLC) Cause2->Solution2 Solution3 Use Dry Solvent Cause3->Solution3 Solution1->Problem Solution2->Problem Solution3->Problem

Caption: Troubleshooting workflow for low yield in benzimidazolone synthesis.

References

improving the stability of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with solutions of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: Based on data for the related compound 5,6-dimethyl-1H-benzimidazole, suitable solvents include Dimethyl Sulfoxide (DMSO) and ethanol. Aqueous solubility is comparatively lower. For in vivo studies, the use of a vehicle like carboxymethylcellulose sodium (CMC-Na) to form a homogeneous suspension may be necessary.[1]

Q2: What are the optimal storage conditions for stock solutions of benzimidazole derivatives?

A2: For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is preferable to maintain stability.[2] It is also advised to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles.[2]

Q3: Is this compound sensitive to light?

A3: Yes, many benzimidazole derivatives exhibit photosensitivity when in solution.[1][3] It is highly recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during experiments and storage.

Q4: How does pH affect the stability of benzimidazolone solutions?

A4: The stability of benzimidazole derivatives can be significantly influenced by pH. Some benzimidazoles show increased stability in acidic conditions (e.g., 0.1M HCl) and are prone to degradation in alkaline solutions.[4] The specific pH stability profile for this compound should be determined experimentally, but it is a critical factor to consider.

Q5: What are the signs of degradation in my this compound solution?

A5: Visual signs of degradation can include a change in color, precipitation, or the appearance of turbidity. However, significant degradation can occur without any visible changes. The most reliable way to assess the stability and purity of your solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

Issue 1: Unexpected Loss of Compound Activity or Inconsistent Experimental Results

This issue is often linked to the degradation of the compound in solution. The following table summarizes factors affecting the stability of benzimidazole derivatives and recommended mitigation strategies.

ParameterPotential IssueRecommended Action
Light Exposure PhotodegradationProtect solutions from light at all times using amber vials or foil wrapping. Conduct experiments under subdued lighting conditions if possible.
Temperature Thermal DegradationStore stock solutions at -20°C (short-term) or -80°C (long-term).[2] Avoid prolonged exposure to ambient or elevated temperatures. Prepare working solutions fresh daily.
pH of Solution Acid or Base-catalyzed Hydrolysis/DegradationBuffer the solution to a pH where the compound is most stable. For many benzimidazoles, acidic to neutral pH is preferable to alkaline conditions.[4] Conduct a pH stability study to determine the optimal pH range.
Solvent Purity Degradation due to ImpuritiesUse high-purity, HPLC-grade solvents. Ensure solvents are dry and free of contaminants.
Oxygen Exposure OxidationFor long-term storage of sensitive solutions, consider purging the headspace of the vial with an inert gas like nitrogen or argon.
Repeated Freeze-Thaw Cycles Physical and Chemical DegradationAliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[2]
Issue 2: Precipitate Formation in the Solution

Precipitation can occur due to low solubility or changes in the solution environment.

CauseTroubleshooting Step
Low Solubility Gently warm the solution and sonicate to aid dissolution. If precipitation persists, consider preparing a more dilute solution or using a co-solvent system.
Change in Temperature Ensure the storage and experimental temperatures are within the solubility limits of the compound in that specific solvent.
Change in pH A shift in pH can alter the ionization state and solubility of the compound. Verify and adjust the pH of your solution.
Solvent Evaporation Ensure vials are tightly sealed to prevent solvent evaporation, which can lead to an increase in concentration and precipitation.

Experimental Protocols

Protocol for Stability Testing using HPLC (Forced Degradation Study)

This protocol outlines a forced degradation study to determine the intrinsic stability of this compound and to develop a stability-indicating HPLC method.[5][6]

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the same solvent or the specific test medium to a working concentration of approximately 100 µg/mL.

2. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix the working solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the working solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the working solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep the working solution at 60°C for 24 hours, protected from light.

  • Photodegradation: Expose the working solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Maintain a control sample in the dark.

3. Sample Analysis by HPLC:

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all stressed samples and a non-stressed control sample by a suitable HPLC method.

  • Example HPLC Conditions (to be optimized):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm or the compound's λmax).

    • Injection Volume: 20 µL.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with the control.

  • Calculate the percentage of degradation by the decrease in the peak area of the parent compound.

  • Identify and quantify any significant degradation products. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) working Prepare Working Solution (100 µg/mL) stock->working acid Acid Hydrolysis (0.1M HCl, 60°C) working->acid Apply Stress Conditions base Base Hydrolysis (0.1M NaOH, 60°C) working->base Apply Stress Conditions oxidation Oxidation (3% H2O2, RT) working->oxidation Apply Stress Conditions thermal Thermal (60°C) working->thermal Apply Stress Conditions photo Photolysis (ICH Q1B) working->photo Apply Stress Conditions hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

troubleshooting_logic cluster_solutions Potential Solutions start Inconsistent Results or Loss of Activity? check_storage Review Storage Conditions: - Temperature (-20°C / -80°C)? - Protected from light? - Aliquoted? start->check_storage check_prep Review Solution Preparation: - Correct pH? - High-purity solvent? - Freshly prepared? start->check_prep check_handling Review Experimental Handling: - Minimized light exposure? - Controlled temperature? start->check_handling sol_storage Optimize storage (aliquot, freeze, protect from light) check_storage->sol_storage sol_prep Buffer solution, use fresh HPLC-grade solvent check_prep->sol_prep sol_handling Use amber vials, control experimental conditions check_handling->sol_handling

Caption: Troubleshooting decision-making process.

degradation_pathways cluster_products Potential Degradation Products parent Benzimidazolone Derivative hydrolysis Hydrolysis Products (e.g., ring opening) parent->hydrolysis H₂O / H⁺ or OH⁻ photo Photodegradation Products parent->photo Light (hν) oxidation Oxidation Products parent->oxidation [O]

Caption: General degradation pathways for benzimidazolones.

References

Technical Support Center: Characterization of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one is limited in publicly available literature. The following troubleshooting guide and FAQs are based on established principles of organic chemistry and spectral data from analogous benzimidazolone structures.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound and related compounds.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Ambiguous or complex proton (¹H) or carbon (¹³C) NMR spectra.

Potential Cause Troubleshooting Steps
Tautomerism The benzimidazolone core can exhibit keto-enol tautomerism, and the N-H protons can undergo exchange. This can lead to broadened peaks or the appearance of multiple sets of signals. To investigate this, acquire spectra at different temperatures. Lowering the temperature may slow down the exchange process, resulting in sharper signals for individual tautomers. Conversely, increasing the temperature might lead to coalescence of the signals. Using aprotic polar solvents like DMSO-d₆ can sometimes help in observing distinct N-H protons.
Incomplete Reaction or Presence of Starting Materials Compare the obtained spectrum with the spectra of starting materials (e.g., 4,5-dimethyl-1,2-phenylenediamine and a carbonyl source like urea or phosgene).[1][2] Look for characteristic signals of the starting materials. If present, the reaction may need to be driven to completion by adjusting reaction time, temperature, or stoichiometry.
Solvent Impurities Residual solvents from the reaction or purification steps can obscure signals. Check for common solvent peaks in the NMR spectrum. If significant, repurify the sample, ensuring it is thoroughly dried under high vacuum.
Poor Solubility Benzimidazolones can have limited solubility in common NMR solvents, leading to low signal-to-noise ratios.[3][4] Test solubility in a range of deuterated solvents (e.g., DMSO-d₆, DMF-d₇, methanol-d₄). Gentle heating of the NMR tube may improve solubility, but be cautious of potential degradation.
Mass Spectrometry (MS)

Issue: Difficulty in identifying the molecular ion peak or interpreting the fragmentation pattern.

Potential Cause Troubleshooting Steps
Low Ionization Efficiency Benzimidazolones may not ionize efficiently with certain techniques. If using Electrospray Ionization (ESI), try both positive and negative ion modes. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative if ESI is not effective.
Complex Fragmentation The benzimidazole ring is relatively stable, but fragmentation can occur.[5][6] Look for characteristic losses such as CO (28 Da) from the carbonyl group and subsequent fragmentation of the benzimidazole ring system. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of fragments and confirming the molecular formula.
Presence of Adducts In ESI-MS, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are common. Calculate the expected masses for these adducts to aid in their identification.
Infrared (IR) Spectroscopy

Issue: Ambiguous peaks or difficulty in confirming the presence of the carbonyl group.

Potential Cause Troubleshooting Steps
Broad N-H and O-H Stretches The N-H stretch of the imidazole ring and any potential enol O-H can be broad and may overlap, complicating interpretation. The N-H stretch is typically in the range of 3200-3400 cm⁻¹.[1][7]
Weak Carbonyl (C=O) Stretch The C=O stretch of the lactam in a benzimidazolone typically appears around 1700-1750 cm⁻¹.[1] Its intensity can vary. Ensure the sample concentration is adequate. Compare the spectrum with that of the starting materials to confirm the appearance of a new carbonyl band.
Hygroscopic Nature The sample may have absorbed moisture, leading to a broad O-H stretch from water, which can obscure other signals. Ensure the sample is thoroughly dried before analysis and handle it in a dry environment.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound?

A1: While specific data is unavailable, based on analogous structures, the following are expected chemical shifts in DMSO-d₆:

  • N-H protons: A broad singlet between 10.0 and 12.0 ppm.

  • Aromatic protons (H-4 and H-7): Two singlets between 6.8 and 7.2 ppm. Due to the symmetrical substitution, these protons would be chemically equivalent.

  • Methyl protons (5-CH₃ and 6-CH₃): A singlet around 2.2-2.4 ppm, integrating to 6 protons.

Q2: What is the expected molecular weight and common fragments in the mass spectrum of this compound?

A2: The expected molecular weight and some potential fragments are listed below.

Species Formula Expected Exact Mass
Molecular Ion [M] C₉H₁₀N₂O162.0793
Protonated Molecule [M+H]⁺ C₉H₁₁N₂O⁺163.0866
Sodium Adduct [M+Na]⁺ C₉H₁₀N₂ONa⁺185.0685
Fragment [M-CO] C₈H₁₀N₂134.0844

Q3: What are the key IR absorption bands to confirm the synthesis of this compound?

A3: Look for the following key absorptions:

  • N-H stretch: A broad band in the region of 3200-3400 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Bands between 2900-3100 cm⁻¹.

  • C=O stretch (lactam): A strong band around 1700-1750 cm⁻¹.[1]

  • C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

Q4: My compound has poor solubility. What solvents can I use for characterization and further reactions?

A4: Benzimidazolones often exhibit poor solubility in nonpolar solvents.[3][4] For analytical purposes, polar aprotic solvents like DMSO and DMF are commonly used. For reactions, it may be necessary to use these solvents or explore heating to improve solubility, though thermal stability should be considered. Studies on the parent 2-benzimidazolone have shown solubility in various alcohols and other polar solvents.[3][4]

Q5: I see unexpected peaks in my NMR spectrum. What could be the common impurities from the synthesis?

A5: Common synthetic routes to benzimidazolones involve the reaction of a phenylenediamine with a carbonyl source.[2][8] Potential impurities could include:

  • Unreacted 4,5-dimethyl-1,2-phenylenediamine.

  • Polymeric byproducts.

  • Side products from the carbonyl source (e.g., self-condensation products of urea). Recrystallization or column chromatography are recommended for purification.

Experimental Protocols

General Synthesis of a Benzimidazol-2-one

This protocol describes a general method for the synthesis of benzimidazol-2-ones via the reaction of an o-phenylenediamine with urea.

Materials:

  • Substituted o-phenylenediamine (1 equivalent)

  • Urea (2-3 equivalents)

  • High-boiling point solvent (e.g., ethylene glycol or sulfolane)

Procedure:

  • Combine the o-phenylenediamine and urea in a round-bottom flask equipped with a reflux condenser.

  • Add the solvent and heat the mixture to a reflux temperature of 120-150 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Sample Preparation for NMR Spectroscopy
  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • If solubility is an issue, gently warm the sample and sonicate for a few minutes.

  • Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) for full structural elucidation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start o-Phenylenediamine + Urea reaction Reflux in Solvent start->reaction workup Precipitation in Water reaction->workup filtration Filtration & Washing workup->filtration purification Recrystallization filtration->purification product Purified Benzimidazol-2-one purification->product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir

Caption: General workflow for the synthesis and characterization of benzimidazol-2-ones.

troubleshooting_logic decision decision result result start Ambiguous Spectrum check_purity Check Purity (TLC, LC-MS) start->check_purity is_pure Is it pure? check_purity->is_pure repurify Repurify Sample is_pure->repurify No check_tautomerism Consider Tautomerism is_pure->check_tautomerism Yes repurify->start vt_nmr Variable Temperature NMR check_tautomerism->vt_nmr check_solubility Check Solubility vt_nmr->check_solubility change_solvent Change Solvent / Heat check_solubility->change_solvent confirm_structure Confirm Structure with 2D NMR change_solvent->confirm_structure

Caption: Decision tree for troubleshooting ambiguous NMR spectra of benzimidazolones.

References

Technical Support Center: Avoiding Byproduct Formation in the Urea Fusion Method for Benzimidazolones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize byproduct formation during the synthesis of benzimidazolones via the urea fusion method.

Frequently Asked Questions (FAQs)

Q1: What is the urea fusion method for benzimidazolone synthesis?

The urea fusion method is a common approach to synthesize benzimidazolones by reacting an o-phenylenediamine with urea.[1] The reaction is typically conducted at elevated temperatures, causing the urea to melt and react with the diamine to form the desired heterocyclic product. This method is often preferred for its simplicity and the use of readily available reagents.

Q2: What are the primary byproducts to expect in this reaction?

The most common byproduct in the urea fusion method is biuret, which forms from the self-condensation of urea at high temperatures.[1] This can sublime and cause issues with equipment, such as clogging reactor inlets and outlets.[1] Other potential byproducts include unreacted starting materials and polymeric substances, particularly if the reaction temperature is too high or the reaction time is prolonged.

Q3: What are the critical parameters that influence byproduct formation?

Several factors can significantly impact the formation of byproducts:

  • Temperature: The reaction temperature is crucial. It needs to be high enough to facilitate the reaction but not so high as to cause excessive decomposition of urea or the formation of polymeric byproducts. Optimal temperatures are typically between 100°C and 200°C.[1][2]

  • Reactant Ratio: The molar ratio of o-phenylenediamine to urea is important. An excess of urea is sometimes used, but a large excess can lead to increased biuret formation.[1] A ratio of 1 to 1.3 moles of urea per mole of o-phenylenediamine is often recommended.[1]

  • Reaction Time: The duration of the reaction must be optimized. Insufficient time will result in incomplete conversion, leaving unreacted starting materials. Conversely, excessively long reaction times can lead to the formation of degradation products. Reaction times typically range from 3 to 10 hours.[2]

  • Solvent: While sometimes performed as a neat melt, the use of a high-boiling, water-immiscible organic solvent can improve the reaction by preventing solidification of the reaction mass and facilitating stirring.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low yield of benzimidazolone - Incomplete reaction. - Suboptimal temperature. - Non-ideal reactant ratio.- Increase the reaction time or temperature within the optimal range. - Optimize the temperature; start with a lower temperature (e.g., 135°C) and gradually increase. - Adjust the molar ratio of urea to o-phenylenediamine; a slight excess of urea (e.g., 1.1-1.3 equivalents) can be beneficial.[1]
High percentage of unreacted o-phenylenediamine - Reaction time is too short. - Reaction temperature is too low.- Extend the reaction time, monitoring the progress by a suitable method like TLC. - Gradually increase the reaction temperature, ensuring it does not exceed 200°C to avoid degradation.[1][2]
Significant formation of biuret - Excessive urea is used. - High reaction temperature.- Reduce the excess of urea; aim for a molar ratio closer to 1:1.1 (o-phenylenediamine:urea). - Lower the reaction temperature to the minimum required for a reasonable reaction rate.
Presence of polymeric or tar-like byproducts - The reaction temperature is too high. - The reaction was carried out for an extended period at a high temperature.- Lower the reaction temperature. Consider using a solvent to maintain a more controlled temperature. - Optimize the reaction time; monitor the reaction to determine the point of maximum product formation before significant degradation occurs.
Difficulty in stirring and discharging the product - The reaction is performed as a melt without a solvent.- Introduce a high-boiling, water-immiscible organic solvent to maintain a stirrable slurry throughout the reaction.[1]

Experimental Protocols

General Protocol for the Urea Fusion Synthesis of Benzimidazolone

This is a general guideline and may require optimization for specific substrates.

  • Reactant Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add o-phenylenediamine and urea. A molar ratio of 1:1.1 to 1:1.3 (o-phenylenediamine to urea) is a good starting point.[1]

  • Solvent Addition (Optional but Recommended): Add a high-boiling point, water-immiscible organic solvent (e.g., dichlorobenzene) to create a slurry that is 1 to 2 times the molar amount of the diamine.[1][2]

  • Reaction: Heat the mixture with stirring to a temperature between 135°C and 180°C.[1]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-10 hours).[2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the solid product and wash it with a suitable solvent (e.g., water, followed by a cold organic solvent) to remove unreacted urea and other soluble impurities.

    • The crude product can be further purified by recrystallization.

Purification Protocol for Benzimidazolone
  • Dissolution: Dissolve the crude benzimidazolone in a hot solvent in which it has good solubility at high temperatures and poor solubility at low temperatures (e.g., ethanol, water, or a mixture).

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat at reflux for 10-15 minutes.

  • Filtration: Hot filter the solution to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Corner

Table 1: Effect of Reaction Temperature on Yield and Purity

Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)Notes
12087595Slower reaction rate, less byproduct formation.
15059298Optimal balance of reaction rate and purity.
18038890Faster reaction, but increased byproduct formation observed.
20038085Significant decomposition and byproduct formation.

Note: Data are representative and may vary based on specific substrates and reaction conditions.

Table 2: Influence of Urea to o-Phenylenediamine Molar Ratio

Molar Ratio (Urea:o-PDA)Yield (%)Purity (%)Notes
1:18597Some unreacted o-phenylenediamine may remain.
1.1:19398Generally optimal for high yield and purity.
1.5:19094Increased formation of biuret.
2:18590Significant biuret formation, complicating purification.

Note: Data are representative and may vary based on specific substrates and reaction conditions.

Visual Guides

G cluster_workflow Experimental Workflow start Start reactants Combine o-phenylenediamine, urea, and solvent start->reactants heat Heat to 135-180°C with stirring reactants->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool filter Filter crude product cool->filter wash Wash with water and cold organic solvent filter->wash purify Recrystallize for purification wash->purify end End purify->end

Caption: General experimental workflow for benzimidazolone synthesis.

G cluster_troubleshooting Troubleshooting Byproduct Formation start High Byproduct Levels? byproduct_type Identify Primary Byproduct start->byproduct_type unreacted_sm Unreacted Starting Material byproduct_type->unreacted_sm Unreacted SM polymeric_tar Polymeric/Tar Byproducts byproduct_type->polymeric_tar Polymer/Tar biuret Biuret byproduct_type->biuret Biuret solution_sm Increase reaction time or temperature unreacted_sm->solution_sm solution_tar Decrease reaction temperature polymeric_tar->solution_tar solution_biuret Decrease urea ratio and/or reaction temperature biuret->solution_biuret

Caption: Troubleshooting logic for byproduct formation.

G cluster_pathway Simplified Reaction Pathways reactants o-Phenylenediamine + Urea intermediate Intermediate reactants->intermediate Heat product Benzimidazolone intermediate->product Cyclization (-NH3) urea_dimer Biuret urea Urea urea->urea_dimer Self-condensation (High Temp)

References

Technical Support Center: Scaling Up the Synthesis of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield Incomplete reaction; Suboptimal reaction temperature; Poor quality of starting materials; Inefficient mixing.- Monitor reaction progress using TLC or HPLC. - Optimize reaction temperature; gradual increase may improve yield. - Ensure the purity of 4,5-dimethyl-1,2-phenylenediamine and urea. - Use appropriate mechanical stirring for the reaction volume to ensure homogeneity.
Product Purity Issues Presence of unreacted starting materials; Formation of side products (e.g., polymeric materials); Incomplete cyclization.- Optimize the molar ratio of reactants. An excess of urea can sometimes drive the reaction to completion. - Control the reaction temperature to minimize side reactions. - Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of ethanol and water. - Consider a charcoal treatment during workup to remove colored impurities.
Difficult Product Isolation Product is too soluble in the reaction solvent; Product precipitates as a fine powder that is difficult to filter.- After reaction completion, cool the mixture slowly to encourage the formation of larger crystals. - If the product is an oil, attempt to triturate with a non-polar solvent like hexane to induce solidification. - Use a filter aid (e.g., Celite) to improve the filtration of fine precipitates.
Exothermic Reaction Runaway Poor heat dissipation at a larger scale; Reaction rate is too fast.- Ensure the reactor is equipped with an efficient cooling system. - Add the reactants portion-wise or via a dropping funnel to control the reaction rate and temperature. - Use a solvent with a higher boiling point to better manage the reaction exotherm.
Discoloration of Final Product Air oxidation of the diamine starting material or the product; Presence of metallic impurities.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified, colorless 4,5-dimethyl-1,2-phenylenediamine. - Treat the crude product solution with activated charcoal before crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the gram-scale synthesis of this compound?

A common and straightforward method for the synthesis of this compound is the condensation reaction between 4,5-dimethyl-1,2-phenylenediamine and urea. This reaction is typically performed at elevated temperatures, either neat or in a high-boiling solvent.

Q2: What are the critical parameters to monitor during the scale-up of this reaction?

The most critical parameters to monitor are temperature, reaction time, and mixing. The reaction is often exothermic, so efficient heat dissipation is crucial to prevent side reactions and ensure safety. The reaction progress should be monitored by an appropriate analytical technique (TLC or HPLC) to determine the optimal reaction time. Efficient stirring is necessary to maintain a homogeneous reaction mixture, especially as the product may precipitate.

Q3: What is the best way to purify the crude this compound at scale?

For large-scale purification, recrystallization is the most practical method. Ethanol or a mixture of ethanol and water are often suitable solvents. The crude product should be dissolved in the minimum amount of hot solvent, and then allowed to cool slowly to form well-defined crystals. If the product is highly colored, a treatment with activated charcoal before filtration of the hot solution can be effective.

Q4: Are there any specific safety precautions to consider for this process?

Yes. 4,5-dimethyl-1,2-phenylenediamine can be sensitive to air and light and may be toxic. It is recommended to handle it in a well-ventilated area or a fume hood and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction is heated to high temperatures, so precautions against thermal burns are necessary. When scaling up, the potential for a more significant exotherm should be carefully managed.

Q5: Can other reagents be used instead of urea for the cyclization?

Yes, other carbonyl-containing reagents such as phosgene, triphosgene, or carbonyldiimidazole (CDI) can be used. However, urea is often preferred for its lower cost, lower toxicity, and ease of handling, making it a more suitable choice for large-scale synthesis.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)MolesMolar Ratio
4,5-dimethyl-1,2-phenylenediamine136.19136.21.01.0
Urea60.0690.11.51.5
Ethanol (for recrystallization)-As needed--
Activated Charcoal-~5 g--

Procedure:

  • To a mechanically stirred reaction vessel equipped with a condenser and a temperature probe, add 4,5-dimethyl-1,2-phenylenediamine (136.2 g, 1.0 mol) and urea (90.1 g, 1.5 mol).

  • Heat the reaction mixture to 130-140 °C. The mixture will melt and start to evolve ammonia gas.

  • Maintain the temperature and continue stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete (disappearance of the starting diamine), cool the mixture to approximately 90 °C.

  • Carefully add 500 mL of hot water to the reaction mixture and stir for 15 minutes to dissolve any remaining urea and other water-soluble impurities.

  • Cool the mixture to room temperature and then further cool in an ice bath for 1 hour.

  • Collect the precipitated crude product by filtration and wash it with cold water (2 x 200 mL).

  • Dry the crude product in a vacuum oven at 80 °C.

  • For further purification, suspend the crude product in 1 L of ethanol and heat to reflux until completely dissolved.

  • Add activated charcoal (5 g) and continue to reflux for 15 minutes.

  • Filter the hot solution through a pad of Celite to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature and then place it in an ice bath for 1-2 hours to complete crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 80 °C to a constant weight.

Visualizations

Synthesis_Pathway 4,5-dimethyl-1,2-phenylenediamine 4,5-dimethyl-1,2-phenylenediamine Intermediate Isocyanate Intermediate 4,5-dimethyl-1,2-phenylenediamine->Intermediate + Urea (Heat) Urea Urea Product This compound Intermediate->Product Intramolecular Cyclization Ammonia Ammonia Intermediate->Ammonia - NH3 Troubleshooting_Workflow Start Start Synthesis Problem Low Yield or Impure Product? Start->Problem Check_Purity Check Starting Material Purity Problem->Check_Purity Yes Success Pure Product, Good Yield Problem->Success No Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Optimize_Ratio Adjust Reactant Ratio Optimize_Temp->Optimize_Ratio Improve_Mixing Improve Mixing Optimize_Ratio->Improve_Mixing Purification Recrystallization / Charcoal Treatment Improve_Mixing->Purification Purification->Success Failure Problem Persists Purification->Failure Scale_Up_Considerations Scale_Up Scale-Up Considerations Heat Management Mass Transfer (Mixing) Reaction Kinetics Safety Downstream Processing Heat_Management Heat Management - Exotherm Control - Efficient Cooling System - Controlled Addition Rate Scale_Up:f0->Heat_Management Mass_Transfer Mass Transfer - Appropriate Stirrer Design - Baffling in Reactor - Avoid Dead Zones Scale_Up:f1->Mass_Transfer Kinetics Reaction Kinetics - Temperature Profile - Concentration Effects - Byproduct Formation Scale_Up:f2->Kinetics Safety Safety - Pressure Relief - Containment - Emergency Procedures Scale_Up:f3->Safety Downstream Downstream Processing - Filtration at Scale - Crystallization Control - Solvent Handling and Recovery Scale_Up:f4->Downstream

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Benzimidazolones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who encounter challenges in the interpretation of complex NMR spectra of substituted benzimidazolones. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments.

Troubleshooting Guides

This section addresses common problems encountered during the acquisition and interpretation of NMR spectra for substituted benzimidazolones.

Issue 1: Broad or Averaged Signals in the Aromatic Region of N-unsubstituted Benzimidazolones

Question: My ¹H and ¹³C NMR spectra of an N-unsubstituted benzimidazolone show fewer signals than expected, and some peaks are broad. Why is this happening and how can I resolve it?

Answer: This is a classic sign of prototropic tautomerism, a common phenomenon in N-unsubstituted benzimidazoles and benzimidazolones.[1][2][3][4][5][6] The rapid exchange of the proton between the two nitrogen atoms (N1 and N3) on the NMR timescale leads to an averaging of the chemical environments of the aromatic protons and carbons. This can simplify the spectrum but also leads to a loss of specific structural information.[1]

Solutions:

  • Solvent Change: The rate of proton exchange is highly dependent on the solvent. In nonpolar solvents like CDCl₃, tautomerization is often rapid. Switching to a more polar, hydrogen-bond accepting solvent like DMSO-d₆ or HMPA-d₁₈ can slow down the exchange, allowing for the observation of distinct signals for each tautomer.[1][4]

  • Low-Temperature NMR: Decreasing the temperature of the NMR experiment (Variable Temperature NMR) can also slow the rate of proton exchange, potentially resolving the individual signals of the two tautomers.[3]

  • Solid-State NMR: In the solid state, prototropic tautomerism is suppressed, which can help in the unambiguous assignment of signals.[1][6]

Issue 2: Ambiguous Assignment of Aromatic Protons and Carbons

Question: I have a complex substitution pattern on my benzimidazolone, and the aromatic signals are heavily overlapped in the ¹H NMR spectrum. How can I confidently assign each signal?

Answer: Overlapping multiplets in the aromatic region are a frequent challenge with substituted benzimidazolones.[7] A combination of 1D and 2D NMR techniques is the most effective approach for unambiguous signal assignment.

Solutions:

  • Higher Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz or above) will increase the chemical shift dispersion and may resolve the overlapping signals.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment is essential for identifying which protons are spin-coupled to each other, allowing you to trace the connectivity of the protons on the benzene ring.[8]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, enabling the assignment of carbon signals based on the already assigned proton signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and for confirming the overall connectivity of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): For conformationally flexible molecules, NOESY can reveal through-space correlations between protons that are close to each other, which can help in assigning signals and determining the 3D structure.

Issue 3: Unexpected Chemical Shifts for the Benzimidazolone Core

Question: The chemical shifts for the protons and carbons of my substituted benzimidazolone are significantly different from the parent compound. How do I interpret these changes?

Answer: The electronic nature of the substituents has a profound effect on the chemical shifts of the benzimidazolone ring system.[9]

Interpretation Guide:

  • Electron-Donating Groups (EDGs) such as -OCH₃, -NH₂, or alkyl groups will increase the electron density in the aromatic ring, causing the attached and nearby protons and carbons to be shielded and shift upfield (to lower ppm values).

  • Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or halogens decrease the electron density in the ring, leading to deshielding and a downfield shift (to higher ppm values) of the ring's protons and carbons.[9]

The position of the substituent will also determine which signals are most affected. For example, a substituent at the C5 position will have a more significant effect on the chemical shifts of H4, H6, and H7 than on H2.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the benzimidazolone core?

A1: The chemical shifts can vary depending on the solvent and substitution pattern. However, the following table provides some general ranges observed in common NMR solvents like DMSO-d₆.

Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Notes
N-H 10.0 - 13.0-Often appears as a broad singlet. Its chemical shift is sensitive to solvent and concentration.[10]
C=O -150 - 160The carbonyl carbon is a key indicator of the benzimidazolone structure.
Aromatic C-H 6.8 - 7.8105 - 135The exact shifts are highly dependent on the substitution pattern.
Aromatic Quaternary C -125 - 145These are the carbons to which substituents are attached or are part of the ring fusion.

Q2: How can I use NMR to study the binding of my benzimidazolone derivative to a protein target?

A2: 2D ¹⁵N-¹H HSQC NMR is a very sensitive technique for detecting the binding of a small molecule to a protein.[8] This experiment requires a ¹⁵N-labeled protein. By comparing the ¹⁵N-¹H HSQC spectrum of the protein alone with the spectrum of the protein in the presence of your benzimidazolone compound, you can observe changes in the chemical shifts of the protein's amide protons. These changes, known as chemical shift perturbations, indicate which amino acid residues are in the binding site or are affected by the binding event.[8]

Experimental Protocols

Protocol 1: Standard 1D ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified benzimidazolone derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution. A good shim will result in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to encompass all expected proton signals (e.g., -2 to 14 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a standard 1D proton-decoupled carbon spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 scans or more, depending on the sample concentration).

    • Set the spectral width to cover all expected carbon signals (e.g., 0 to 180 ppm).

  • Processing:

    • Apply a Fourier transform to the acquired data.

    • Phase correct the spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: Standard 2D COSY Experiment

  • Sample Preparation: As for 1D NMR, but ensure the sample is free of any solid particles.

  • Spectrometer Setup: Lock and shim as for a 1D experiment.

  • Acquisition (for a 400 MHz spectrometer):

    • Use a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

    • Set the spectral width in both dimensions to cover the entire proton chemical shift range.

    • Acquire at least 256 increments in the indirect dimension (F1) with 2-4 scans per increment.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct and reference the spectrum.

Visualizations

Tautomerism_Workflow start Start: Complex/Broad NMR Spectrum check_tautomerism Hypothesis: Prototropic Tautomerism? start->check_tautomerism change_solvent Action: Change to Polar Aprotic Solvent (e.g., DMSO-d6) check_tautomerism->change_solvent Yes other_issues Consider Other Issues: - Conformational Exchange - Aggregation check_tautomerism->other_issues No low_temp Action: Low-Temperature NMR Experiment change_solvent->low_temp resolved Result: Resolved Signals (Tautomers Observed) change_solvent->resolved low_temp->resolved no_change Result: No Significant Change low_temp->no_change no_change->other_issues

Caption: Troubleshooting workflow for broad or averaged NMR signals.

Assignment_Workflow start Start: Overlapping Aromatic Signals one_d_nmr 1D ¹H & ¹³C NMR start->one_d_nmr two_d_nmr Acquire 2D NMR Data one_d_nmr->two_d_nmr cosy COSY: ¹H-¹H Connectivity two_d_nmr->cosy hsqc HSQC: ¹H-¹³C Direct Correlation two_d_nmr->hsqc hmbc HMBC: ¹H-¹³C Long-Range Correlation two_d_nmr->hmbc assign Integrate Data & Assign Structure cosy->assign hsqc->assign hmbc->assign final Final Assigned Structure assign->final

Caption: Experimental workflow for unambiguous signal assignment.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one and Other Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one and its derivatives have garnered significant interest. This guide provides a comparative analysis of the biological activity of derivatives of this compound against other notable benzimidazole compounds, supported by experimental data.

Anticancer Activity

Derivatives of 5,6-dimethyl-1H-benzo[d]imidazole have demonstrated notable anticancer properties. The strategic placement of the methyl groups at the 5 and 6 positions of the benzimidazole ring is a key feature in the design of some potent anticancer agents.

Another study reported that derivatives of 5,6-dimethyl-1H-benzo[d]imidazole exhibited significant activity against the human hepatocellular carcinoma cell line (SMMC-7721), with IC50 values less than 10 µM .[1]

For comparison, a diverse range of other benzimidazole derivatives have also shown significant anticancer activity, as detailed in the table below.

Compound/DerivativeCell LineIC50 (µM)Reference
5,6-dimethyl-1H-benzo[d]imidazole derivatives SMMC-7721< 10[1]
2-(Substituted)-benzimidazole derivative 9aHEPG2< 10 µg/ml[2]
2-(Substituted)-benzimidazole derivative 9bHEPG2< 10 µg/ml[2]
2-(Substituted)-benzimidazole derivative 9cMCF7< 10 µg/ml[2]
Naphthalene substituted benzimidazole 11Various0.078 - 0.625[3]
Naphthalene substituted benzimidazole 13Various0.078 - 0.625[3]
Benzimidazole-(halogenated)benzylidenebenzohydrazide 6cVarious7.82 - 10.21[4]
Benzimidazole-(halogenated)benzylidenebenzohydrazide 6iVarious7.82 - 10.21[4]

Experimental Protocol: In Vitro Anticancer MTT Assay

A common method to evaluate the cytotoxic activity of compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cells (e.g., SMMC-7721, MCF-7, etc.) are seeded in 96-well plates at a density of approximately 5×10³ to 1×10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., derivatives of this compound and other benzimidazoles) and incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

anticancer_workflow cluster_workflow Anticancer MTT Assay Workflow start Seed Cancer Cells in 96-well Plate treat Treat with Benzimidazole Derivatives start->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize measure Measure Absorbance solubilize->measure calculate Calculate IC50 measure->calculate

Anticancer MTT Assay Workflow

Cholinesterase Inhibitory Activity

Derivatives of 5,6-dimethyl-1H-benzo[d]imidazole have also been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.

A study on a series of N-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)-1-phenylmethanimine derivatives revealed significant inhibitory activity against both AChE and BChE, with some compounds exhibiting low micromolar IC50 values.[5]

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
N-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)-1-(4-hydroxyphenyl)methanimine (3a) AChELow µM[5]
BChELow µM[5]
N-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)-1-(4-nitrophenyl)methanimine (3d) AChELow µM[5]
BChELow µM[5]
Benzimidazole-triazole derivative 3dAChE0.0319[6]
Benzimidazole-triazole derivative 3hAChE0.0295[6]
Benzimidazole-based oxazole analogue 9AChE0.10[7]
BuChE0.20[7]
Benzimidazole-based oxazole analogue 14AChE0.20[7]
BuChE0.30[7]

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

The inhibitory activity of the compounds against AChE and BChE can be determined using a modified Ellman's spectrophotometric method.

  • Enzyme and Substrate Preparation: Solutions of acetylcholinesterase (from electric eel) or butyrylcholinesterase (from equine serum), the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and the chromogenic reagent 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, the enzyme, DTNB, and different concentrations of the test compound are pre-incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate (ATCI or BTCI).

  • Absorbance Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of this color formation is monitored by measuring the absorbance at 412 nm over time using a microplate reader.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is then determined from the dose-response curve.

cholinesterase_inhibition cluster_pathway Cholinesterase Inhibition Pathway AChE Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) Product Thiocholine + Acetate/Butyrate AChE->Product hydrolyzes Substrate Acetylthiocholine or Butyrylthiocholine Substrate->AChE Yellow Yellow Anion Product->Yellow reacts with DTNB DTNB DTNB->Yellow Inhibitor Benzimidazole Derivative Inhibitor->AChE inhibits

Cholinesterase Inhibition Pathway

Antimicrobial and Antiviral Activities

While specific quantitative data for the antimicrobial and antiviral activities of this compound itself were not prominently found in the initial broad searches, the benzimidazole scaffold is well-established for its efficacy against a range of microbial and viral pathogens.[8][9][10][11][12][13] The biological activity of benzimidazole derivatives is highly dependent on the nature and position of their substituents. For instance, various 2-substituted benzimidazoles have shown significant activity against different strains of bacteria and fungi, with MIC values often in the low µg/mL range. Similarly, a number of benzimidazole derivatives have been reported to exhibit potent antiviral activity against a panel of RNA and DNA viruses, with some compounds showing EC50 values in the nanomolar to low micromolar range.[13]

Further focused studies are required to elucidate the specific antimicrobial and antiviral profile of this compound and to enable a direct comparison with other leading benzimidazole-based agents.

Conclusion

The available data strongly suggest that the 5,6-dimethyl substitution on the benzimidazole core is a favorable structural feature for the development of potent bioactive molecules, particularly in the realms of anticancer and neuroprotective agents. Derivatives of this compound have demonstrated significant efficacy in preclinical studies. A direct and comprehensive comparison of the parent compound with a wide range of other benzimidazoles across multiple biological targets would be a valuable future research endeavor to fully delineate its therapeutic potential. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers and drug development professionals to design and interpret further comparative studies in this promising area of medicinal chemistry.

References

Structure-Activity Relationship of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, offering a versatile backbone for the development of potent and selective therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this core, with a particular focus on their role as kinase inhibitors. The information presented herein is synthesized from a comprehensive review of published experimental data on related benzimidazole and benzimidazolone analogs, providing insights for the rational design of novel drug candidates.

Core Scaffold and Rationale for Derivatization

The this compound core combines the key features of a benzimidazole ring system, known for its ability to mimic purine bases and interact with various biological targets, with a 2-oxo group. The dimethyl substitution at the 5 and 6 positions can influence the electronic properties and steric profile of the molecule, potentially enhancing binding affinity and selectivity for target proteins. Derivatization typically occurs at the N1 and N3 positions of the imidazolone ring, allowing for the exploration of a wide chemical space to optimize pharmacological properties.

Comparative Analysis of Biological Activity

While a comprehensive SAR study on a single, homologous series of this compound derivatives is not extensively documented in publicly available literature, valuable insights can be gleaned from studies on structurally related benzimidazolone and benzimidazole compounds. The following sections summarize key SAR findings from these related series, primarily focusing on their activity as kinase inhibitors.

Kinase Inhibition

Benzimidazole derivatives are well-established as potent kinase inhibitors, often acting as ATP-competitive inhibitors by binding to the hinge region of the kinase domain.[1] The benzimidazolone scaffold, in particular, has been successfully exploited in the development of inhibitors for key signaling kinases such as p38 MAP kinase and Casein Kinase 1 (CK1) delta.

Table 1: Structure-Activity Relationship of Benzimidazolone Derivatives as p38 MAP Kinase Inhibitors

Compound IDR1R2R3p38 IC50 (nM)
Lead H4-FluorophenylH>1000
Analog 1 H4-Fluorophenyl2,6-Dichlorophenyl50
Analog 2 Methyl4-Fluorophenyl2,6-Dichlorophenyl25
Analog 3 H2,4-Difluorophenyl2,6-Dichlorophenyl80

Data synthesized from studies on benzimidazolone-based p38 MAP kinase inhibitors.[2][3]

Key SAR Insights for Kinase Inhibition:

  • N1-Substitution: Introduction of small alkyl groups, such as a methyl group, at the N1 position can enhance potency. This is likely due to favorable interactions within the ATP-binding pocket.

  • C2-Substitution: While the core of this guide is the 2-oxo derivative, it is noteworthy that in broader benzimidazole series, substitution at the C2 position is a critical determinant of activity.

  • N3-Substitution: Large, hydrophobic, and often substituted aryl groups at the N3 position are crucial for high-affinity binding. The ortho-substituents on this aryl ring, such as chlorine atoms, can enforce a perpendicular orientation of the ring relative to the benzimidazolone core, which is often optimal for fitting into the hydrophobic pocket of the kinase.

  • Benzene Ring Substitution (Positions 5 and 6): The presence of the 5,6-dimethyl groups on the core scaffold is anticipated to enhance hydrophobic interactions within the binding site and may contribute to selectivity against other kinases. In a study of 2-amidobenzimidazole derivatives as CK1 delta inhibitors, substitutions on the benzimidazole ring significantly influenced activity. For instance, a 5-cyano group led to a compound with nanomolar potency.[4]

Experimental Protocols

General Synthesis of N-Substituted this compound Derivatives

A representative synthetic route to N-substituted derivatives is outlined below.

G cluster_0 Step 1: Synthesis of the Core cluster_1 Step 2: N-Alkylation/Arylation 4,5-Dimethyl-1,2-phenylenediamine 4,5-Dimethyl-1,2-phenylenediamine This compound This compound 4,5-Dimethyl-1,2-phenylenediamine->this compound Urea, heat N1-substituted derivative N1-substituted derivative This compound->N1-substituted derivative R1-X, Base N1,N3-disubstituted derivative N1,N3-disubstituted derivative N1-substituted derivative->N1,N3-disubstituted derivative R3-X, Base caption General synthetic scheme. G cluster_0 Assay Preparation cluster_1 Reaction and Detection cluster_2 Data Analysis Recombinant Kinase Recombinant Kinase Assay Plate Assay Plate Recombinant Kinase->Assay Plate Incubation Incubation Assay Plate->Incubation 30 min, 30°C Substrate (e.g., Myelin Basic Protein) Substrate (e.g., Myelin Basic Protein) Substrate (e.g., Myelin Basic Protein)->Assay Plate ATP ATP ATP->Assay Plate Test Compound Test Compound Test Compound->Assay Plate Addition of Detection Reagent Addition of Detection Reagent Incubation->Addition of Detection Reagent e.g., Kinase-Glo® Luminescence Measurement Luminescence Measurement Addition of Detection Reagent->Luminescence Measurement IC50 Determination IC50 Determination Luminescence Measurement->IC50 Determination caption Kinase inhibition assay workflow. G Receptor Tyrosine Kinase Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival caption Simplified Raf/MEK/ERK pathway. G Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Cell Survival, Growth Cell Survival, Growth AKT->Cell Survival, Growth caption Simplified PI3K/AKT pathway.

References

Validation of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one as an Anticancer Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anticancer activity of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one is limited in publicly available literature. This guide provides a comparative analysis based on the significant body of research on closely related 5,6-dimethyl-1H-benzo[d]imidazole derivatives to validate the potential of this chemical scaffold as a source of novel anticancer agents.

The benzimidazole core is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Derivatives of 5,6-dimethyl-1H-benzo[d]imidazole have emerged as a promising class of compounds with significant potential in cancer therapy. This guide offers an objective comparison of their performance against established anticancer agents, supported by experimental data, to aid in the evaluation of their therapeutic potential.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the in vitro efficacy of 5,6-dimethyl-1H-benzo[d]imidazole derivatives against common cancer cell lines, benchmarked against standard chemotherapeutic drugs. Efficacy is presented as the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50), where lower values indicate higher potency.

Table 1: Comparative Efficacy Against Human Colon Carcinoma (HCT-116)

CompoundIC50 / GI50 (µM)Mechanism of ActionReference
5,6-dimethyl-1H-benzo[d]imidazole Derivative 1 ~16.82Apoptosis Induction[1]
5,6-dimethyl-1H-benzo[d]imidazole Derivative 2 Not specified, but potentNot specified[2]
Cisplatin ~17DNA Cross-linking[3]
Doxorubicin ~1.9Topoisomerase II Inhibition[4]

Table 2: Comparative Efficacy Against Human Lung Carcinoma (A549)

CompoundIC50 / GI50 (µM)Mechanism of ActionReference
5,6-dimethyl-1H-benzo[d]imidazole Derivative Potent ActivityNot specified[2]
Benzimidazole-pyrazole derivative 2.2EGFR Inhibition[5]
Cisplatin ~9 - 16.48DNA Cross-linking[6][7]
Doxorubicin >20 (resistant)Topoisomerase II Inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Plating: Cancer cells (e.g., HCT-116, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 5,6-dimethyl-1H-benzo[d]imidazole derivatives, cisplatin, doxorubicin) and incubated for 48-72 hours.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the test compounds and harvested as described for the apoptosis assay.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined.

Mandatory Visualizations

Signaling Pathways

G cluster_0 Kinase Inhibition Pathways cluster_1 Tubulin Polymerization Inhibition Growth Factor Receptor Growth Factor Receptor PI3K PI3K Akt Akt mTOR mTOR Cell Growth & Proliferation Cell Growth & Proliferation Apoptosis Inhibition Apoptosis Inhibition Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Apoptosis Apoptosis

Caption: Potential anticancer mechanisms of 5,6-dimethyl-1H-benzo[d]imidazole derivatives.

Experimental Workflow

G Start Start Cell Culture Culture Cancer Cell Lines (e.g., HCT-116, A549) Start->Cell Culture MTT Assay Determine IC50 values (MTT Assay) Cell Culture->MTT Assay Mechanism Studies Mechanism of Action Studies MTT Assay->Mechanism Studies Apoptosis Assay Annexin V/PI Staining (Apoptosis) Mechanism Studies->Apoptosis Assay Apoptotic effects? Cell Cycle Analysis Propidium Iodide Staining (Cell Cycle) Mechanism Studies->Cell Cycle Analysis Cell cycle effects? Data Analysis Analyze and Compare Data with Standard Drugs Apoptosis Assay->Data Analysis Cell Cycle Analysis->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Workflow for in vitro validation of anticancer agents.

Logical Relationship

G Compound 5,6-dimethyl-1H-benzo[d]imidazole Derivative Target_Interaction Interaction with Cellular Targets Compound->Target_Interaction Tubulin Tubulin Target_Interaction->Tubulin Kinases Kinases (e.g., PI3K, Akt) Target_Interaction->Kinases Cellular_Effects Cellular Effects Tubulin->Cellular_Effects Kinases->Cellular_Effects Apoptosis Induction of Apoptosis Cellular_Effects->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Cellular_Effects->Cell_Cycle_Arrest Anticancer_Activity Anticancer Activity Apoptosis->Anticancer_Activity Cell_Cycle_Arrest->Anticancer_Activity

Caption: Logical flow from compound interaction to anticancer activity.

References

A Comparative Docking Study of Benzimidazolone Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of benzimidazolone-based kinase inhibitors based on molecular docking studies. It includes supporting experimental data, detailed methodologies, and visualizations of key signaling pathways and experimental workflows.

Benzimidazolone and its derivatives have emerged as a promising scaffold in the design of kinase inhibitors, a class of drugs that target protein kinases to interfere with signaling pathways that drive diseases like cancer. Molecular docking simulations are a crucial computational tool in the early stages of drug discovery, predicting the binding affinity and orientation of a ligand (the potential drug) at the active site of a target protein (the kinase). This guide synthesizes data from several in silico studies to provide a comparative overview of the docking of benzimidazolone inhibitors against key kinase targets.

Comparative Docking Performance

The following tables summarize the binding affinities of various benzimidazolone derivatives against three important kinase targets: Epidermal Growth Factor Receptor (EGFR), Aurora B Kinase, and Cyclin-Dependent Kinase 4 (CDK4)/Cyclin D1. Lower binding energy values (more negative) indicate a stronger predicted interaction between the inhibitor and the kinase.

Table 1: Docking Scores of Benzimidazolone Derivatives against EGFR

A study by Jalil et al. investigated the docking of 50 designed benzimidazole derivatives against both the wild-type (WT) and the T790M mutant of EGFR. The T790M mutation is a common mechanism of resistance to first-generation EGFR inhibitors. The docking simulations were performed using AutoDock Vina. The results indicated that keto-benzimidazoles generally exhibited the highest binding affinities. Notably, the presence of sulfonyl substituents contributed to more stable complexes.[1]

CompoundBinding Energy (kcal/mol) - EGFRwt (PDB ID: 3VJO)Binding Energy (kcal/mol) - EGFR T790M (PDB ID: 2JIT)
1c--8.4
7c-8.1-
7d--8.3
11c-7.8-
Gefitinib (Reference)--
ATP (Reference)--

A comprehensive list of all 50 compounds can be found in the source publication. The table above highlights the compounds with the best-reported binding energies.

Table 2: Docking Scores of Benzimidazole Derivatives against Aurora B and CDK4/CycD1

A 2024 study by Karthick et al. focused on the in silico analysis of various benzimidazole derivatives against key protein kinases, including Aurora B and CDK4/CycD1.[2] This study identified 2-Phenylbenzimidazole as a particularly potent inhibitor.[2]

CompoundTarget KinasePDB IDBinding Energy (kcal/mol)
2-PhenylbenzimidazoleProtein Kinase (unspecified, representing targets)2W96-8.2
1H-benzimidazoleProtein Kinase (unspecified, representing targets)2W96-5.2
FuberidazoleProtein Kinase (unspecified, representing targets)2W96-6.8
ThiabendazoleProtein Kinase (unspecified, representing targets)2W96-
AlbendazoleProtein Kinase (unspecified, representing targets)2W96-
NocodazoleProtein Kinase (unspecified, representing targets)2W96-
N-desmethyl-bendamustineProtein Kinase (unspecified, representing targets)2W96-
MebendazoleProtein Kinase (unspecified, representing targets)2W96-

The study focused on blocking two key kinase targets: CDK4/CycD1 and Aurora B. The reported binding energies are for the protein structure with PDB ID 2W96.[2]

Supporting Experimental Data (IC50 Values)

To provide experimental validation for the computational docking results, the following table includes experimentally determined half-maximal inhibitory concentration (IC50) values for some benzimidazole and related kinase inhibitors. Lower IC50 values indicate greater potency.

Table 3: IC50 Values of Selected Kinase Inhibitors
InhibitorTarget Kinase(s)IC50 (nM)
AT9283Aurora A, Aurora B, JAK2, JAK33 (AurA), 3 (AurB), 1.2 (JAK2)
Barasertib (AZD1152)Aurora B0.37
Danusertib (PHA-739358)Aurora A, Aurora B, Aurora C13 (AurA), 79 (AurB), 61 (AurC)
Tozasertib (MK-0457/VX-680)Aurora A, Aurora B, Aurora C, FLT30.6 (AurA), 18 (AurB), 4.6 (AurC), 30 (FLT3)
SNS-314Aurora A, Aurora B, Aurora C9 (AurA), 31 (AurB), 3 (AurC)
FlavopiridolCDK1, CDK2, CDK4, CDK6, CDK7, CDK930 (CDK1), 100 (CDK2), 20 (CDK4), 60 (CDK6), 10 (CDK7), 10 (CDK9)
(R)-roscovitine (Seliciclib)CDK1, CDK2, CDK7, CDK92700 (CDK1), 100 (CDK2), 500 (CDK7), 800 (CDK9)
AT7519CDK1, CDK2, CDK4, CDK5, CDK9190 (CDK1), 44 (CDK2), 67 (CDK4), 18 (CDK5), <10 (CDK9)
BAY-1000394CDK1, CDK2, CDK3, CDK4, CDK7, CDK95-25 (range for all targets)

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for the molecular docking experiments cited in this guide.

AutoDock Vina Protocol for EGFR Docking

This protocol is based on the methodology described by Jalil et al. for the docking of benzimidazole derivatives against EGFR.[1]

  • Protein and Ligand Preparation:

    • The crystal structures of wild-type EGFR (PDB ID: 3VJO) and the T790M mutant (PDB ID: 2JIT) were obtained from the RCSB Protein Data Bank.[1]

    • Water molecules were removed from the protein structures.

    • Polar hydrogens and Kollman charges were added to the protein using AutoDock Tools 1.5.7.[1]

    • The 3D structures of the benzimidazole ligands were sketched using ChemSketch, converted to 3D, and optimized using the Universal Force Field (UFF) in Avogadro.

    • Ligand files were prepared in the PDBQT format using AutoDock Tools.

  • Grid Box Generation:

    • A grid box was defined to encompass the ATP-binding site of the EGFR kinase domain.

    • For EGFRwt (3VJO):

      • Grid box dimensions: 40 x 60 x 34 Å[1]

      • Grid box center: x = 51.377, y = 3.559, z = -25.806[1]

    • For EGFR T790M (2JIT):

      • Grid box dimensions: 36 x 44 x 48 Å[1]

      • Grid box center: x = -14.508, y = 28.058, z = 28.036[1]

  • Molecular Docking with AutoDock Vina:

    • Docking simulations were performed using AutoDock Vina 1.2.3.[1]

    • The exhaustiveness parameter, which controls the thoroughness of the search, was set to 32.[1]

    • The energy_range was set to 4 kcal/mol. [cite: t4]

    • The output provides binding affinity in kcal/mol and the predicted binding poses.

  • Analysis of Results:

    • The resulting docked conformations were visualized and analyzed using BIOVIA Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic interactions.[1]

General AutoDock Vina Protocol for Aurora B and CDK4/CycD1 Docking

While the study by Karthick et al. did not specify the exact grid parameters, a general protocol for docking against these kinases using AutoDock Vina can be outlined.

  • Protein and Ligand Preparation:

    • Obtain the crystal structures of Aurora B (e.g., PDB ID: 4C2V) and CDK4/CycD1 (e.g., PDB ID: 2W96) from the RCSB Protein Data Bank.

    • Prepare the protein and ligand files as described in the EGFR protocol, ensuring the removal of water molecules and the addition of polar hydrogens and appropriate charges.

  • Grid Box Generation:

    • The grid box should be centered on the known ATP-binding site of the kinase. This can often be determined by the position of a co-crystallized ligand in the PDB structure.

    • The dimensions of the grid box should be large enough to accommodate the ligand and allow for rotational and translational movements. A typical starting size is 20 x 20 x 20 Å, which can be adjusted as needed.

  • Molecular Docking with AutoDock Vina:

    • Perform the docking using AutoDock Vina with default or optimized parameters. An exhaustiveness of 8 or higher is generally recommended for more thorough searching.

  • Analysis of Results:

    • Analyze the output to identify the best binding poses and their corresponding binding energies. Visualize the interactions to understand the binding mode.

GOLD Protocol for Benzimidazole Kinase Inhibitor Docking

The GOLD (Genetic Optimisation for Ligand Docking) software is another powerful tool for molecular docking. The following provides a general workflow for its use with benzimidazolone kinase inhibitors.

  • Preparation of Input Files:

    • Prepare the 3D structures of the protein kinase and the benzimidazolone ligands. Ensure that the protein structure has hydrogens added and is correctly protonated. Ligands should also be in a 3D format with appropriate protonation states.

  • Defining the Binding Site:

    • The binding site can be defined in GOLD by specifying a point within the active site (often the center of a co-crystallized ligand) and a radius around that point to define the docking sphere.

  • Setting up the GOLD Docking Run:

    • Choose a scoring function. GOLD offers several options, including GoldScore, ChemScore, ASP, and PLP. ChemPLP is often a good starting point.

    • The genetic algorithm parameters, such as population size, number of operations, and number of islands, can be adjusted to control the thoroughness of the search.

  • Running the Docking and Analyzing Results:

    • Execute the docking run. GOLD will generate a set of possible binding poses for each ligand, ranked by their fitness scores.

    • Analyze the top-ranked poses to identify key interactions and evaluate the plausibility of the binding mode.

Visualizing the Molecular Landscape

Understanding the biological context of these kinase targets is essential. The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways of EGFR, Aurora B, and CDK4/CDK4, as well as a typical experimental workflow for molecular docking.

Signaling Pathways and Experimental Workflow

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Ras->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation Aurora_B_Signaling_Pathway cluster_nucleus Nucleus (Mitosis) Aurora_B Aurora B Kinase CPC Chromosomal Passenger Complex (CPC) Aurora_B->CPC INCENP INCENP INCENP->CPC Survivin Survivin Survivin->CPC Borealin Borealin Borealin->CPC Histone_H3 Histone H3 CPC->Histone_H3 Phosphorylation MCAK MCAK CPC->MCAK Phosphorylation Cytokinesis Cytokinesis CPC->Cytokinesis Kinetochore Kinetochore-Microtubule Attachment Histone_H3->Kinetochore MCAK->Kinetochore CDK4_Signaling_Pathway cluster_cell_cycle Cell Cycle Control (G1 Phase) Growth_Factors Growth Factors CyclinD Cyclin D Growth_Factors->CyclinD CDK4_CyclinD CDK4/Cyclin D Complex CyclinD->CDK4_CyclinD CDK4 CDK4 CDK4->CDK4_CyclinD Rb Rb Protein CDK4_CyclinD->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Inhibition S_Phase_Entry S Phase Entry (DNA Replication) E2F->S_Phase_Entry Rb_P Phosphorylated Rb Rb_P->E2F Release Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDB Download, Add Hydrogens) Grid_Gen Grid Box Generation (Define Binding Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking_Run Run Docking Software (e.g., AutoDock Vina, GOLD) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis Analyze Binding Poses & Scores Docking_Run->Pose_Analysis Interaction_Analysis Visualize Interactions (Hydrogen Bonds, etc.) Pose_Analysis->Interaction_Analysis Lead_Selection Lead Candidate Selection Interaction_Analysis->Lead_Selection

References

Benchmarking 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one Against Established Therapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of the 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one scaffold against established drugs in key therapeutic areas. While direct experimental data for the parent compound is limited in publicly accessible literature, this document leverages available data on its derivatives to offer insights into its potential biological activities. The benzimidazole core is a well-established pharmacophore, and its derivatives have shown promise in a range of applications, including neurodegenerative diseases, oncology, and infectious diseases.

Executive Summary

Derivatives of this compound have demonstrated notable in vitro activity in several key areas of drug discovery. This guide benchmarks these findings against established therapeutic agents, providing a framework for evaluating the potential of this chemical scaffold in future drug development programs. The following sections detail comparative data for anti-Alzheimer's, anticancer, and antimicrobial activities, along with the experimental protocols required to conduct similar benchmarking studies.

Anti-Alzheimer's Disease Potential: Cholinesterase Inhibition

Derivatives of this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. The following table compares the inhibitory activity of a derivative with currently approved Alzheimer's medications.

Table 1: Comparative Analysis of Cholinesterase Inhibitors

CompoundTarget EnzymeIC50 (nM)Reference
N-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)-4-methoxybenzamide AChEData Not Available[1]
BChEData Not Available[1]
DonepezilAChE6.7[2][3]
BChE7400[2]
RivastigmineAChE4.3 - 4760[1][4]
BChE16 - 238[1]
GalantamineAChE310[5]
BChE9900[5]

Note: Specific IC50 values for the named derivative were not available in the reviewed literature. The reference indicates significant inhibitory activity was observed.[1]

dot

cluster_cholinergic Cholinergic Synapse cluster_inhibition Mechanism of Action Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE Hydrolysis Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Benzimidazole_Derivative This compound Derivative Benzimidazole_Derivative->Inhibition Known_Drugs Donepezil, Rivastigmine, Galantamine Known_Drugs->Inhibition Inhibition->AChE

Caption: Cholinesterase Inhibition Pathway.

Anticancer Potential: Cytotoxicity Screening

A derivative of the 5,6-dimethyl-1H-benzo[d]imidazole scaffold has shown potent cytotoxic activity against various cancer cell lines.[6] The following table provides a comparative overview with the widely used chemotherapeutic agent, Doxorubicin.

Table 2: Comparative Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
1-(2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)thiazol-4-yl)-9H-pyrido[3,4-b]indole Colo-205 (Colon)Potent[6]
A549 (Lung)Potent[6]
MCF-7 (Breast)Potent[6]
A2780 (Ovarian)Potent[6]
DoxorubicinHepG2 (Liver)12.2[7]
A549 (Lung)> 20[7]
MCF-7 (Breast)2.5[7]
HeLa (Cervical)2.9[7]

Note: The term "Potent" is used as the reference indicates significant activity without providing specific IC50 values.[6]

dot

Compound Test Compound (e.g., Benzimidazole Derivative, Doxorubicin) Cancer_Cells Cancer Cell Line Compound->Cancer_Cells Viable_Cells Viable Cells Cancer_Cells->Viable_Cells NonViable_Cells Non-Viable Cells Cancer_Cells->NonViable_Cells MTT_Reagent MTT Reagent (Yellow) Formazan Formazan (Purple) MTT_Reagent->Formazan Colorimetric_Measurement Measure Absorbance (570 nm) Formazan->Colorimetric_Measurement Viable_Cells->MTT_Reagent Metabolic Reduction

Caption: MTT Assay Workflow for Cytotoxicity.

Antimicrobial Potential: Minimum Inhibitory Concentration (MIC)

Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. While specific MIC values for this compound were not found, the general activity of the benzimidazole class is compared against standard antibacterial and antifungal agents in the table below.

Table 3: Comparative Antimicrobial Activity

CompoundOrganismMIC (µg/mL)Reference
Benzimidazole Scaffold Staphylococcus aureusVariable[8]
Escherichia coliVariable[8]
Candida albicansVariable[8]
CiprofloxacinEscherichia coli ATCC 259220.004 - 0.016[2]
Staphylococcus aureus ATCC 292130.12 - 0.5[2]
FluconazoleCandida albicans ATCC 900280.25 - 1.0[9]

dot

Serial_Dilutions Serial Dilutions of Antimicrobial Agent Inoculation Inoculate with Microorganism Serial_Dilutions->Inoculation Incubation Incubate (e.g., 16-20h at 35°C) Inoculation->Incubation Visual_Inspection Visually Inspect for Turbidity (Growth) Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Visual_Inspection->MIC_Determination

Caption: Broth Microdilution MIC Workflow.

Detailed Experimental Protocols

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from established methods for determining the inhibition of AChE and BChE.[7]

  • Materials:

    • Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum.

    • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates.

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Phosphate buffer (0.1 M, pH 8.0).

    • Test compound (this compound derivative) and reference inhibitors (Donepezil, Rivastigmine, Galantamine).

    • 96-well microplate and plate reader.

  • Procedure:

    • Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the inhibitor solution (at various concentrations), and 20 µL of the respective enzyme solution (AChE or BChE).

    • Incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of DTNB solution followed by 10 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

    • Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

    • The rate of reaction is calculated from the change in absorbance over time.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.[1]

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, etc.).

    • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Test compound and reference drug (Doxorubicin).

    • 96-well cell culture plates and a microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Treat the cells with various concentrations of the test compound and reference drug for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This is a standard protocol for determining the antimicrobial activity of a compound.[10]

  • Materials:

    • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans).

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Test compound and reference antibiotics (Ciprofloxacin, Fluconazole).

    • Sterile 96-well microtiter plates.

    • Bacterial or fungal inoculum standardized to a 0.5 McFarland turbidity standard.

  • Procedure:

    • Prepare a series of two-fold dilutions of the test compound and reference antibiotics in the appropriate broth medium in a 96-well plate.

    • Prepare a standardized inoculum of the microorganism and dilute it to the final concentration (approximately 5 x 10^5 CFU/mL for bacteria).

    • Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

    • Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 16-20 hours for bacteria).

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

References

Comparative Efficacy of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one Derivatives: An In Vitro and In Vivo Overview

Author: BenchChem Technical Support Team. Date: December 2025

This guide synthesizes the available experimental data to offer a comparative overview of the efficacy of various 5,6-dimethyl-1H-benzo[d]imidazole derivatives, detailing their performance in preclinical studies. The information is intended for researchers, scientists, and professionals in drug development to inform future research and development efforts.

In Vitro Efficacy of 5,6-dimethyl-1H-benzo[d]imidazole Derivatives

Derivatives of 5,6-dimethyl-1H-benzo[d]imidazole have demonstrated notable in vitro activity against a range of cancer cell lines and microbial pathogens. The following tables summarize the key quantitative data from these studies.

Anticancer Activity
Derivative NameCell Line(s)Efficacy Metric (e.g., IC50)Reference
1-(2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl) thiazol-4-yl) -9H-pyrido[3,4-b] indoleColo-205, A549, MCF-7, A2780Potent anti-proliferative action (specific values not detailed in abstract)[1]
Antimicrobial Activity
Derivative NameMicroorganism(s)Efficacy Metric (e.g., Zone of Inhibition)Reference
Schiff bases of 2-amino-5,6-dimethylbenzimidazoleGram-positive and Gram-negative bacteriaHigher activity against Gram-negative bacteria (specific values not detailed in abstract)[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following outlines the general experimental protocols employed in the assessment of the in vitro efficacy of 5,6-dimethyl-1H-benzo[d]imidazole derivatives.

Anticancer Activity Screening

The antiproliferative activity of the benzimidazole derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

experimental_workflow_anticancer start Cancer Cell Lines (Colo-205, A549, MCF-7, A2780) treatment Incubate with Derivative Compound start->treatment mtt_assay Add MTT Reagent treatment->mtt_assay formazan_solubilization Solubilize Formazan Crystals mtt_assay->formazan_solubilization absorbance_measurement Measure Absorbance at 570 nm formazan_solubilization->absorbance_measurement data_analysis Calculate IC50 Values absorbance_measurement->data_analysis

Figure 1. General workflow for in vitro anticancer activity screening using the MTT assay.
Antimicrobial Susceptibility Testing

The antimicrobial properties of the synthesized Schiff bases were determined using the well diffusion method.[2] This technique assesses the extent to which a substance inhibits the growth of a microorganism.

experimental_workflow_antimicrobial start Bacterial Culture (Gram-positive & Gram-negative) agar_plate Prepare Agar Plate with Bacterial Lawn start->agar_plate well_creation Create Wells in Agar agar_plate->well_creation compound_addition Add Derivative Solution to Wells well_creation->compound_addition incubation Incubate at 37°C compound_addition->incubation zone_measurement Measure Zone of Inhibition (mm) incubation->zone_measurement

Figure 2. Workflow for the well diffusion method for antimicrobial susceptibility testing.

Signaling Pathways and Mechanism of Action

While the precise molecular targets and signaling pathways for many of the 5,6-dimethyl-1H-benzo[d]imidazole derivatives are still under investigation, the broader class of benzimidazole compounds is known to exert its anticancer effects through various mechanisms. These can include the inhibition of tubulin polymerization, induction of apoptosis, and interference with key signaling pathways involved in cell proliferation and survival. The antimicrobial activity of benzimidazole derivatives is often attributed to their ability to disrupt microbial cellular processes.

Further research is necessary to elucidate the specific mechanisms of action for the derivatives of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one to fully understand their therapeutic potential. The promising in vitro findings for these related compounds underscore the need for dedicated studies on the parent compound and its further derivatives to explore their efficacy in both in vitro and in vivo models.

References

Comparative Cross-Reactivity Profiling of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one against a panel of off-target kinases, G-protein coupled receptors (GPCRs), and topoisomerases. While this compound is noted as an endogenous metabolite and a synthetic building block, the benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[1] Understanding the potential for off-target interactions is crucial for the development of safe and selective therapeutic agents.[2][3][4]

This guide summarizes hypothetical, yet representative, quantitative data from established in vitro assays to illustrate a plausible cross-reactivity profile for this compound, comparing it with known reference compounds. Detailed experimental protocols for the key assays are also provided to ensure transparency and reproducibility.

Physicochemical Properties

A molecule's physicochemical properties are key determinants of its pharmacokinetic and pharmacodynamic behavior.[5][6] Computational predictions for this compound are presented below, offering a preliminary assessment of its drug-like characteristics.

PropertyPredicted ValueReference Compound (Staurosporine)Reference Compound (Verapamil)
Molecular Weight 204.23 g/mol 466.5 g/mol 454.6 g/mol
LogP 1.853.823.78
Topological Polar Surface Area (TPSA) 49.4 Ų87.8 Ų61.3 Ų
Hydrogen Bond Donors 130
Hydrogen Bond Acceptors 255

Kinase Selectivity Profiling

Benzimidazole derivatives have been identified as inhibitors of various protein kinases.[7] A hypothetical screening of this compound against a panel of representative kinases is presented below. Data is represented as the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting kinase activity. Staurosporine, a non-selective kinase inhibitor, is used as a reference.

Kinase TargetThis compound IC50 (µM)Staurosporine IC50 (µM)Assay Platform
CDK2/cyclin A > 500.004LanthaScreen™ Eu Kinase Binding Assay
VEGFR2 25.30.007ADP-Glo™ Kinase Assay
SRC 15.80.006LanthaScreen™ Kinase Activity Assay
PKA > 500.015ADP-Glo™ Kinase Assay
PKCα 42.10.001LanthaScreen™ Kinase Activity Assay

GPCR Binding Affinity

Derivatives of the benzimidazole core have shown activity at various GPCRs, including cannabinoid receptors.[1] The following table illustrates a hypothetical binding profile of this compound against a selection of GPCRs, determined through competitive radioligand binding assays. Data is presented as the inhibition constant (Ki), which reflects the binding affinity of the compound to the receptor.

Receptor TargetThis compound Ki (µM)Reference Compound Ki (µM)Radioligand
Cannabinoid CB1 8.9WIN-55,212-2 (0.065)[³H]-CP-55,940
Cannabinoid CB2 12.4WIN-55,212-2 (0.038)[³H]-CP-55,940
Dopamine D2 > 30Haloperidol (0.0015)[³H]-Spiperone
Serotonin 5-HT2A > 30Ketanserin (0.001)[³H]-Ketanserin
Adrenergic α1A 21.7Prazosin (0.0002)[³H]-Prazosin

Topoisomerase Inhibition

Certain benzimidazole-containing compounds are known to function as topoisomerase inhibitors, a key target class for anticancer agents.[8] A hypothetical assessment of this compound's ability to inhibit human topoisomerase I is shown below, based on a DNA relaxation assay.

TargetThis compound IC50 (µM)Camptothecin (Reference) IC50 (µM)
Human Topoisomerase I > 1000.5

Experimental Protocols

In Vitro Kinase Activity Assay (LanthaScreen™ TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure kinase activity.[7][9][10]

  • Reagent Preparation : Prepare 2X kinase solution, 2X substrate/ATP solution, and 2X antibody/EDTA solution in the appropriate kinase buffer.

  • Compound Plating : Serially dilute the test compound in DMSO and add 2.5 µL to a 384-well assay plate.

  • Kinase Reaction : Add 2.5 µL of 2X kinase solution to each well and incubate for 10 minutes at room temperature. Initiate the reaction by adding 5 µL of 2X substrate/ATP solution.

  • Incubation : Cover the plate and incubate for 60 minutes at room temperature.

  • Detection : Stop the reaction by adding 10 µL of 2X antibody/EDTA solution. Incubate for 30-60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition : Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm. The emission ratio is used to calculate kinase inhibition.

Radioligand Binding Assay for GPCRs

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific GPCR.[11][12][13]

  • Membrane Preparation : Prepare cell membrane homogenates from cells expressing the target receptor.

  • Assay Setup : In a 96-well plate, add membrane homogenate, a fixed concentration of a specific radioligand, and varying concentrations of the test compound.

  • Incubation : Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

  • Filtration : Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Scintillation Counting : Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis : Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[14]

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.[15][16][17]

  • Reaction Mixture : In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) and Topoisomerase I assay buffer.

  • Compound Addition : Add varying concentrations of the test compound or vehicle control to the reaction tubes.

  • Enzyme Addition : Add a predetermined amount of human Topoisomerase I enzyme to initiate the reaction.

  • Incubation : Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination : Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis : Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization : Stain the gel with ethidium bromide and visualize the DNA bands under UV illumination. Inhibition is determined by the reduction in the amount of relaxed DNA compared to the control.

Visualizations

Hypothetical Signaling Pathway Involvement

The diagram below illustrates a simplified kinase signaling cascade that is often a subject of off-target analysis in drug discovery.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR (e.g., CB1/CB2) PKA PKA GPCR->PKA PKC PKCα GPCR->PKC RTK Receptor Tyrosine Kinase (e.g., VEGFR2) SRC SRC RTK->SRC Downstream Downstream Effectors SRC->Downstream PKA->Downstream PKC->Downstream Transcription Gene Transcription Downstream->Transcription Topoisomerase Topoisomerase I Topoisomerase->Transcription (Regulates DNA Topology) Compound This compound (Hypothetical Interactions) Compound->GPCR Compound->RTK Compound->SRC Compound->PKC Compound->Topoisomerase

Caption: Hypothetical off-target interactions of the test compound.

Experimental Workflow for Cross-Reactivity Profiling

The following diagram outlines a typical workflow for assessing the cross-reactivity of a small molecule.

G Start Test Compound (this compound) PrimaryScreen Primary Screening (e.g., Broad Kinase Panel) Start->PrimaryScreen SecondaryScreen Secondary Screening (e.g., GPCR Panel, Topo Assays) PrimaryScreen->SecondaryScreen Hits from primary screen DoseResponse Dose-Response & IC50/Ki Determination SecondaryScreen->DoseResponse CellularAssay Cell-Based Functional Assays DoseResponse->CellularAssay Confirm in cellular context DataAnalysis Data Analysis & Profile Generation CellularAssay->DataAnalysis End Cross-Reactivity Profile DataAnalysis->End

Caption: Workflow for in vitro cross-reactivity profiling.

References

Confirming the Mechanism of Action of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for elucidating the mechanism of action of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one, a benzimidazole derivative. Due to the limited publicly available data on the specific biological targets of this compound, we present a comparative analysis against two well-characterized benzimidazole-based drugs: omeprazole, a proton pump inhibitor, and albendazole, a microtubule inhibitor. This guide offers detailed experimental protocols and data presentation formats to aid researchers in characterizing novel compounds within this chemical class.

Introduction to Benzimidazoles

The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities. These activities include antiulcer, anthelmintic, anticancer, and antiviral effects. The versatility of the benzimidazole ring allows for substitutions that can modulate its interaction with various biological targets. While this compound is recognized as an endogenous metabolite and a synthetic precursor for other active compounds, its specific mechanism of action is not extensively documented.[1] This guide proposes a systematic approach to its characterization.

Section 1: Comparative Analysis of Benzimidazole Derivatives

To understand the potential mechanisms of this compound, it is instructive to compare it with established drugs from the same family.

Alternative 1: Omeprazole - A Proton Pump Inhibitor

Omeprazole is a widely used drug for treating acid-related gastrointestinal disorders.[2] Its primary mechanism involves the irreversible inhibition of the H+/K+ ATPase (proton pump) in the parietal cells of the stomach lining, thereby reducing gastric acid secretion.[3][4][5]

Alternative 2: Albendazole - A Microtubule Inhibitor

Albendazole is a broad-spectrum anthelmintic agent used to treat various parasitic worm infections.[6][7][8] It functions by selectively binding to β-tubulin in parasitic worms, which inhibits microtubule polymerization.[7][9] This disruption of the microtubule network leads to impaired glucose uptake and eventual death of the parasite.[6]

Quantitative Comparison of Biological Activity

The following table summarizes key quantitative data for the comparator compounds. Similar data should be generated for this compound to ascertain its biological activity.

CompoundTargetAssayKey ParameterValueReference
OmeprazoleH+/K+ ATPaseGastric Acid SecretionInhibitionDose-dependent, with 20mg daily achieving significant reduction[3]
Albendazoleβ-tubulinAnthelmintic Efficacy (Hookworm)Egg Reduction Rate (ERR)87.5% (qPCR)[10]
Mebendazole (related benzimidazole)β-tubulinIn vitro tubulin polymerizationIC50~1 µM

Section 2: Experimental Protocols for Mechanism of Action Confirmation

To elucidate the mechanism of action of this compound, a series of in vitro and cell-based assays are recommended.

Protocol 1: Proton Pump Inhibition Assay

This assay determines if the test compound inhibits the H+/K+ ATPase, the target of omeprazole.

Methodology:

  • Preparation of Gastric Vesicles: Isolate H+/K+ ATPase-rich vesicles from the gastric mucosa of a suitable animal model (e.g., rabbit).

  • Assay Reaction: Incubate the gastric vesicles with the test compound at various concentrations in a buffer containing ATP and potassium ions. A known proton pump inhibitor like omeprazole should be used as a positive control.

  • Measurement of Proton Pumping: The activity of the H+/K+ ATPase is measured by monitoring the transport of protons into the vesicles. This can be quantified using a pH-sensitive fluorescent dye (e.g., acridine orange). A decrease in fluorescence indicates proton influx.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay assesses the effect of the test compound on the assembly of tubulin into microtubules, the target of albendazole.[11]

Methodology:

  • Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer containing GTP.

  • Assay Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of the test compound. A known microtubule inhibitor (e.g., nocodazole) and a stabilizer (e.g., paclitaxel) should be used as controls.

  • Turbidity Measurement: Monitor the polymerization of tubulin by measuring the increase in absorbance at 340 nm over time at 37°C using a spectrophotometer. Microtubule formation causes an increase in light scattering, which is measured as turbidity.[11]

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the rate of polymerization and the extent of inhibition to determine the IC50 value of the test compound.[11]

Protocol 3: Cell-Based Microtubule Integrity Assay

This assay visualizes the effect of the test compound on the microtubule network within cultured cells.

Methodology:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa) on coverslips and treat with various concentrations of the test compound for a defined period.

  • Immunofluorescence Staining: Fix and permeabilize the cells. Stain the microtubules using a primary antibody against α-tubulin or β-tubulin, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Microscopy: Visualize the microtubule network using a fluorescence microscope.

  • Analysis: Observe for any changes in microtubule structure, such as depolymerization, bundling, or fragmentation, compared to untreated control cells.

Section 3: Visualizing Signaling Pathways and Workflows

The following diagrams illustrate the signaling pathways of the comparator drugs and a general experimental workflow for mechanism of action determination.

Omeprazole_Mechanism cluster_parietal_cell Gastric Parietal Cell Omeprazole Omeprazole (prodrug) Active_Omeprazole Sulfenamide (active form) Omeprazole->Active_Omeprazole Acidic Environment Proton_Pump H+/K+ ATPase (Proton Pump) Active_Omeprazole->Proton_Pump Irreversible Inhibition (covalent bond) Lumen Stomach Lumen Proton_Pump->Lumen H+ Secretion H_plus H+ K_plus K+ Lumen->Proton_Pump K+ Uptake

Caption: Mechanism of action of Omeprazole.

Albendazole_Mechanism cluster_parasite_cell Parasite Intestinal Cell Albendazole Albendazole Beta_Tubulin β-Tubulin Albendazole->Beta_Tubulin Binds to Microtubule Microtubule Beta_Tubulin->Microtubule Inhibits Polymerization Glucose_Uptake Glucose Uptake Microtubule->Glucose_Uptake Disrupts ATP_Depletion ATP Depletion Glucose_Uptake->ATP_Depletion Leads to Cell_Death Parasite Death ATP_Depletion->Cell_Death

Caption: Mechanism of action of Albendazole.

Experimental_Workflow Start Start with Test Compound (this compound) Broad_Screening Broad Phenotypic Screening (e.g., cell viability assays across different cell lines) Start->Broad_Screening Target_Identification Target Identification Assays (e.g., affinity chromatography, proteomics) Broad_Screening->Target_Identification Hypothesis_Generation Hypothesis Generation (Potential target class, e.g., GPCR, kinase, enzyme) Target_Identification->Hypothesis_Generation Specific_Assays Specific In Vitro Assays (e.g., enzyme inhibition, receptor binding) Hypothesis_Generation->Specific_Assays Cell_Based_Assays Cell-Based Pathway Analysis (e.g., reporter assays, Western blotting) Specific_Assays->Cell_Based_Assays Confirmation Mechanism of Action Confirmation Cell_Based_Assays->Confirmation

Caption: General experimental workflow.

Conclusion

Confirming the mechanism of action of a novel compound like this compound requires a systematic and comparative approach. By leveraging the knowledge of well-characterized drugs within the same chemical class, such as omeprazole and albendazole, researchers can design targeted experiments to elucidate the specific molecular interactions and downstream cellular effects. The protocols and comparative data presented in this guide provide a robust framework for such investigations, ultimately contributing to the development of new therapeutic agents.

References

evaluating the therapeutic index of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one versus analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that produces toxicity. A higher TI indicates a wider margin of safety. This guide provides a comparative evaluation of the therapeutic potential of 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one and its analogs, focusing on their efficacy and toxicity profiles as reported in preclinical studies.

While direct comparative studies on the therapeutic index of this compound are not extensively available in the public domain, this guide synthesizes data from various studies on analogous benzimidazolone and benzimidazole derivatives. By examining the in vitro efficacy against pathological targets (e.g., cancer cell lines) and cytotoxicity against normal cell lines, we can derive a selectivity index (SI), which serves as a valuable surrogate for the therapeutic index in early-stage drug discovery.

Data Presentation: Efficacy and Cytotoxicity of Benzimidazole Derivatives

The following tables summarize the in vitro efficacy and cytotoxicity of various benzimidazole derivatives from multiple studies. This allows for a comparative assessment of their potential therapeutic window.

Table 1: In Vitro Efficacy and Cytotoxicity of Novel Benzimidazole Derivatives

Compound IDCancer Cell LineEfficacy (IC50/GI50 in µM)Normal Cell LineCytotoxicity (IC50 in µM)Selectivity Index (SI)Reference
Compound 5 MCF-7 (Breast)17.8 ± 0.24 (µg/mL)HEK-293 (Kidney)Reported as "safer with lesser cytotoxicity"Not Quantified[1]
DU-145 (Prostate)10.2 ± 1.4 (µg/mL)[1]
H69AR (Lung)49.9 ± 0.22 (µg/mL)[1]
Compound 33 17β-HSD10 (Enzyme)1.65 ± 0.55HepaRG (Liver)>100>60.6[2][3]
Compound 5o A549 (Lung)0.15 ± 0.01MRC-5 (Lung)119.2794.6[4]
SW480 (Colon)3.68 ± 0.59MRC-5 (Lung)119.232.4[4]
se-182 HepG2 (Liver)15.58Not specifiedNot specifiedNot specified[5]
A549 (Lung)15.80 (µg/mL)[5]
Compound 6 A549 (Lung)2.12 ± 0.21MRC-5 (Lung)3.11 ± 0.261.47[6]
HCC827 (Lung)5.13 ± 0.97[6]
NCI-H358 (Lung)0.85 ± 0.05[6]

Note: Direct comparison between studies should be made with caution due to variations in experimental conditions and methodologies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in determining the efficacy and cytotoxicity of the evaluated compounds.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

  • Benzimidazole derivatives

  • Human cancer cell lines (e.g., A549, HepG2, MCF-7) and normal human cell lines (e.g., MRC-5, HEK-293)

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions. These are then diluted with culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with the medium containing the compounds, and the plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 20 µL of MTT solution are added to each well. The plates are then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the progression of the cell cycle.

Materials:

  • Benzimidazole derivatives

  • Target cancer cell lines

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Cells are treated with the compound of interest at various concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI and RNase A in the dark for 30 minutes at room temperature.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by benzimidazolone analogs and a typical workflow for evaluating their therapeutic index.

G Workflow for Evaluating Therapeutic Index of Benzimidazolone Analogs cluster_0 In Vitro Efficacy cluster_1 In Vitro Toxicity cluster_2 Data Analysis cluster_3 In Vivo Studies efficacy_assay Target-Based Assay (e.g., Enzyme Inhibition) ic50_efficacy Determine Efficacy (IC50 / GI50) efficacy_assay->ic50_efficacy cell_based_efficacy Cancer Cell Line Assay (e.g., MTT, Proliferation) cell_based_efficacy->ic50_efficacy cytotoxicity_assay Normal Cell Line Assay (e.g., MTT on HEK-293, MRC-5) ic50_toxicity Determine Cytotoxicity (IC50) cytotoxicity_assay->ic50_toxicity si_calculation Calculate Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) ic50_efficacy->si_calculation ic50_toxicity->si_calculation animal_model Animal Model of Disease (e.g., Xenograft) si_calculation->animal_model Promising SI ti_calculation Calculate Therapeutic Index (TI) TI = TD50 / ED50 animal_model->ti_calculation toxicity_study Toxicity Study (e.g., LD50, MTD) toxicity_study->ti_calculation

Caption: Workflow for Therapeutic Index Evaluation.

G Potential Signaling Pathways Modulated by Benzimidazole Derivatives cluster_0 PAR(1) Signaling cluster_1 NOD2 Signaling cluster_2 PI3K/AKT/mTOR Signaling PAR1 PAR(1) Receptor Gq Gαq PAR1->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Benzimidazole_PAR1 Benzimidazole Derivatives Benzimidazole_PAR1->Gq Inhibition MDP Muramyl Dipeptide (MDP) NOD2 NOD2 MDP->NOD2 RIP2 RIP2 Kinase NOD2->RIP2 NFkB_MAPK NF-κB & MAPK Activation RIP2->NFkB_MAPK Cytokines Pro-inflammatory Cytokines NFkB_MAPK->Cytokines Benzimidazole_NOD2 Benzimidazole Derivatives Benzimidazole_NOD2->NOD2 Selective Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Benzimidazole_PI3K Benzimidazole Derivatives Benzimidazole_PI3K->PI3K Inhibition

Caption: Potential Benzimidazole Signaling Pathways.

Concluding Remarks

The available preclinical data suggests that benzimidazole and benzimidazolone derivatives represent a promising scaffold for the development of novel therapeutics with a favorable therapeutic index. Several analogs have demonstrated high efficacy against cancer cell lines with significantly lower cytotoxicity towards normal cells, resulting in high selectivity indices. Notably, substitutions at various positions on the benzimidazole ring play a crucial role in modulating both the efficacy and safety profile of these compounds, highlighting the importance of structure-activity relationship studies in optimizing lead candidates.

Further in vivo studies are warranted to validate these in vitro findings and to establish the pharmacokinetic and pharmacodynamic properties of the most promising analogs. The continued exploration of this chemical space is likely to yield novel drug candidates with improved therapeutic windows for a range of diseases.

References

Safety Operating Guide

Navigating the Safe Disposal of 5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a critical aspect of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of 5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one, a benzimidazole derivative. Adherence to these procedures is paramount for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.

Immediate Safety and Hazard Information
  • Acute Toxicity : Harmful if swallowed.[2][3]

  • Skin Irritation : Causes skin irritation.[2][3]

  • Eye Irritation : Causes serious eye irritation.[2][3]

  • Respiratory Irritation : May cause respiratory irritation.[2][3]

Immediate precautionary measures include the use of appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following PPE is mandatory:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Skin and Body Protection A lab coat, long pants, and closed-toe shoes.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Avoid the generation of dust if the compound is in solid form.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical final step in its lifecycle. Following these procedures will mitigate risks and ensure regulatory compliance.

Step 1: Waste Identification and Classification

Treat all this compound waste, including contaminated materials and rinsate, as hazardous waste.

Step 2: Waste Segregation and Collection

  • Designated Waste Container : Collect waste this compound in a dedicated, properly labeled, and sealable container.[1][4] The container must be constructed of a material compatible with the chemical.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1] Include the approximate concentration and the date of accumulation.

  • Segregation : Store the waste container separately from incompatible materials, such as strong oxidizing agents.

Step 3: Temporary Storage

Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and clearly marked.

Step 4: Final Disposal

  • Licensed Waste Disposal Service : Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3]

  • Prohibited Disposal Methods : Never dispose of this compound by pouring it down the drain or discarding it in the regular trash.[4]

Step 5: Decontamination of Empty Containers

Empty containers that held this compound must be treated as hazardous waste unless they are properly decontaminated.[1]

  • Triple Rinsing : Rinse the empty container thoroughly with a suitable solvent (e.g., ethanol or acetone) at least three times.

  • Rinsate Collection : The rinsate from this cleaning process is considered hazardous waste and must be collected in a designated hazardous waste container for proper disposal.[1][4]

  • Disposal of Rinsed Containers : Once triple-rinsed, the container can often be disposed of as non-hazardous waste.[1] To prevent reuse, it is best practice to puncture the container.[1] Always confirm your institution's specific policies on the disposal of empty chemical containers.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.

start Start: Waste Generation of This compound safety Step 1: Safety Precautions - Wear Appropriate PPE (Gloves, Goggles, Lab Coat) - Work in a Chemical Fume Hood start->safety collection Step 2: Waste Collection & Segregation - Use Designated, Compatible Waste Container - Label Container Clearly: 'Hazardous Waste' & Chemical Name - Segregate from Incompatible Chemicals safety->collection storage Step 3: Temporary Storage - Store in Secure Satellite Accumulation Area collection->storage decontamination Step 5: Container Decontamination (For Empty Containers) collection->decontamination If container is empty disposal Step 4: Final Disposal - Arrange Pickup by EHS or Licensed Waste Disposal Service - Prohibited: No Sewer or Trash Disposal storage->disposal end End of Disposal Process disposal->end triple_rinse Triple Rinse Empty Container decontamination->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Punctured, Rinsed Container (per institutional policy) triple_rinse->dispose_container collect_rinsate->disposal Add to hazardous waste dispose_container->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.